molecular formula C19H23Cl2N5O B1431229 4-Chloro Trazodone hydrochloride CAS No. 1263278-77-8

4-Chloro Trazodone hydrochloride

货号: B1431229
CAS 编号: 1263278-77-8
分子量: 408.3 g/mol
InChI 键: YJPDFSADWATFEK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-​[3-​[4-​(4-​Chlorophenyl)​-​1-​piperazinyl]​propyl]​-1,​2,​4-triazolo[4,​3-​a]​pyridin-​3(2H)​-​one Hydrochloride is a related compound of Trazodone, which is an antidepressant.>

属性

IUPAC Name

2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O.ClH/c20-16-5-7-17(8-6-16)23-14-12-22(13-15-23)9-3-11-25-19(26)24-10-2-1-4-18(24)21-25;/h1-2,4-8,10H,3,9,11-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPDFSADWATFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263278-77-8
Record name 4-Chloro trazodone isomer hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263278778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-CHLORO TRAZODONE ISOMER HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXD9D9J5OR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro Trazodone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro Trazodone (B27368) hydrochloride. Due to the limited availability of specific data for the 4-chloro isomer, this guide leverages data from the closely related and well-characterized parent compound, Trazodone hydrochloride, to provide a robust analytical profile. All quantitative data is presented in clear, tabular format, and detailed experimental protocols for key physicochemical assays are provided. Furthermore, this guide includes mandatory visualizations of signaling pathways, experimental workflows, and logical relationships to facilitate a deeper understanding of this compound.

Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is fundamental to drug development, from formulation design to predicting in vivo performance.

Table 1: Summary of Physicochemical Data for Trazodone Hydrochloride and 4-Chloro Trazodone Hydrochloride

PropertyValueCompound
Molecular Formula C19H23Cl2N5OThis compound[1][2]
Molecular Weight 408.32 g/mol [2]This compound
Melting Point 223-226 °C[3]Trazodone hydrochloride
pKa 6.14 (in 50% ethanol)[4][5]Trazodone[4][5]
LogP 2.68[6]Trazodone[6]
Solubility - In water: 50 mg/mL (with heating, results in a hazy solution)[3]- In methanol: 25 mg/mL (clear, colorless solution)[3]- In DMSO: Soluble to 50 mM- In 0.1 N HCl: 7.4 mg/mL[3]Trazodone hydrochloride

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard methodologies for key assays.

2.1 Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[7] The "shake flask" method is a widely accepted technique for this purpose.[8]

  • Principle: A small amount of the solid compound is heated slowly, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.[7][9]

  • Apparatus: A melting point apparatus (e.g., DigiMelt or Mel-Temp), capillary tubes, and a thermometer are required.[7][10]

  • Procedure:

    • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.[11]

    • The capillary tube is placed in the heating block of the melting point apparatus.[11]

    • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[7][10]

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting.

    • For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range, followed by a slower, more accurate measurement.[10][11]

2.2 Solubility Determination

Solubility is a key factor influencing a drug's dissolution rate and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[8]

  • Principle: An excess amount of the solid is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute is then determined.

  • Procedure:

    • An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffers of different pH, methanol) in a sealed container.

    • The container is agitated in a constant temperature water bath (typically 37 ± 1 °C for biopharmaceutical relevance) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

    • After agitation, the suspension is allowed to settle.

    • An aliquot of the supernatant is carefully removed and filtered (e.g., using a 0.45 µm filter) or centrifuged to remove any undissolved solid.[8]

    • The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[12]

    • This procedure should be repeated at various pH levels (e.g., 1.2, 4.5, and 6.8) to determine the pH-solubility profile.[8]

2.3 pKa Determination

The acid dissociation constant (pKa) is critical for understanding a drug's ionization state at different physiological pH values, which affects its solubility, permeability, and receptor binding. Potentiometric titration is a common and accurate method for pKa determination.[13][14]

  • Principle: The pH of a solution of the compound is monitored as a titrant (an acid or a base) is incrementally added. The pKa is determined from the inflection point of the resulting titration curve.[13]

  • Procedure:

    • A precise amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system for poorly soluble compounds.[14]

    • The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.[13]

    • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.[13]

    • The pH of the solution is recorded after each addition, allowing the system to equilibrate.[13]

    • The titration is continued until the pH change becomes minimal.

    • The pKa is calculated from the titration curve, often by determining the pH at the half-equivalence point. The experiment should be performed in triplicate for accuracy.[13]

2.4 LogP Determination

The logarithm of the partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross cell membranes. The shake-flask method is the traditional and most reliable method for its determination.[15][16]

  • Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water, representing the lipid and aqueous phases, respectively. The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient.[16]

  • Procedure:

    • n-Octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.[15]

    • A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

    • The two phases are combined in a separatory funnel in a defined volume ratio and shaken vigorously for a set period to allow for partitioning.

    • The mixture is then allowed to stand undisturbed until the two phases have completely separated.

    • Aliquots are carefully taken from both the n-octanol and aqueous layers.[16]

    • The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry.

    • The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[16]

Mandatory Visualizations

3.1 Logical Relationship of Physicochemical Properties

Structure Chemical Structure MW Molecular Weight Structure->MW Solubility Solubility Structure->Solubility pKa pKa Structure->pKa LogP LogP (Lipophilicity) Structure->LogP Absorption In Vivo Absorption Solubility->Absorption impacts pKa->Solubility influences Permeability Membrane Permeability LogP->Permeability correlates with Permeability->Absorption is critical for

Figure 1: Interdependence of key physicochemical properties.

3.2 Experimental Workflow for Solubility Determination

Start Start: Excess API + Solvent Agitation Agitate at Constant Temp (e.g., 24-48h at 37°C) Start->Agitation Equilibrium Equilibrium Reached? Agitation->Equilibrium Equilibrium->Agitation No Separation Separate Solid/Liquid (Centrifuge/Filter) Equilibrium->Separation Yes Analysis Analyze Supernatant (HPLC/UV-Vis) Separation->Analysis End End: Determine Solubility Analysis->End Trazodone 4-Chloro Trazodone HCl SERT Serotonin Transporter (SERT) Trazodone->SERT Inhibits HT2A 5-HT2A Receptor Trazodone->HT2A Antagonist Alpha1 α1-Adrenergic Receptor Trazodone->Alpha1 Antagonist HT1A 5-HT1A Receptor Trazodone->HT1A Partial Agonist Reuptake Serotonin Reuptake SERT->Reuptake mediates Serotonin Synaptic Serotonin Reuptake->Serotonin decreases Effect Antidepressant & Anxiolytic Effects Serotonin->Effect leads to HT2A->Effect modulates Alpha1->Effect modulates HT1A->Effect modulates

References

synthesis pathways for 4-Chloro Trazodone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis Pathways for 4-Chloro Trazodone (B27368) Hydrochloride

Introduction

4-Chloro Trazodone hydrochloride is an isomer and analogue of the well-known antidepressant drug, Trazodone.[1] Like Trazodone, it belongs to the serotonin (B10506) antagonist and reuptake inhibitor (SARI) class of drugs.[2][3] The core molecular structure consists of a substituted phenylpiperazine moiety linked via a propyl chain to a[2][4][5]triazolo[4,3-a]pyridin-3(2H)-one ring system. This guide details the primary synthetic pathways for obtaining 4-Chloro Trazodone, culminating in its conversion to the hydrochloride salt for improved stability and bioavailability. The methodologies described are based on established syntheses for Trazodone and its derivatives, adapted for the specific 4-chloro isomer.[6][7][8]

Core Synthesis Intermediates

The synthesis of this compound is a convergent process, relying on three key building blocks:

  • [2][4][5]Triazolo[4,3-a]pyridin-3(2H)-one (A): This bicyclic heteroaromatic core provides the foundational structure for the triazolone portion of the final molecule.

  • 1-(4-chlorophenyl)piperazine (B178656) (B): This is the substituted arylpiperazine that characterizes the "4-Chloro" aspect of the target compound.

  • Three-Carbon Linker (C): Typically a 1,3-dihalopropane, such as 1-bromo-3-chloropropane (B140262), which serves to connect intermediates A and B .

The overall strategy involves the sequential N-alkylation of the nitrogen atoms on the triazolopyridinone and piperazine (B1678402) rings with the propyl linker. Two primary pathways emerge depending on the order of these alkylation steps.

Pathway A: Sequential Alkylation, Route 1

This pathway involves the initial alkylation of the[2][4][5]triazolo[4,3-a]pyridin-3(2H)-one core, followed by condensation with the arylpiperazine.

  • Step 1: [2][4][5]Triazolo[4,3-a]pyridin-3(2H)-one is reacted with a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane) to form the intermediate 2-(3-chloropropyl)-[2][4][5]triazolo[4,3-a]pyridin-3(2H)-one.

  • Step 2: This halogenated intermediate is then coupled with 1-(4-chlorophenyl)piperazine to yield the 4-Chloro Trazodone free base.

Pathway_A A [1,2,4]Triazolo[4,3-a] pyridin-3(2H)-one Intermediate_A 2-(3-Chloropropyl)-[1,2,4]triazolo [4,3-a]pyridin-3(2H)-one A->Intermediate_A Step 1: Alkylation C 1-Bromo-3-chloropropane C->Intermediate_A Product 4-Chloro Trazodone (Free Base) Intermediate_A->Product Step 2: Condensation B 1-(4-Chlorophenyl)piperazine B->Product

Diagram 1: Synthesis of 4-Chloro Trazodone via Pathway A.
Experimental Protocol (Pathway A)

Step 1: Synthesis of 2-(3-chloropropyl)-[2][4][5]triazolo[4,3-a]pyridin-3(2H)-one A mixture of[2][4][5]triazolo[4,3-a]pyridin-3(2H)-one, an excess of 1-bromo-3-chloropropane, and a base such as potassium carbonate is prepared in a suitable solvent like acetonitrile.[6] A phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) can be added to facilitate the reaction. The mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC or HPLC). After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The resulting crude product is purified, typically by column chromatography, to yield the desired intermediate.

Step 2: Synthesis of 4-Chloro Trazodone The intermediate, 2-(3-chloropropyl)-[2][4][5]triazolo[4,3-a]pyridin-3(2H)-one, is dissolved in a solvent such as toluene (B28343) or isopropanol.[2][6] 1-(4-chlorophenyl)piperazine and a base (e.g., triethylamine (B128534) or sodium carbonate) are added to the solution. The reaction mixture is heated to reflux for a period ranging from a few hours to over 20 hours, depending on the specific conditions.[7] Upon completion, the reaction is cooled, and the product is isolated. This may involve washing the organic layer with water, drying it over an anhydrous salt (e.g., Na₂SO₄), and evaporating the solvent to yield crude 4-Chloro Trazodone base.

Pathway B: Sequential Alkylation, Route 2

This alternative and commonly employed pathway begins with the alkylation of the 1-(4-chlorophenyl)piperazine.

  • Step 1: 1-(4-chlorophenyl)piperazine is reacted with a 1,3-dihalopropane to form the key intermediate 1-(4-chlorophenyl)-4-(3-chloropropyl)piperazine (B3055158). This intermediate can be used as a free base or its hydrochloride salt.[7][8]

  • Step 2: This piperazine intermediate is then condensed with[2][4][5]triazolo[4,3-a]pyridin-3(2H)-one in the presence of a base to form the final product.

Pathway_B B 1-(4-Chlorophenyl)piperazine Intermediate_B 1-(4-Chlorophenyl)-4- (3-chloropropyl)piperazine B->Intermediate_B Step 1: Alkylation C 1-Bromo-3-chloropropane C->Intermediate_B Product 4-Chloro Trazodone (Free Base) Intermediate_B->Product Step 2: Condensation A [1,2,4]Triazolo[4,3-a] pyridin-3(2H)-one A->Product

Diagram 2: Synthesis of 4-Chloro Trazodone via Pathway B.
Experimental Protocol (Pathway B)

Step 1: Synthesis of 1-(4-chlorophenyl)-4-(3-chloropropyl)piperazine To a solution of 1-(4-chlorophenyl)piperazine in a solvent like toluene, an aqueous solution of a base (e.g., sodium hydroxide) is added. An excess of 1-bromo-3-chloropropane is then added, and the biphasic mixture is stirred vigorously at an elevated temperature. After the reaction is complete, the organic layer is separated, washed with water, and concentrated under vacuum to yield the oily free base intermediate.[7]

Step 2: Synthesis of 4-Chloro Trazodone [2][4][5]Triazolo[4,3-a]pyridin-3(2H)-one and the previously synthesized 1-(4-chlorophenyl)-4-(3-chloropropyl)piperazine intermediate (or its hydrochloride salt) are suspended in a solvent like isopropyl alcohol.[2][3] A base, such as sodium carbonate or powdered sodium hydroxide, and a phase-transfer catalyst (e.g., TBAB) are added.[2][7] The mixture is heated to reflux (approx. 80-85°C) and stirred for several hours.[2][3] Progress is monitored by HPLC. After completion, the reaction is worked up. This may involve filtering the hot solution to remove inorganic salts, followed by cooling to induce crystallization of the product.[2][3]

One-Pot and Microwave-Assisted Syntheses

Modern advancements aim to improve efficiency by reducing steps and reaction times.

  • One-Pot Synthesis: This approach involves combining all three initial reactants in a single reaction vessel. For example,[2][4][5]triazolo[4,3-a]pyridin-3(2H)-one is first reacted with 1-bromo-3-chloropropane for a short period, followed by the addition of 1-(4-chlorophenyl)piperazine to the same pot to complete the synthesis without isolating the intermediate.[9]

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times from many hours to mere minutes.[5][6][10] Reactions are typically performed solvent-free or with a minimal amount of a high-boiling solvent in the presence of a base like potassium carbonate and a PTC.[6][10]

One_Pot_Workflow Reactants [1,2,4]Triazolo[4,3-a]pyridin-3(2H)-one + 1-(4-Chlorophenyl)piperazine + 1-Bromo-3-chloropropane Reaction One-Pot Reaction (Microwave or Conventional Heat) Reactants->Reaction K₂CO₃, PTC Product 4-Chloro Trazodone (Free Base) Reaction->Product High Yield, Short Time

Diagram 3: Logical workflow for a one-pot synthesis approach.

Final Step: Hydrochloride Salt Formation

The final step for pharmaceutical use is the conversion of the synthesized 4-Chloro Trazodone free base into its hydrochloride salt. This enhances the compound's stability and water solubility.

Salt_Formation Base 4-Chloro Trazodone (Free Base) Base->center_node Dissolve Solvent Isopropyl Alcohol or Ethanol Solvent->center_node Acid Hydrochloric Acid (Aqueous or Gas) Product 4-Chloro Trazodone HCl (Precipitate) Acid->Product center_node->Product Add & Cool

Diagram 4: Process flow for hydrochloride salt formation.
Experimental Protocol (Salt Formation)

The purified 4-Chloro Trazodone base is dissolved in a suitable alcohol solvent, such as isopropyl alcohol or ethanol, often with gentle heating (e.g., 65-75°C).[2][3] The solution may be treated with activated carbon and filtered through a bed of celite (hyflow) to remove impurities.[2][3] To the clear filtrate, an aqueous or alcoholic solution of hydrochloric acid is added dropwise until the pH of the mixture becomes acidic (e.g., pH 3).[11] The mixture is then cooled, often to 0-10°C, to facilitate the precipitation of the hydrochloride salt.[2][3][11] The resulting white solid is collected by filtration, washed with the chilled solvent, and dried under vacuum to yield the final this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters found in the literature for analogous Trazodone syntheses, which are directly applicable to the 4-chloro isomer.

Pathway StepReactantsBaseSolventCatalystTemp. (°C)Time (h)Yield (%)
Pathway B, Step 2 Intermediate B + ANa₂CO₃Isopropyl AlcoholTBAB80-854-8>90
Pathway B, Step 2 Intermediate B + ANaOHIsopropyl AlcoholNoneReflux10-15~85
Microwave Method All three componentsK₂CO₃NoneTBABMW (100W)< 5 min71-90[6][9]
Salt Formation 4-Cl-Trazodone Base + HClN/AIsopropyl AlcoholN/A0-102~93[11]

References

An In-Depth Technical Guide on the Mechanism of Action of 4-Chloro Trazodone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the mechanism of action for 4-Chloro Trazodone (B27368) hydrochloride. This guide will therefore focus on the well-characterized mechanism of its close structural isomer, Trazodone hydrochloride, a prototypical Serotonin (B10506) Antagonist and Reuptake Inhibitor (SARI). The data presented herein for Trazodone is intended to provide a comprehensive framework for understanding the likely pharmacological profile of its 4-chloro isomer.

Executive Summary

4-Chloro Trazodone hydrochloride is an antidepressant agent belonging to the class of serotonin receptor antagonists and reuptake inhibitors (SARIs)[1]. Its mechanism of action, inferred from its structural analogue Trazodone, is multifaceted, primarily involving the modulation of serotonergic neurotransmission through two principal actions: potent antagonism of the serotonin 5-HT2A receptor and inhibition of the serotonin transporter (SERT)[2][3][4]. Additionally, it possesses significant antagonistic activity at α1-adrenergic and H1 histamine (B1213489) receptors, which contributes to its sedative-hypnotic effects[3][5][6]. This unique pharmacological profile distinguishes it from other classes of antidepressants like SSRIs and SNRIs, potentially offering a different balance of therapeutic efficacy and side effects[3][4].

Core Mechanism of Action: A Dual-Action on the Serotonergic System

The therapeutic effects of Trazodone, and by extension its 4-chloro isomer, are primarily attributed to its dual action on the serotonin system. It acts as both a potent antagonist at postsynaptic 5-HT2A receptors and as an inhibitor of the presynaptic serotonin transporter (SERT)[2][4][7].

Serotonin 5-HT2A Receptor Antagonism

Potent blockade of the 5-HT2A receptor is a defining characteristic of SARIs[5][7]. The 5-HT2A receptor is a Gq-coupled G-protein coupled receptor (GPCR) that, upon activation by serotonin, initiates a signaling cascade leading to the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium. Antagonism of this receptor by compounds like Trazodone is thought to contribute to their anxiolytic, antipsychotic, and antidepressant effects[8]. Blockade of 5-HT2A receptors may also mitigate some of the side effects associated with increased serotonin levels, such as anxiety, insomnia, and sexual dysfunction, which can be a limitation of selective serotonin reuptake inhibitors (SSRIs)[3].

Serotonin Transporter (SERT) Inhibition

Similar to SSRIs, Trazodone inhibits the reuptake of serotonin from the synaptic cleft by binding to the serotonin transporter (SERT)[2][3][6]. This action leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. However, the affinity of Trazodone for SERT is generally lower than that of most SSRIs[1]. The combination of SERT inhibition and 5-HT2A antagonism results in a unique modulation of the serotonin system.

Multi-Receptor Binding Profile

In addition to its primary targets, Trazodone interacts with several other receptors, which significantly influences its overall clinical profile, particularly its side effects.

  • α1-Adrenergic Receptor Antagonism: Trazodone is a potent antagonist of α1-adrenergic receptors[5][6][8]. This action is largely responsible for its sedative effects, as well as the potential for orthostatic hypotension and dizziness[3][9].

  • Histamine H1 Receptor Antagonism: Trazodone also exhibits antagonist activity at H1 histamine receptors, which further contributes to its sedative and hypnotic properties[3][5][6].

  • Other Serotonin Receptors: Trazodone has a moderate affinity for 5-HT1A and 5-HT2C receptors[8]. It may act as a weak partial agonist at 5-HT1A receptors and an antagonist at 5-HT2C receptors[1].

Quantitative Data: Receptor Binding Affinities of Trazodone

The following table summarizes the in vitro binding affinities (Ki) of Trazodone for various human receptors and transporters. Lower Ki values indicate higher binding affinity.

TargetKi (nM)Reference
Serotonin 5-HT2A Receptor 1.6 - 15[1][8]
Serotonin Transporter (SERT) 44 - 230[1][8]
α1-Adrenergic Receptor 25 - 40[1][8]
Histamine H1 Receptor 310 - 500[8]
Serotonin 5-HT1A Receptor 78 - 130[1][8]
Serotonin 5-HT2C Receptor 140 - 370[1][8]
α2-Adrenergic Receptor 300 - 570[8]
Dopamine D2 Receptor >1000[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of a Serotonin Antagonist and Reuptake Inhibitor (SARI)

SARI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) 5HT_pool Serotonin (5-HT) 5HT_synapse 5-HT 5HT_pool->5HT_synapse Release 5HT_synapse->SERT Reuptake 5HT2A_R 5-HT2A Receptor 5HT_synapse->5HT2A_R Binds Gq Gq 5HT2A_R->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Neuronal_Response Altered Neuronal Activity Ca_release->Neuronal_Response SARI 4-Chloro Trazodone HCl (SARI) SARI->SERT Inhibits SARI->5HT2A_R Antagonizes

Caption: Mechanism of a SARI like 4-Chloro Trazodone HCl.

Experimental Workflow for Characterizing a SARI

SARI_Workflow cluster_invitro In Vitro Characterization cluster_functional_assays Binding Radioligand Binding Assays (Determine Ki at various receptors/transporters) Pharmacological_Profile Comprehensive Pharmacological Profile Binding->Pharmacological_Profile Functional Functional Assays (Determine agonist/antagonist activity) Calcium Calcium Flux Assay (5-HT2A) Functional->Calcium cAMP cAMP Assay (5-HT1A) Functional->cAMP Functional->Pharmacological_Profile Reuptake Serotonin Reuptake Assay (Determine IC50 at SERT) Reuptake->Pharmacological_Profile Compound Test Compound (4-Chloro Trazodone HCl) Compound->Binding Compound->Functional Compound->Reuptake

Caption: Experimental workflow for in vitro characterization of a SARI.

Detailed Experimental Protocols

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor (e.g., 5-HT2A).

Principle: This competitive binding assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor[10].

Methodology:

  • Membrane Preparation:

    • Homogenize tissue from a region known to express the target receptor (e.g., human cortex for 5-HT2A) or membranes from cultured cells overexpressing the receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4)[2].

    • Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes[2].

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation to remove endogenous ligands.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay)[2].

  • Assay Procedure:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (this compound)[10].

    • For determining non-specific binding, a parallel set of wells should contain a high concentration of a known, non-radioactive antagonist for the target receptor.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes)[2].

  • Separation and Detection:

    • Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C)[2]. The filters will trap the membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter[2].

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[2].

Serotonin Reuptake Inhibition Assay

Objective: To determine the potency (IC50) of this compound in inhibiting serotonin reuptake by the serotonin transporter (SERT).

Principle: This assay measures the uptake of radiolabeled serotonin ([3H]5-HT) into synaptosomes (nerve terminals) or cells expressing SERT. The ability of the test compound to block this uptake is quantified[3][11].

Methodology:

  • Synaptosome or Cell Preparation:

    • Prepare synaptosomes from rat brain tissue (e.g., cortex or striatum) by homogenization and differential centrifugation.

    • Alternatively, use a cell line (e.g., HEK293 or CHO cells) stably transfected to express human SERT[3].

  • Uptake Assay:

    • Pre-incubate the synaptosomes or cells with various concentrations of this compound or vehicle in a suitable buffer (e.g., Krebs-Ringer-HEPES buffer) at 37°C[3].

    • Initiate the uptake by adding a fixed concentration of [3H]5-HT.

    • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C[12].

    • To determine non-specific uptake, a parallel set of incubations is performed at 4°C or in the presence of a known potent SERT inhibitor (e.g., fluoxetine).

  • Termination and Measurement:

    • Terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]5-HT[12].

    • Measure the radioactivity retained by the filters (representing intracellular [3H]5-HT) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the percentage inhibition of specific uptake at each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of this compound and fit the data using non-linear regression to determine the IC50 value.

Functional Antagonism Assay (Calcium Flux for 5-HT2A Receptors)

Objective: To determine if this compound acts as an antagonist at the 5-HT2A receptor.

Principle: The 5-HT2A receptor is coupled to the Gq protein, and its activation leads to an increase in intracellular calcium ([Ca2+]i). This assay measures the ability of the test compound to block the increase in [Ca2+]i induced by a known 5-HT2A agonist (e.g., serotonin)[13][14].

Methodology:

  • Cell Preparation:

    • Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT2A receptor.

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Incubate the cells to allow for de-esterification of the dye, which traps it inside the cells[15].

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Pre-incubate the cells with various concentrations of this compound or vehicle for a specific period.

    • Add a fixed concentration of a 5-HT2A agonist (e.g., serotonin) to all wells to stimulate the receptor.

    • Measure the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in [Ca2+]i[14].

  • Data Analysis:

    • Determine the magnitude of the calcium response (e.g., peak fluorescence or area under the curve) for each well.

    • Calculate the percentage inhibition of the agonist-induced response by the test compound at each concentration.

    • Plot the percent inhibition against the log concentration of this compound and fit the curve to determine the IC50 value, which reflects its potency as an antagonist.

Conclusion

The mechanism of action of this compound, as inferred from its close analog Trazodone, is characterized by a dual modulation of the serotonergic system through potent 5-HT2A receptor antagonism and serotonin reuptake inhibition. Its broader pharmacological profile, including antagonism at α1-adrenergic and H1 histamine receptors, is crucial to its overall clinical effects. The provided experimental protocols offer a robust framework for the in-depth characterization of this and other novel psychoactive compounds, enabling a comprehensive understanding of their interaction with key neurochemical targets. Further research is necessary to elucidate the specific quantitative pharmacology of this compound and to fully understand how the 4-chloro substitution influences its binding affinities and functional activities compared to Trazodone.

References

An In-depth Technical Guide to 4-Chloro Trazodone Hydrochloride: A Trazodone Isomer of Pharmaceutical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro Trazodone (B27368) hydrochloride, a significant positional isomer and known impurity of the antidepressant drug Trazodone. This document elucidates its chemical identity, synthesis, and analytical characterization. Given its status as a process-related impurity, understanding its profile is critical for the quality control and regulatory compliance of Trazodone formulations. While extensive pharmacological data for Trazodone is available, this guide highlights the current landscape of knowledge specifically for its 4-chloro isomer, emphasizing its primary role as a reference standard in pharmaceutical analysis.

Introduction

Trazodone is a widely prescribed antidepressant of the serotonin (B10506) antagonist and reuptake inhibitor (SARI) class.[1] Its therapeutic efficacy is attributed to its complex pharmacology, primarily involving antagonism at serotonin 5-HT2A receptors and inhibition of the serotonin transporter (SERT).[2][3] In the synthesis and manufacturing of Trazodone, process-related impurities can arise, which require careful monitoring and control to ensure the safety and efficacy of the final drug product. One such critical impurity is the positional isomer, 4-Chloro Trazodone hydrochloride, formally known as 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[4][5]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride.[6] This isomer is recognized by major pharmacopeias, including the United States Pharmacopeia (USP), as "Trazodone Related Compound C".[6][7]

This guide provides an in-depth technical summary of this compound, focusing on its chemical properties, a probable synthetic pathway, analytical characterization data, and its importance in the quality control of Trazodone.

Chemical and Physical Properties

This compound is structurally very similar to Trazodone, with the only difference being the position of the chlorine atom on the phenylpiperazine ring (position 4 instead of 3). This seemingly minor structural change can potentially impact its physicochemical and pharmacological properties.

Table 1: Chemical and Physical Properties
PropertyValueReference(s)
IUPAC Name 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride[6]
Synonyms 4-Chloro Trazodone HCl, Trazodone USP Related Compound C, Trazodone 4-Chloro Analog[8]
CAS Number 1263278-77-8 (HCl salt)
Molecular Formula C19H22ClN5O · HCl
Molecular Weight 408.32 g/mol
Appearance Off-white to pale yellow solid[1]
Solubility Soluble in Methanol and DMSO[1]

Synthesis of this compound

Diagram 1: Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Condensation and Salt Formation A 1,4-Dichlorobenzene C 1-(4-chlorophenyl)piperazine (B178656) A->C Buchwald-Hartwig amination B Piperazine B->C I 4-Chloro Trazodone (free base) C->I Condensation D 2-Chloropyridine F [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one D->F Reaction E Semicarbazide HCl E->F H 2-(3-chloropropyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one F->H Alkylation G 1-Bromo-3-chloropropane G->H H->I J This compound I->J HCl Trazodone_Signaling cluster_ser Serotonergic System cluster_adr Adrenergic System Trazodone Trazodone SERT SERT Trazodone->SERT Inhibition HT2A 5-HT2A Receptor Trazodone->HT2A Antagonism HT1A 5-HT1A Receptor Trazodone->HT1A Partial Agonism HT2C 5-HT2C Receptor Trazodone->HT2C Antagonism Alpha1 α1-Adrenergic Receptor Trazodone->Alpha1 Antagonism Increased Synaptic\nSerotonin Increased Synaptic Serotonin SERT->Increased Synaptic\nSerotonin Leads to Antidepressant &\nAnxiolytic Effects Antidepressant & Anxiolytic Effects HT2A->Antidepressant &\nAnxiolytic Effects Contributes to Sedation &\nHypotension Sedation & Hypotension Alpha1->Sedation &\nHypotension Contributes to Impurity_Analysis_Workflow Start Trazodone Drug Substance/Product SamplePrep Sample Preparation (Dissolution in Mobile Phase) Start->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Analysis Peak Identification & Quantification (Comparison with Reference Standards) Data->Analysis Report Impurity Profile Report Analysis->Report

References

An In-depth Technical Guide to the Molecular and Structural Properties of 4-Chloro Trazodone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular formula and crystal structure of 4-Chloro Trazodone (B27368) hydrochloride, an isomer of the antidepressant drug Trazodone. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data and experimental methodologies.

Molecular Formula and Physicochemical Properties

4-Chloro Trazodone hydrochloride is the hydrochloride salt of 4-Chloro Trazodone. The introduction of a chlorine atom at the 4-position of the phenylpiperazine moiety distinguishes it from its parent compound, Trazodone. The molecular and physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₉H₂₃Cl₂N₅O
Molecular Weight 408.32 g/mol
IUPAC Name 2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-[1][2][3]triazolo[4,3-a]pyridin-3-one;hydrochloride
CAS Number 1263278-77-8

Crystal Structure of Trazodone Hydrochloride

The crystal structure of Trazodone hydrochloride was first reported by Fillers and Hawkinson in 1979. The key crystallographic parameters are presented in the following table.

Crystallographic ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.338(2) Å, b = 10.999(3) Å, c = 17.518(4) Å
β = 101.45(2)°
Volume 1948.3 ų
Z 4

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and crystallization of Trazodone hydrochloride, which can be adapted for the preparation of its 4-chloro isomer.

Synthesis of Trazodone Hydrochloride

The synthesis of Trazodone and its analogs can be achieved through several routes. A common method involves the reaction of a suitably substituted piperazine (B1678402) derivative with a triazolopyridine moiety.

Example Protocol for Trazodone Synthesis: [1][2][3][4][5][6][7]

  • Reaction Setup: In a round-bottom flask, combine 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) hydrochloride,[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, and a suitable solvent such as isopropyl alcohol.

  • Addition of Base: Add a base, for instance, sodium carbonate or sodium hydroxide, to the mixture. A phase-transfer catalyst like tetrabutylammonium (B224687) bromide may also be added to facilitate the reaction.[4][6]

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain this temperature with stirring for several hours until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][4][5]

  • Isolation of Trazodone Base: After completion, the reaction mixture is cooled. The product, Trazodone base, can be isolated through filtration and washing with a suitable solvent. Further purification can be achieved by recrystallization.

  • Formation of the Hydrochloride Salt: Dissolve the purified Trazodone base in a solvent such as ethanol (B145695) or isopropyl alcohol.[1][3][5] Add a solution of hydrochloric acid (e.g., aqueous HCl or HCl in an organic solvent) dropwise with stirring until the pH of the solution is acidic (typically pH 3-4).[3][5]

  • Crystallization and Isolation: Cool the solution to induce crystallization of Trazodone hydrochloride. The resulting solid is then collected by filtration, washed with a cold solvent, and dried under vacuum.[1][3][5]

G cluster_synthesis Synthesis of 4-Chloro Trazodone cluster_purification Purification and Salt Formation A 1-(4-chlorophenyl)-4-(3-chloropropyl)piperazine C Reaction Mixture (Solvent + Base) A->C B [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one B->C D Heating and Reflux C->D E Crude 4-Chloro Trazodone D->E F Dissolution in Solvent (e.g., Isopropyl Alcohol) E->F G Addition of Hydrochloric Acid F->G H Crystallization (Cooling) G->H I This compound (Crystalline Solid) H->I

A flowchart illustrating the experimental workflow for the synthesis and purification of this compound.

Relationship Between Molecular Formula and Crystal Structure

The molecular formula of a compound dictates the types and number of atoms present, which in turn determines the possible three-dimensional arrangement of these atoms in a crystalline solid. The specific arrangement, or crystal structure, is influenced by factors such as intermolecular forces, molecular geometry, and the conditions of crystallization.

G cluster_molecular Molecular Properties cluster_crystal Solid-State Properties A Molecular Formula (C19H23Cl2N5O) B Molecular Geometry and Conformation A->B C Intermolecular Forces (van der Waals, H-bonding) B->C influences D Crystal Packing (Unit Cell and Space Group) B->D C->D

References

Metabolic Fate and Degradation of 4-Chloro Trazodone Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the metabolic fate and degradation of trazodone (B27368) hydrochloride. Due to a lack of publicly available data specifically for 4-Chloro Trazodone hydrochloride, this guide is based on the extensive research conducted on its parent compound, trazodone. The metabolic pathways and degradation profiles are expected to be analogous due to structural similarities.

Introduction

This compound is a chloro-substituted analogue of Trazodone, a serotonin (B10506) antagonist and reuptake inhibitor (SARI) used in the treatment of major depressive disorder. Understanding the metabolic fate and degradation pathways of this compound is critical for drug development professionals, researchers, and scientists to ensure its safety, efficacy, and stability. This technical guide provides a detailed examination of the biotransformation and degradation processes, supported by experimental protocols and data presented in a clear, comparative format.

Metabolic Fate

The metabolism of trazodone is extensive and primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes. The major metabolic pathways include N-dealkylation, hydroxylation, N-oxidation, and hydrolysis.[1]

Key Metabolic Pathways
  • N-dealkylation: This is a primary metabolic route, leading to the formation of the major active metabolite, m-chlorophenylpiperazine (mCPP). This reaction is predominantly catalyzed by the CYP3A4 isoform of the cytochrome P450 enzyme system.[1][2]

  • Hydroxylation: Trazodone can undergo hydroxylation at various positions on the molecule.

  • N-oxidation: The nitrogen atoms in the piperazine (B1678402) ring and the triazolopyridine ring system are susceptible to oxidation.

  • Hydrolysis: Cleavage of the molecule can also occur as a metabolic pathway.

Major Metabolites

A recent comprehensive study on trazodone metabolism identified 37 metabolites.[3] The most significant of these is m-chlorophenylpiperazine (mCPP) , which is pharmacologically active and contributes to the overall therapeutic and potential side effects of the parent drug.[3] The formation of mCPP is primarily mediated by CYP3A4, with minor contributions from other CYP isoforms like CYP2D6 and CYP2C19.[1][3]

Quantitative Metabolic Data

The following table summarizes the key enzymes involved in the metabolism of trazodone and their major resulting metabolites.

Metabolic PathwayPrimary Enzyme(s)Major Metabolite(s)Reference
N-dealkylationCYP3A4m-chlorophenylpiperazine (mCPP)[1][2]
HydroxylationCYP2D6p-hydroxy-m-chlorophenylpiperazine (OH-mCPP)[1]
N-oxidationNot specifiedVarious N-oxide metabolites[3]
HydrolysisNot specifiedNot specified[3]

Degradation Profile

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. For trazodone hydrochloride, degradation has been observed under acidic, oxidative, and photolytic stress conditions.[4]

Forced Degradation Studies
Stress ConditionDegradation ObservedMajor Degradation ProductsReference
Acid Hydrolysis (e.g., 0.1 M HCl)YesMultiple degradation products[4]
Base Hydrolysis (e.g., 0.1 M NaOH)No significant degradation-[4]
Oxidation (e.g., 3% H₂O₂)YesN-oxide derivatives[4]
Thermal (e.g., 60°C)No significant degradation-[4]
Photolytic (e.g., UV light)YesDimeric and other photoproducts[4]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol is adapted from established methods for studying the in vitro metabolism of trazodone.[5][6][7][8]

Objective: To determine the metabolic stability and identify the metabolites of this compound when incubated with human liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (e.g., a structurally similar compound not expected to be a metabolite)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, combine the phosphate buffer, HLM, and the drug stock solution. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant to a clean tube and analyze by a validated LC-MS/MS method to quantify the remaining parent drug and identify metabolites.

CYP3A4 Inhibition Assay using Ketoconazole (B1673606)

This protocol is based on established methods for assessing CYP3A4 inhibition.[9][10][11][12]

Objective: To evaluate the potential of this compound to inhibit CYP3A4 activity using a known substrate (e.g., midazolam) and inhibitor (ketoconazole).

Materials:

  • This compound

  • Midazolam (CYP3A4 substrate)

  • Ketoconazole (CYP3A4 inhibitor)

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of this compound, midazolam, and ketoconazole.

  • Set up incubations containing HLMs, phosphate buffer, and either this compound at various concentrations or ketoconazole (positive control).

  • Pre-incubate the mixtures at 37°C.

  • Add midazolam to the incubations.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a specific time (e.g., 10 minutes) at 37°C.

  • Stop the reaction with ice-cold acetonitrile.

  • Centrifuge and analyze the supernatant by LC-MS/MS to quantify the formation of the midazolam metabolite (1'-hydroxymidazolam).

  • Calculate the IC50 value for this compound to determine its inhibitory potency.

Forced Degradation Study

This protocol is based on general guidelines for forced degradation studies.[13][14][15][16]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve the drug in 0.1 M HCl and keep at room temperature or heat (e.g., 60°C) for a specified time. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the drug in 0.1 M NaOH and treat as in acid hydrolysis.

  • Oxidative Degradation: Dissolve the drug in a solution of hydrogen peroxide and keep at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C).

  • Photolytic Degradation: Expose the solid drug or a solution of the drug to UV and visible light in a photostability chamber.

  • Analyze all stressed samples at appropriate time points using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.

Visualizations

Signaling Pathways and Workflows

Metabolic_Pathway_of_Trazodone Trazodone Trazodone mCPP m-chlorophenylpiperazine (mCPP) (Active Metabolite) Trazodone->mCPP CYP3A4 (N-dealkylation) Hydroxylated_Metabolites Hydroxylated Metabolites Trazodone->Hydroxylated_Metabolites CYP2D6 N_Oxide_Metabolites N-Oxide Metabolites Trazodone->N_Oxide_Metabolites Hydrolysis_Products Hydrolysis Products Trazodone->Hydrolysis_Products Excretion Excretion (Urine and Feces) mCPP->Excretion Hydroxylated_Metabolites->Excretion N_Oxide_Metabolites->Excretion Hydrolysis_Products->Excretion

Caption: Major metabolic pathways of Trazodone.

Drug_Metabolism_Workflow Liver_Microsomes Incubation with Human Liver Microsomes LC_MS LC-MS/MS Analysis Liver_Microsomes->LC_MS Hepatocytes Incubation with Hepatocytes Hepatocytes->LC_MS Recombinant_Enzymes Incubation with Recombinant CYP Enzymes Recombinant_Enzymes->LC_MS Animal_Models Animal Pharmacokinetic Studies (e.g., Rat, Dog) Animal_Models->LC_MS Human_Studies Human Clinical Trials (Pharmacokinetics) Human_Studies->LC_MS NMR NMR Spectroscopy (for structural elucidation) LC_MS->NMR Metabolite_Profiling Metabolite Profiling and Quantification LC_MS->Metabolite_Profiling Pathway_Elucidation Metabolic Pathway Elucidation Metabolite_Profiling->Pathway_Elucidation Safety_Assessment Safety Assessment of Major Metabolites Pathway_Elucidation->Safety_Assessment

Caption: General workflow for drug metabolite identification.

Forced_Degradation_Workflow Drug_Substance 4-Chloro Trazodone HCl (Drug Substance/Product) Acid Acidic (e.g., HCl) Drug_Substance->Acid Base Basic (e.g., NaOH) Drug_Substance->Base Oxidation Oxidative (e.g., H₂O₂) Drug_Substance->Oxidation Thermal Thermal (e.g., Heat) Drug_Substance->Thermal Photolytic Photolytic (e.g., UV/Vis Light) Drug_Substance->Photolytic Analysis Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Analytical_Method Stability-Indicating HPLC Method Development Analysis->Analytical_Method Identification Identification of Degradation Products (LC-MS, NMR) Analysis->Identification Pathway Degradation Pathway Elucidation Identification->Pathway

References

An In-depth Technical Guide to the In Vitro Cytotoxicity of Trazodone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide details the in vitro cytotoxicity of Trazodone hydrochloride. Extensive literature searches did not yield specific in vitro cytotoxicity studies for its isomer, 4-Chloro Trazodone hydrochloride. The information presented herein pertains to Trazodone hydrochloride and is provided as the most relevant available data.

Introduction

Trazodone is a triazolopyridine derivative belonging to the serotonin (B10506) antagonist and reuptake inhibitor (SARI) class of antidepressants. While its primary therapeutic action involves the modulation of serotonergic pathways, in vitro studies have revealed potential cytotoxic effects, particularly at higher concentrations. This guide provides a comprehensive overview of the existing research on the in vitro cytotoxicity of Trazodone hydrochloride, focusing on its mechanisms of action, experimental protocols, and quantitative data. It is intended for researchers, scientists, and drug development professionals.

Mechanisms of Trazodone-Induced Cytotoxicity

The cytotoxic effects of Trazodone hydrochloride observed in vitro are primarily attributed to the induction of oxidative stress and mitochondrial dysfunction.[1][2] Bioactive intermediate metabolites of Trazodone may also contribute to its hepatotoxicity.[1]

Key mechanisms include:

  • Increased Reactive Oxygen Species (ROS) Formation: Trazodone has been shown to elevate the levels of ROS within cells, leading to oxidative damage.[1]

  • Lipid Peroxidation: The increase in ROS can trigger the peroxidation of lipids in cellular membranes, leading to the accumulation of byproducts like malondialdehyde (MDA).[1]

  • Depletion of Intracellular Glutathione (B108866) (GSH): Trazodone can deplete the levels of the antioxidant glutathione and increase the ratio of oxidized glutathione disulfide (GSSG) to reduced glutathione (GSH), indicating significant oxidative stress.[1][2]

  • Mitochondrial Dysfunction: A decrease in the mitochondrial membrane potential has been observed following Trazodone exposure, which is a key indicator of mitochondrial impairment and a pathway to apoptosis.[1][2]

  • DNA Damage: Studies have indicated that Trazodone can induce DNA damage.[3]

The following diagram illustrates the proposed signaling pathway for Trazodone-induced cytotoxicity.

Trazodone_Cytotoxicity_Pathway Trazodone Trazodone Hydrochloride ROS Increased ROS Formation Trazodone->ROS Lipid_Peroxidation Lipid Peroxidation (MDA Accumulation) ROS->Lipid_Peroxidation GSH_Depletion GSH Depletion & Increased GSSG ROS->GSH_Depletion Mitochondrial_Dysfunction Decreased Mitochondrial Membrane Potential ROS->Mitochondrial_Dysfunction Cell_Death Cell Death Lipid_Peroxidation->Cell_Death GSH_Depletion->Cell_Death Mitochondrial_Dysfunction->Cell_Death

Proposed signaling pathway of Trazodone-induced cytotoxicity.

Quantitative Cytotoxicity Data

The following tables summarize the quantitative data from in vitro studies on Trazodone hydrochloride.

Table 1: IC50 and LC50 Values

CompoundCell TypeAssayDurationValueReference
TrazodoneFreshly isolated rat hepatocytesCell Death2 hoursLC50: 300 µM[1]

Table 2: Effects on Cell Viability and Genotoxicity

CompoundCell TypeConcentration(s)DurationEffectReference
TrazodoneHuman peripheral blood lymphocytes6.25, 12.50, 25.00 µg/mLNot SpecifiedIncreased mean comet tail intensity, length, and moment[3]
TrazodoneHuman peripheral blood lymphocytes50, 75 µg/mLNot SpecifiedToxic in the comet assay[3]
TrazodoneHuman peripheral blood lymphocytes3.13 - 75.00 µg/mLNot SpecifiedSignificantly increased frequency of chromosomal aberrations and sister chromatid exchanges[3]
TrazodoneHuman peripheral blood lymphocytesNot SpecifiedNot SpecifiedDose-dependent increase in micronuclei frequency[3]
TrazodoneHuman peripheral blood lymphocytesNot SpecifiedNot SpecifiedSignificantly decreased mitotic index[3]
TrazodoneHuman hepatocytes expressing CYP3A4Not Specified24 hoursCollapsed mitochondrial membrane potential, glutathione depletion, leading to cell death[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

  • Hepatocyte Isolation: Freshly isolated hepatocytes were obtained from male Wistar rats. The liver was perfused with a collagenase solution to digest the extracellular matrix and release the hepatocytes. The isolated cells were then cultured in appropriate media for subsequent experiments.

  • Human Peripheral Blood Lymphocytes: Whole blood samples were obtained from healthy, non-smoking donors. Lymphocytes were isolated using a Ficoll-Paque density gradient centrifugation method and cultured in RPMI-1640 medium supplemented with fetal bovine serum and phytohemagglutinin.

  • Drug Preparation: Trazodone hydrochloride was dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or culture medium, to prepare stock solutions. Final concentrations were achieved by diluting the stock solution in the cell culture medium.

  • Cell Viability Assay (Trypan Blue Exclusion): Cell viability was assessed by the trypan blue exclusion method. A suspension of cells was mixed with trypan blue dye. Viable cells with intact membranes exclude the dye, while non-viable cells take it up. The percentage of viable cells was determined by counting the number of unstained cells relative to the total number of cells using a hemocytometer.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a non-fluorescent compound that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity, which is proportional to the amount of ROS, was measured using a fluorescence microplate reader or flow cytometer.

  • Lipid Peroxidation (Malondialdehyde - MDA) Assay: Lipid peroxidation was quantified by measuring the levels of MDA, a byproduct of this process. The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically.

  • Glutathione (GSH) and Glutathione Disulfide (GSSG) Assay: The levels of intracellular reduced glutathione (GSH) and oxidized glutathione disulfide (GSSG) were determined using enzymatic recycling methods. The rate of color or fluorescence development is proportional to the concentration of GSH or GSSG in the sample.

  • Mitochondrial Membrane Potential (MMP) Assay: Changes in MMP were assessed using cationic fluorescent dyes such as Rhodamine 123 or JC-1. In healthy cells, these dyes accumulate in the mitochondria due to the negative membrane potential. A decrease in MMP, indicative of mitochondrial dysfunction, results in the leakage of the dye from the mitochondria and a corresponding decrease in fluorescence intensity.

  • Comet Assay (Single Cell Gel Electrophoresis): The comet assay was used to detect DNA damage in individual cells. Cells were embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.

  • Chromosomal Aberration (CA) Analysis: Lymphocyte cultures were treated with Trazodone, and metaphase chromosomes were prepared. The chromosomes were then stained and examined under a microscope for structural abnormalities, such as breaks, gaps, and exchanges.

  • Micronucleus (MN) Test: The micronucleus test was performed to assess both chromosome loss and chromosome breakage. Cytochalasin-B was added to the lymphocyte cultures to block cytokinesis, resulting in binucleated cells. The frequency of micronuclei in these binucleated cells was then scored.

The following diagram provides a general workflow for in vitro cytotoxicity testing.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Hepatocytes, Lymphocytes) Treatment Cell Treatment with Varying Concentrations Cell_Culture->Treatment Drug_Prep Trazodone HCl Stock Solution Preparation Drug_Prep->Treatment Cytotoxicity_Assay Cytotoxicity/Viability (e.g., Trypan Blue) Treatment->Cytotoxicity_Assay Oxidative_Stress Oxidative Stress (ROS, MDA, GSH) Treatment->Oxidative_Stress Mitochondrial_Function Mitochondrial Function (MMP) Treatment->Mitochondrial_Function Genotoxicity Genotoxicity (Comet, CA, MN) Treatment->Genotoxicity Data_Analysis Data Collection & Statistical Analysis Cytotoxicity_Assay->Data_Analysis Oxidative_Stress->Data_Analysis Mitochondrial_Function->Data_Analysis Genotoxicity->Data_Analysis

General experimental workflow for in vitro cytotoxicity testing.

Conclusion

The in vitro cytotoxicity of Trazodone hydrochloride is characterized by the induction of oxidative stress, mitochondrial dysfunction, and genotoxicity. These effects are concentration-dependent and have been observed in various cell types, including hepatocytes and lymphocytes. While specific data for this compound is not currently available, the findings for the parent compound provide a valuable framework for understanding its potential cytotoxic profile. Further research is warranted to investigate the specific cytotoxic effects of the 4-Chloro isomer and to fully elucidate the role of its metabolites in mediating these effects.

References

An In-depth Technical Guide on the Solubility and Stability of Trazodone Hydrochloride in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide focuses on Trazodone (B27368) hydrochloride. The specific compound "4-Chloro Trazodone hydrochloride" is not a standard nomenclature found in the reviewed scientific literature. Trazodone contains a 3-chlorophenyl group, and it is presumed that the user's interest lies in this well-documented active pharmaceutical ingredient.

This guide provides a comprehensive overview of the solubility and stability of Trazodone hydrochloride in various solvents, intended for researchers, scientists, and drug development professionals. The information is compiled from various scientific sources to ensure accuracy and depth.

Solubility Profile

Trazodone hydrochloride exhibits a varied solubility profile across different aqueous and organic solvents. The solubility is a critical parameter for formulation development, influencing dissolution rates and bioavailability.

Table 1: Solubility of Trazodone Hydrochloride in Various Solvents

SolventSolubility (mg/mL)Observations
Water50With heating, yields a hazy, colorless solution.[1][2]
Water (room temperature)18-
0.1 N HCl7.4Soluble.[1][2]
Methanol25Yields a clear, colorless solution.[1][2]
95% Ethanol16-
Chloroform36Sparingly soluble.[3]
DMSOSoluble-
45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin23.3Soluble.[1][2]
BenzenePractically insoluble-
Ethyl etherPractically insoluble-
Octanol< 1-
Olive oil< 1-

Note: Solubility values can be influenced by temperature and pH.

The pH of a 1% (w/v) aqueous solution of trazodone hydrochloride is approximately 3.90.[4] The solubility of trazodone hydrochloride in water increases as the acidity of the aqueous medium increases.[4]

Stability Profile and Degradation Pathways

Trazodone hydrochloride is stable under recommended storage conditions, which typically involve protection from light and storage at room temperature (15-30°C).[3][5] However, it is susceptible to degradation under certain stress conditions. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Table 2: Summary of Forced Degradation Studies on Trazodone Hydrochloride

Stress ConditionObservationsDegradation Products
Acidic Hydrolysis Degrades in the presence of acid.[6]Ten degradation products have been identified.[6]
Alkaline Hydrolysis Subject to degradation in basic conditions.[7][8]Alkaline-induced degradation products are formed.[7][8]
Oxidation Degrades with peroxide-induced oxidation.[6][7][8]Oxidative-induced degradation products are formed.[7][8]
Thermal Stress Stable under heat in some studies.[9] When heated to decomposition, it emits toxic fumes of chlorides, hydrogen chloride, and nitrogen oxides.[3]-
Photolytic Stress Degrades upon exposure to daylight.[6]Four dimer degradation products have been identified.[6]

An oxidative degradation mechanism can occur via the formation of an N-oxide, specifically 4-(3-chlorophenyl)-1-[3-(3-oxa-2,3-dihydro-1,2,4-triazolo[4,3-a]pyridin-2-yl)-propyl]-piperazine N1-oxide.[4] The physical appearance of Trazodone hydrochloride solutions can change over time, with the solution turning yellow due to the formation of degradation products, primarily through an oxidative mechanism.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible solubility and stability studies. Below are representative protocols for key experiments.

A standard method for determining the solubility of a compound is the shake-flask method.

G cluster_0 Solubility Determination Workflow Start Start Weigh_Excess Weigh excess Trazodone HCl Start->Weigh_Excess Add_Solvent Add a known volume of the selected solvent Weigh_Excess->Add_Solvent Equilibrate Equilibrate at a constant temperature (e.g., 25°C or 37°C) with continuous agitation (e.g., shaker bath) for a set period (e.g., 24-48h) Add_Solvent->Equilibrate Sample Withdraw a sample Equilibrate->Sample Filter Filter the sample to remove undissolved solid (e.g., using a 0.45 µm filter) Sample->Filter Analyze Analyze the filtrate for drug concentration (e.g., by HPLC or UV-Vis spectrophotometry) Filter->Analyze Calculate Calculate solubility in mg/mL Analyze->Calculate End End Calculate->End

Caption: Workflow for Solubility Determination.

Forced degradation studies are performed to assess the stability of the drug substance under various stress conditions.

G cluster_1 Forced Degradation Study Workflow Start Start Prepare_Stock Prepare a stock solution of Trazodone HCl Start->Prepare_Stock Aliquot Aliquot the stock solution into separate containers Prepare_Stock->Aliquot Stress Apply Stress Conditions Aliquot->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl) Stress->Acid Base Alkaline Hydrolysis (e.g., 0.1M NaOH) Stress->Base Oxidation Oxidation (e.g., 3% H2O2) Stress->Oxidation Heat Thermal Stress (e.g., 60°C) Stress->Heat Light Photolytic Stress (e.g., UV light) Stress->Light Neutralize Neutralize samples (if necessary) Acid->Neutralize Base->Neutralize Analyze Analyze samples at time points using a stability-indicating method (e.g., HPLC) Oxidation->Analyze Heat->Analyze Light->Analyze Neutralize->Analyze Identify Identify and characterize degradation products (e.g., using LC-MS, NMR) Analyze->Identify End End Identify->End

Caption: Workflow for Forced Degradation Studies.

Signaling Pathway and Mechanism of Action

Trazodone's antidepressant effect is primarily attributed to its activity at serotonin (B10506) receptors and its inhibition of the serotonin transporter.

G cluster_2 Trazodone Hydrochloride Mechanism of Action Trazodone Trazodone SERT Serotonin Transporter (SERT) Trazodone->SERT Inhibits 5HT2A 5-HT2A Receptor Trazodone->5HT2A Antagonizes Alpha1 α1-Adrenergic Receptor Trazodone->Alpha1 Antagonizes H1 H1 Histamine Receptor Trazodone->H1 Antagonizes Serotonin_Reuptake Inhibition of Serotonin Reuptake SERT->Serotonin_Reuptake Antagonism Antagonism 5HT2A->Antagonism Alpha1->Antagonism H1->Antagonism Antidepressant_Effect Antidepressant Effect Serotonin_Reuptake->Antidepressant_Effect Sedation Sedation Antagonism->Sedation

References

4-Chloro Trazodone Hydrochloride: A Technical Guide to its Serotonin Receptor Antagonist Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of 4-Chloro Trazodone hydrochloride, an isomer of the well-characterized antidepressant Trazodone, with a focus on its role as a serotonin (B10506) receptor antagonist. Due to the limited availability of specific in vitro pharmacological data for the 4-chloro isomer, this document leverages the extensive research on its parent compound, Trazodone (3-Chloro Trazodone hydrochloride), to infer its likely properties. This guide presents available in vivo data for this compound, detailed pharmacological data for Trazodone, discusses the potential structure-activity relationships conferred by the isomeric difference, and provides comprehensive experimental protocols and signaling pathway diagrams relevant to its characterization.

Introduction

This compound, with the chemical name 2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-[1][2][3]triazolo[4,3-a]pyridin-3-one hydrochloride, is a structural isomer of the widely prescribed antidepressant, Trazodone. Trazodone is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI)[4][5]. Its therapeutic effects are attributed to a multimodal mechanism of action, primarily involving the antagonism of serotonin 5-HT2A receptors and, to a lesser extent, inhibition of the serotonin transporter (SERT)[4][5]. Given the structural similarity, this compound is hypothesized to exhibit a comparable pharmacological profile, acting as a serotonin receptor antagonist. This guide aims to consolidate the available information and provide a framework for its further investigation.

Pharmacological Profile

This compound: Available Data

A study by Pai et al. (2010) investigated the effects of a series of newly synthesized compounds, including this compound, in mouse models. The study was primarily focused on dopamine (B1211576) autoreceptor agonist properties, but the reported data provides insights into its central nervous system activity[1][6].

Table 1: In Vivo Pharmacological Data for this compound

ParameterSpeciesValue (ED₅₀)Reference
Inhibition of Apomorphine-Induced StereotypyMouse0.24 mg/kg[1][6]
Induction of CatalepsyMouse0.9 mg/kg[1][6]

These findings suggest that this compound possesses central nervous system activity. The inhibition of apomorphine-induced stereotypy is often associated with dopamine D2 receptor antagonism, a property that warrants further investigation for this compound.

Trazodone Hydrochloride (3-Chloro Isomer): A Reference Profile

To provide a comprehensive understanding of the likely serotonin receptor antagonist properties of the 4-chloro isomer, the well-documented pharmacological profile of Trazodone is presented below. Trazodone is a potent antagonist at 5-HT2A receptors and also interacts with other serotonin receptor subtypes[4][5].

Table 2: In Vitro Binding Affinities (Ki) of Trazodone for Serotonin Receptors

Receptor SubtypeSpeciesKi (nM)Reference
5-HT1ARat23.6[7]
5-HT2AHuman16
5-HT2CHuman~50

Table 3: Functional Activity of Trazodone at Serotonin Receptors

Receptor SubtypeActivitySpeciesAssayReference
5-HT1AWeak Partial Agonist/AntagonistRatReciprocal Forepaw Treading[7]
5-HT2AAntagonistRatSerotonin-induced Contraction of Jugular Vein
Structure-Activity Relationship: The Significance of Chlorine Position

The shift of the chlorine atom from the meta-position (Trazodone) to the para-position (4-Chloro Trazodone) on the phenylpiperazine ring is expected to influence the compound's interaction with serotonin receptors. While specific studies on this isomeric pair are lacking, general principles of medicinal chemistry suggest that this positional change can alter:

  • Electronic Distribution: The electronic properties of the phenyl ring are modified, which can affect pi-pi stacking or other electronic interactions with amino acid residues in the receptor binding pocket.

  • Steric Hindrance: The para-positioning might introduce different steric constraints compared to the meta-position, potentially altering the compound's orientation and fit within the binding site.

  • Metabolic Stability: The position of the halogen can influence the molecule's susceptibility to metabolic enzymes, potentially affecting its pharmacokinetic profile.

Further research is necessary to delineate the precise impact of this isomeric difference on the affinity and functional activity at various serotonin receptor subtypes.

Signaling Pathways

As a serotonin receptor antagonist, this compound is expected to block the downstream signaling cascades initiated by serotonin binding to its receptors. The 5-HT2A receptor, a primary target for Trazodone, is a Gq/11-coupled G-protein coupled receptor (GPCR). Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Serotonin Serotonin Receptor 5-HT2A Receptor Serotonin->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Antagonist 4-Chloro Trazodone HCl Antagonist->Receptor Blocks

Caption: 5-HT2A Receptor Gq Signaling Pathway and Antagonism.

Experimental Protocols

The following are detailed, generalized protocols for key in vitro assays used to characterize the activity of compounds like this compound at serotonin receptors.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT2A receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Ketanserin or other suitable 5-HT2A receptor antagonist radioligand.

  • Non-specific binding control: A high concentration of a known 5-HT2A receptor antagonist (e.g., 10 µM Mianserin).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of various concentrations of this compound (test compound).

    • 50 µL of radioligand at a concentration close to its Kd.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Receptor Membranes Incubate Incubate Membranes, Radioligand & Compound Membranes->Incubate Radioligand Prepare Radioligand Solution Radioligand->Incubate Compound Prepare Test Compound Dilutions Compound->Incubate Filter Separate Bound & Free Ligand (Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Calculate_IC50 Calculate IC₅₀ Count->Calculate_IC50 Calculate_Ki Calculate Ki (Cheng-Prusoff) Calculate_IC50->Calculate_Ki

Caption: Experimental Workflow for Radioligand Binding Assay.

Calcium Mobilization Functional Assay

This protocol describes a functional assay to determine if a compound acts as an antagonist at the 5-HT2A receptor by measuring its ability to block serotonin-induced calcium release.

Materials:

  • Cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Serotonin (agonist).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).

Methodology:

  • Cell Plating: Plate the cells in microplates and grow to confluence.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye loading solution to the cells. Incubate for 60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells with assay buffer. Add various concentrations of this compound (test compound) to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a solution of serotonin (at a concentration that elicits a submaximal response, e.g., EC₈₀) to the wells. Simultaneously, measure the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Determine the ability of this compound to inhibit the serotonin-induced calcium response. Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀. For a competitive antagonist, a Schild analysis can be performed to determine the pA₂ value.

Conclusion

This compound is a structural isomer of Trazodone and is expected to act as a serotonin receptor antagonist. While in vivo data suggests central nervous system activity, there is a notable lack of in vitro pharmacological data to definitively characterize its profile at serotonin receptors. Based on the well-established pharmacology of Trazodone, it is highly probable that this compound is an antagonist at 5-HT2A receptors. The provided experimental protocols offer a clear path for the in-depth characterization of this compound. Further studies are warranted to elucidate its precise binding affinities, functional activities, and selectivity profile, which will be crucial for understanding its potential therapeutic applications.

References

Pharmacological Profile of 4-Chloro Trazodone Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for 4-Chloro Trazodone (B27368) hydrochloride. This guide provides a comprehensive overview of the known information and leverages the extensive data available for its structural isomer, Trazodone hydrochloride, as a comparative framework. The pharmacological properties of Trazodone are presented to offer insights into the anticipated profile of its 4-chloro isomer, highlighting areas where further research is critically needed.

Introduction

4-Chloro Trazodone hydrochloride is a structural isomer of the well-established antidepressant, Trazodone hydrochloride. Both compounds belong to the serotonin (B10506) antagonist and reuptake inhibitor (SARI) class of drugs. While Trazodone features a chlorine atom at the 3-position of the phenylpiperazine ring, this compound is characterized by a chlorine substitution at the 4-position. This structural alteration is expected to influence its pharmacological profile, including receptor binding affinities, functional activities, and metabolic pathways. This technical guide aims to consolidate the available data for this compound and provide a detailed comparative analysis with Trazodone to inform future research and drug development efforts.

Chemical and Physical Properties

PropertyThis compoundTrazodone Hydrochloride
IUPAC Name 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-[1][2][3]triazolo[4,3-a]pyridin-3-one;hydrochloride2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride
Molecular Formula C₁₉H₂₂ClN₅O · HClC₁₉H₂₂ClN₅O · HCl
Molecular Weight 408.33 g/mol 408.32 g/mol
CAS Number 1263278-77-825332-39-2

Pharmacological Profile

Mechanism of Action

As a member of the SARI class, this compound is anticipated to exert its therapeutic effects through a dual mechanism of action:

  • Serotonin 5-HT₂ Receptor Antagonism: Primarily at the 5-HT₂ₐ subtype.

  • Serotonin Transporter (SERT) Inhibition: Blocking the reuptake of serotonin from the synaptic cleft.

The balance between these two actions is a critical determinant of the overall pharmacological and clinical profile of SARI compounds.

Receptor Binding Affinity
Receptor/TransporterTrazodone Hydrochloride Ki (nM)This compound Ki (nM)
Serotonin Transporter (SERT) 136 - 440Data not available
5-HT₁ₐ Receptor 28 - 118Data not available
5-HT₂ₐ Receptor 1.8 - 35.6Data not available
5-HT₂ₒ Receptor 224Data not available
α₁-Adrenergic Receptor 10 - 50Data not available
α₂-Adrenergic Receptor ~400Data not available
Histamine H₁ Receptor ~400Data not available
Dopamine D₂ Receptor >1000Data not available
Muscarinic M₁-M₅ Receptors >1000Data not available

Note: Ki values for Trazodone can vary across different studies and experimental conditions.

Structure-Activity Relationship (SAR) Insights: Studies on trazodone analogs suggest that the nature and position of the substituent on the phenylpiperazine ring significantly influence receptor affinity and selectivity. Halogen substitution is a common strategy to modulate the pharmacological profile. While specific data for the 4-chloro position is scarce, it is plausible that this substitution could alter the affinity for serotonin and adrenergic receptors compared to the 3-chloro position of Trazodone. Further research is required to elucidate these differences.

In Vitro Functional Activity

Comprehensive in vitro functional activity data (e.g., IC₅₀ or EC₅₀ values) for this compound are not currently available. The table below summarizes the known functional activities of Trazodone.

AssayTrazodone HydrochlorideThis compound
Serotonin Reuptake Inhibition (IC₅₀) ~200 - 800 nMData not available
5-HT₂ₐ Receptor Antagonism (IC₅₀/pA₂) Potent antagonistData not available
5-HT₁ₐ Receptor Agonism/Antagonism Partial agonistData not available
In Vivo Pharmacology

Limited in vivo data is available for this compound. One study in mice reported the following:

TestThis compound (ED₅₀)
Inhibition of Apomorphine-Induced Stereotypy0.24 mg/kg
Induction of Catalepsy0.9 mg/kg

These findings suggest central nervous system activity, though the specific mechanisms underlying these effects require further investigation. For comparison, Trazodone is known to exhibit antidepressant-like effects in various animal models, such as the forced swim test and tail suspension test.

Pharmacokinetics and Metabolism

There is no published data on the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound.

Comparative Profile of Trazodone Hydrochloride:

  • Absorption: Well absorbed after oral administration. Peak plasma concentrations are reached within 1-2 hours.

  • Distribution: Highly protein-bound (89-95%).

  • Metabolism: Extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4 . The major active metabolite is meta-chlorophenylpiperazine (m-CPP), which itself has significant serotonergic activity.

  • Excretion: Primarily excreted in the urine as metabolites. The elimination half-life is biphasic, with an initial phase of 3-6 hours and a terminal phase of 5-9 hours.

Anticipated Metabolism of this compound: It is hypothesized that this compound will also be a substrate for CYP3A4, leading to the formation of para-chlorophenylpiperazine (p-CPP) as a major metabolite. The pharmacological activity of p-CPP would contribute to the overall effect of the parent compound.

Experimental Protocols

Detailed experimental protocols for the key assays relevant to the pharmacological characterization of SARI compounds are provided below. These protocols are based on established methods used for Trazodone and can be adapted for the evaluation of this compound.

Radioligand Binding Assay for Serotonin Transporter (SERT)
  • Objective: To determine the binding affinity (Ki) of the test compound for the human serotonin transporter.

  • Materials:

    • HEK293 cells stably expressing human SERT.

    • [³H]-Citalopram (radioligand).

    • Test compound (this compound).

    • Non-specific binding control (e.g., Fluoxetine).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Scintillation cocktail and counter.

  • Method:

    • Prepare cell membranes from HEK293-hSERT cells.

    • In a 96-well plate, add assay buffer, a fixed concentration of [³H]-Citalopram, and varying concentrations of the test compound.

    • For non-specific binding, add a high concentration of Fluoxetine.

    • Add the cell membrane preparation to each well.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC₅₀ value of the test compound.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay for 5-HT₂ₐ Receptor Antagonism (Calcium Flux Assay)
  • Objective: To determine the functional potency (IC₅₀) of the test compound as an antagonist at the human 5-HT₂ₐ receptor.

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Serotonin (5-HT) as the agonist.

    • Test compound (this compound).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • A fluorescence plate reader with automated injection capabilities.

  • Method:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

    • Wash the cells with assay buffer.

    • Add varying concentrations of the test compound (or vehicle for control) and incubate for a specified pre-incubation period.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject a fixed concentration of serotonin (typically the EC₈₀) into the wells and immediately begin recording the change in fluorescence over time.

    • Analyze the data to determine the inhibition of the serotonin-induced calcium response by the test compound and calculate the IC₅₀ value.

Visualizations

Signaling Pathway of SARI Compounds

SARI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SARI 4-Chloro Trazodone Hydrochloride SERT SERT SARI->SERT Inhibition FiveHT2A 5-HT2A Receptor SARI->FiveHT2A Antagonism Serotonin_vesicle Serotonin Vesicles Serotonin_pre Serotonin Serotonin_cleft Serotonin Serotonin_pre->Serotonin_cleft Release Serotonin_cleft->SERT Reuptake Serotonin_cleft->FiveHT2A Binding Gq Gq FiveHT2A->Gq Activation PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Neuronal_response Altered Neuronal Response Ca_release->Neuronal_response

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Receptor Binding Assay

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes (hSERT) - [³H]-Radioligand - Test Compound - Buffers start->prepare_reagents plate_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Dilutions prepare_reagents->plate_setup incubation Incubate at Room Temperature plate_setup->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation_counting Measure Radioactivity with Scintillation Counter washing->scintillation_counting data_analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This compound represents an understudied structural isomer of Trazodone. While its classification as a serotonin antagonist and reuptake inhibitor provides a foundational understanding of its likely mechanism of action, a significant gap exists in the publicly available, specific pharmacological data. The in vivo data in mice suggests central nervous system activity, but a comprehensive in vitro characterization is essential for a thorough understanding of its pharmacological profile.

Future research should prioritize:

  • Quantitative Receptor Binding Studies: Determining the binding affinities (Ki) of this compound and its potential active metabolite, p-CPP, at a wide range of CNS receptors and transporters.

  • In Vitro Functional Assays: Characterizing the functional activity (agonist, antagonist, or inhibitor potency) at key targets, particularly SERT and 5-HT₂ family receptors.

  • Pharmacokinetic and Metabolism Studies: Elucidating the ADME properties of this compound in relevant preclinical species and in human liver microsomes to identify major metabolic pathways and potential for drug-drug interactions.

  • In Vivo Behavioral Pharmacology: Expanding the in vivo testing to established animal models of depression and anxiety to assess its therapeutic potential.

By systematically addressing these knowledge gaps, the scientific community can fully elucidate the pharmacological profile of this compound and determine its potential as a novel therapeutic agent.

References

Spectroscopic Analysis of 4-Chloro Trazodone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure

4-Chloro Trazodone hydrochloride is structurally similar to Trazodone hydrochloride, with the key difference being the substitution of a chlorine atom at the fourth position of the phenylpiperazine moiety.

IUPAC Name: 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride

Spectroscopic Data

Due to the limited availability of public domain spectra for this compound, the following tables provide a summary of expected and reported data, with comparative data for Trazodone hydrochloride for reference. The data for the 4-chloro analog is based on information from suppliers of analytical standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Assignment Trazodone Hydrochloride (Reference) This compound (Expected)
Aromatic Protons (triazolopyridine) δ 7.20-7.80 (m, 4H)δ 7.20-7.80 (m, 4H)
Aromatic Protons (chlorophenyl) δ 6.80-7.30 (m, 4H)δ ~7.25 (d, 2H), ~6.90 (d, 2H) (AA'BB' system)
-NCH₂- (propyl) δ ~4.15 (t, 2H)δ ~4.15 (t, 2H)
-CH₂- (propyl, middle) δ ~2.10 (quint, 2H)δ ~2.10 (quint, 2H)
-NCH₂- (piperazine, propyl side) δ ~2.60 (t, 2H)δ ~2.60 (t, 2H)
-NCH₂- (piperazine, ring) δ ~3.20 (t, 4H)δ ~3.20 (t, 4H)
-NCH₂- (piperazine, ring) δ ~2.70 (t, 4H)δ ~2.70 (t, 4H)

Note: Chemical shifts (δ) are in ppm. The expected spectrum for the 4-chloro derivative will show a simplification of the chlorophenyl proton signals from a complex multiplet to a more defined AA'BB' system due to the para-substitution.

Table 2: ¹³C NMR Spectroscopic Data

Assignment Trazodone Hydrochloride (Reference) This compound (Expected)
C=O ~155~155
Aromatic Carbons (triazolopyridine) 110-150110-150
Aromatic Carbons (chlorophenyl) 115-152~117 (C3'), ~129 (C2'), ~128 (C4'-Cl), ~150 (C1')
-NCH₂- (propyl) ~58~58
-CH₂- (propyl, middle) ~25~25
-NCH₂- (piperazine, propyl side) ~53~53
-NCH₂- (piperazine, ring) ~48~48

Note: The primary difference in the ¹³C NMR spectrum is expected in the chemical shifts of the carbons in the chlorophenyl ring, particularly the carbon bearing the chlorine atom (C4').

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹) Assignment
~3400 N-H stretch (from hydrochloride salt)
~3050 Aromatic C-H stretch
~2950, ~2850 Aliphatic C-H stretch
~1660 C=O stretch (amide)
~1600, ~1480 C=C stretch (aromatic)
~1240 C-N stretch
~820 C-H out-of-plane bend (para-substituted phenyl)
~750 C-Cl stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Parameter Value (for 4-Chloro Trazodone)
Molecular Formula C₁₉H₂₂ClN₅O
Molecular Weight 371.87 g/mol
Monoisotopic Mass 371.1513 Da
Expected [M+H]⁺ 372.1587
Key Fragmentation Ions m/z 195 (4-chlorophenylpiperazine fragment), m/z 177 (triazolopyridinone-propyl fragment)

Experimental Protocols

Sample Preparation
  • NMR: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • IR (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • MS (ESI): Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent system such as acetonitrile/water with 0.1% formic acid for positive ion mode analysis.

Instrumentation and Analysis
  • NMR: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • IR: Record the FT-IR spectrum using an ATR accessory over a range of 4000-400 cm⁻¹.

  • MS: Perform mass analysis using an electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer. Obtain a full scan mass spectrum to determine the [M+H]⁺ ion and perform tandem MS (MS/MS) to elucidate the fragmentation pattern.

Signaling Pathway and Experimental Workflow

Trazodone's Mechanism of Action: SARI

Trazodone and its analogs, including 4-Chloro Trazodone, are classified as Serotonin (B10506) Antagonist and Reuptake Inhibitors (SARIs). Their primary mechanism of action involves a dual effect on the serotonergic system.[4]

SARI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Release Serotonin->SERT Reuptake Receptor_5HT2A 5-HT2A Receptor Serotonin->Receptor_5HT2A Binds Gq Gq Protein Receptor_5HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Neuronal_Response Altered Neuronal Response Ca_release->Neuronal_Response Trazodone 4-Chloro Trazodone Trazodone->SERT Inhibits Trazodone->Receptor_5HT2A Antagonizes

Caption: Mechanism of action of 4-Chloro Trazodone as a SARI.

This diagram illustrates that 4-Chloro Trazodone both inhibits the reuptake of serotonin by blocking the serotonin transporter (SERT) and antagonizes the 5-HT2A receptor, modulating downstream signaling pathways.

Experimental Workflow for Spectroscopic Analysis

A logical workflow is essential for the comprehensive spectroscopic characterization of a pharmaceutical compound.

Spectroscopic_Workflow cluster_synthesis Sample Acquisition cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Reporting Synthesis Synthesis or Procurement of 4-Chloro Trazodone HCl NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy (FT-IR/ATR) Synthesis->IR MS Mass Spectrometry (ESI-MS, MS/MS) Synthesis->MS Structure_Elucidation Structure Confirmation & Purity Assessment NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Tabulation Tabulation of Spectroscopic Data Structure_Elucidation->Data_Tabulation Report Generation of Technical Report Data_Tabulation->Report

Caption: Workflow for the spectroscopic analysis of 4-Chloro Trazodone HCl.

This workflow outlines the process from obtaining the sample to the final analysis and reporting of the spectroscopic data.

Conclusion

The spectroscopic analysis of this compound is a critical aspect of its characterization for use as an analytical standard and in pharmaceutical research. While a complete set of publicly available spectral data is currently limited, this guide provides the expected spectroscopic features based on its chemical structure and in comparison to its parent compound, Trazodone hydrochloride. The provided experimental protocols and workflows offer a solid foundation for researchers to perform a comprehensive analysis of this compound. Further publication of detailed spectroscopic data by manufacturers or researchers would be a valuable contribution to the scientific community.

References

Unveiling the Next Generation: A Technical Guide to Novel Derivatives of 4-Chloro Trazodone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, pharmacological evaluation, and mechanistic understanding of novel derivatives of 4-Chloro Trazodone (B27368) hydrochloride. As the landscape of neuropsychopharmacology evolves, the demand for compounds with refined receptor affinity profiles and improved therapeutic indices continues to grow. This document provides a comprehensive overview of recent advancements in the development of 4-Chloro Trazodone analogs, offering valuable insights for researchers dedicated to the discovery of next-generation therapeutics for central nervous system disorders.

Introduction: The Rationale for 4-Chloro Trazodone Derivatives

Trazodone, a triazolopyridine derivative, is an established antidepressant with a multimodal mechanism of action, primarily exerting its effects through antagonism of serotonin (B10506) 5-HT2A receptors and inhibition of the serotonin transporter (SERT)[1][2]. It also displays affinity for 5-HT1A, 5-HT2C, α1-adrenergic, and H1 receptors, contributing to its complex pharmacological profile[2][3]. The 4-chloro isomer of Trazodone presents a unique scaffold for the development of novel derivatives with potentially enhanced selectivity and efficacy. The introduction of a chlorine atom at the fourth position of the phenylpiperazine ring can significantly influence the molecule's electronic properties and binding interactions with its target receptors[4]. This guide focuses on the exploration of such derivatives, aiming to provide a foundational resource for their further development.

Synthesis of Novel 4-Chloro Trazodone Derivatives

The synthesis of novel 4-Chloro Trazodone derivatives generally follows a convergent strategy, involving the preparation of a substituted triazolopyridinone core and a 4-chlorophenylpiperazine side chain, which are then coupled. Microwave-assisted organic synthesis has emerged as a rapid and efficient method for the preparation of these analogs[1].

A key intermediate in the synthesis is 1-(3-chloropropyl)-4-(4-chlorophenyl)piperazine hydrochloride, which can be synthesized by reacting 1-(4-chlorophenyl)piperazine (B178656) with 1-bromo-3-chloropropane (B140262). This intermediate is then condensed with a variety of substituted[1][2][5]triazolo[4,3-a]pyridin-3(2H)-ones to yield the final products[5]. Modifications to the triazolopyridinone ring or the linker between the two core structures can lead to a diverse range of novel derivatives.

Quantitative Analysis of Receptor Binding Affinities

A critical aspect of novel drug discovery is the quantitative assessment of a compound's interaction with its biological targets. For 4-Chloro Trazodone derivatives, this primarily involves determining their binding affinities (Ki values) for various serotonin receptors and the serotonin transporter. The following tables summarize the binding affinities of selected novel derivatives compared to Trazodone.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)SERT (Ki, nM)Reference
Trazodone23.614160-280[2][6]
Derivative 1 (Hexyl-4-Cl-Trazodone) 16--[1]
Derivative 2 (Example Analog A) Data not availableData not availableData not available
Derivative 3 (Example Analog B) Data not availableData not availableData not available

Note: The table is populated with available data and serves as a template. Further research is required to obtain a comprehensive comparative dataset for a series of novel 4-Chloro Trazodone derivatives.

Signaling Pathways and Mechanistic Insights

The pharmacological effects of 4-Chloro Trazodone derivatives are mediated through their interaction with specific G-protein coupled receptors (GPCRs), primarily the 5-HT1A and 5-HT2A receptors. Understanding the downstream signaling cascades of these receptors is crucial for elucidating the mechanism of action of these novel compounds.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o). Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on gene transcription and neuronal excitability.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP to cAMP (Inhibited) PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Modulation Ligand 4-Chloro Trazodone Derivative Ligand->Receptor

Caption: 5-HT1A Receptor Signaling Pathway.

5-HT2A Receptor Signaling Pathway

In contrast to the 5-HT1A receptor, the 5-HT2A receptor is coupled to excitatory G-proteins (Gq). Its activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately modulating neuronal activity.

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq Protein Receptor->G_protein Activation PLC Phospholipase C G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activation Ca2 ER->Ca2 Release Ca2->PKC Activation Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation of target proteins Ligand 4-Chloro Trazodone Derivative Ligand->Receptor

Caption: 5-HT2A Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis and in vitro evaluation of novel 4-Chloro Trazodone derivatives.

General Synthesis of 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)propyl)-[1][2][5]triazolo[4,3-a]pyridin-3(2H)-one (4-Chloro Trazodone)

Materials:

  • 1-(4-chlorophenyl)piperazine

  • 1-bromo-3-chloropropane

  • [1][2][5]triazolo[4,3-a]pyridin-3(2H)-one

  • Potassium carbonate (K2CO3)

  • Toluene (B28343)

  • Ethanol (B145695)

  • Hydrochloric acid (HCl)

Procedure:

  • Synthesis of 1-(3-chloropropyl)-4-(4-chlorophenyl)piperazine: A mixture of 1-(4-chlorophenyl)piperazine (1 equivalent), 1-bromo-3-chloropropane (1.2 equivalents), and K2CO3 (2.5 equivalents) in toluene is refluxed for 24 hours. The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

  • Synthesis of 4-Chloro Trazodone: A mixture of 1-(3-chloropropyl)-4-(4-chlorophenyl)piperazine (1 equivalent),[1][2][5]triazolo[4,3-a]pyridin-3(2H)-one (1.1 equivalents), and K2CO3 (2 equivalents) in ethanol is refluxed for 48 hours. The solvent is evaporated, and the residue is partitioned between water and dichloromethane. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated. The crude product is purified by recrystallization.

  • Formation of Hydrochloride Salt: The purified 4-Chloro Trazodone is dissolved in ethanol, and a solution of HCl in ethanol is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-Chloro Trazodone hydrochloride.

In Vitro Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of novel 4-Chloro Trazodone derivatives for 5-HT1A and 5-HT2A receptors.

Materials:

  • Cell membranes expressing human 5-HT1A or 5-HT2A receptors

  • Radioligand: [3H]8-OH-DPAT (for 5-HT1A) or [3H]Ketanserin (for 5-HT2A)

  • Non-specific binding control: 5-HT (for 5-HT1A) or Spiperone (for 5-HT2A)

  • Test compounds (novel 4-Chloro Trazodone derivatives) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or non-specific binding control (10 µM final concentration).

    • 50 µL of radioligand at a concentration near its Kd.

    • 50 µL of test compound at various concentrations (typically ranging from 10-11 to 10-5 M).

    • 50 µL of cell membrane preparation (containing a specific amount of protein).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental and Developmental Workflow

The discovery and development of novel 4-Chloro Trazodone derivatives follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Experimental_Workflow A Compound Design & Library Generation B Synthesis of Novel 4-Chloro Trazodone Derivatives A->B C Structural Characterization (NMR, MS, etc.) B->C D In Vitro Screening: Receptor Binding Assays (5-HT1A, 5-HT2A, SERT, etc.) C->D E Lead Compound Identification (High Affinity & Selectivity) D->E F In Vitro Functional Assays (e.g., cAMP, Ca2+ flux) E->F G In Vivo Pharmacokinetic & Pharmacodynamic Studies F->G H Preclinical Development G->H

References

An In-Depth Technical Guide to 4-Chloro Trazodone Hydrochloride for Research and Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro Trazodone (B27368) hydrochloride, an isomer of the well-known antidepressant Trazodone hydrochloride. This document is intended for research and analytical applications, offering detailed information on its chemical properties, synthesis, mechanism of action, and analytical methodologies. As an analytical standard, 4-Chloro Trazodone hydrochloride is crucial for the qualitative and quantitative analysis in various stages of drug development and quality control.[1]

Chemical and Physical Properties

This compound is the hydrochloride salt of 4-Chloro Trazodone.[2][3] It is structurally similar to Trazodone, with the key difference being the position of the chlorine atom on the phenylpiperazine ring. This substitution can influence its physicochemical properties and biological activity.

PropertyValueReference
IUPAC Name 2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-[4]triazolo[4,3-a]pyridin-3-one;hydrochloride[2]
CAS Number 1263278-77-8[2][3]
Molecular Formula C₁₉H₂₃Cl₂N₅O[2][3]
Molecular Weight 408.32 g/mol [2][3]
Appearance White to off-white crystalline powder (inferred from Trazodone HCl)[5]
Solubility Soluble in DMSO and water; sparingly soluble in ethanol (B145695) and methanol (B129727) (inferred from Trazodone HCl)[6][7]
pKa 6.14 (in 50% ethanol for Trazodone)[5]
Melting Point 222-228 °C (with decomposition for Trazodone HCl)[5]

Synthesis and Purification

The synthesis of this compound can be adapted from the established methods for Trazodone hydrochloride. A common approach involves the condensation of two key intermediates: 2-(3-chloropropyl)-[4]triazolo[4,3-a]pyridin-3(2H)-one and 1-(4-chlorophenyl)piperazine (B178656).

Experimental Protocol: Synthesis of this compound

This protocol is a representative example adapted from known syntheses of Trazodone and its analogs.[8]

Step 1: Synthesis of 1-(4-chlorophenyl)piperazine

A common method to synthesize 1-(4-chlorophenyl)piperazine is through the reaction of 4-chloroaniline (B138754) with bis(2-chloroethyl)amine.

Step 2: Synthesis of 4-Chloro Trazodone

  • In a round-bottom flask, dissolve 1-(4-chlorophenyl)piperazine (1 equivalent) and 2-(3-chloropropyl)-[4]triazolo[4,3-a]pyridin-3(2H)-one (1 equivalent) in a suitable solvent such as acetonitrile (B52724) or toluene.

  • Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), in excess (e.g., 2-3 equivalents).

  • The reaction mixture is heated to reflux and stirred for several hours (e.g., 3-24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude 4-Chloro Trazodone base.

Step 3: Formation of the Hydrochloride Salt and Purification

  • Dissolve the crude 4-Chloro Trazodone base in a suitable solvent, such as isopropyl alcohol or ethanol.[9]

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) while stirring until the solution becomes acidic.

  • Cool the mixture to induce crystallization of this compound.

  • The precipitated solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the purified product.[9]

Purification: Recrystallization from a suitable solvent system can be employed to further purify the product. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Mechanism of Action and Signaling Pathway

The mechanism of action of 4-Chloro Trazodone is expected to be similar to that of Trazodone, which is a multifunctional drug acting as a serotonin (B10506) antagonist and reuptake inhibitor (SARI).[10] Its therapeutic effects are attributed to its dual action on the serotonergic system.

Key Actions:

  • Serotonin 5-HT₂ₐ Receptor Antagonism: Trazodone is a potent antagonist of the 5-HT₂ₐ receptor.[2] By blocking this receptor, it is thought to contribute to its antidepressant and anxiolytic effects, and notably, its sedative properties.[11]

  • Serotonin Reuptake Inhibition: Trazodone also acts as an inhibitor of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin.[11][12]

The following diagram illustrates the proposed signaling pathway of a 5-HT₂ₐ receptor, which is a primary target of Trazodone and its analogs.

Serotonin_5HT2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Activates SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Trazodone_Analog 4-Chloro Trazodone Trazodone_Analog->5HT2A_Receptor Antagonizes Trazodone_Analog->SERT Inhibits Gq_protein Gq Protein 5HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response Analytical_Workflow Standard_Prep Standard Preparation (Accurate Weighing & Dilution) HPLC_Analysis HPLC Analysis (Injection & Separation) Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation (Extraction/Dilution) Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram Generation) HPLC_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration & Quantification) Data_Acquisition->Data_Processing Reporting Reporting (Purity Assessment/Quantification Report) Data_Processing->Reporting Metabolic_Pathway Parent 4-Chloro Trazodone N_dealkylation N-dealkylation (CYP3A4) Parent->N_dealkylation Hydroxylation Hydroxylation Parent->Hydroxylation Metabolite1 1-(4-chlorophenyl)piperazine (4-CPP) N_dealkylation->Metabolite1 Metabolite2 Hydroxylated Metabolites Hydroxylation->Metabolite2 Excretion Further Conjugation and Excretion Metabolite1->Excretion Metabolite2->Excretion

References

theoretical binding studies of 4-Chloro Trazodone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Theoretical Binding Studies of 4-Chloro Trazodone (B27368) Hydrochloride

Introduction

Mechanism of Action of Trazodone Hydrochloride

The therapeutic effects of Trazodone are attributed to its multifaceted interaction with various components of the central nervous system. Its mechanism is not fully understood but is primarily related to the modulation of serotonergic activity.[5] Trazodone acts as both a selective serotonin (B10506) reuptake inhibitor (SSRI) and an antagonist at 5-HT2A and 5-HT2C serotonin receptors.[1][6] This dual action is believed to contribute to its antidepressant and anxiolytic properties while minimizing some of the side effects associated with pure SSRIs, such as insomnia and sexual dysfunction.[1] Additionally, Trazodone exhibits antagonistic effects at histamine (B1213489) H1 and α1-adrenergic receptors, which accounts for its sedative properties.[1][2][6]

Trazodone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_Vesicle Serotonin Serotonin 5-HT Serotonin_Vesicle->Serotonin Release Serotonin->SERT Reuptake 5HT2A 5-HT2A Receptor Serotonin->5HT2A Binds Adrenergic α1-Adrenergic Receptor Histamine H1 Receptor Trazodone Trazodone Trazodone->SERT Inhibits Trazodone->5HT2A Antagonizes Trazodone->Adrenergic Antagonizes Trazodone->Histamine Antagonizes

Caption: Signaling pathway of Trazodone hydrochloride.

Theoretical Binding Studies of Trazodone Hydrochloride

Theoretical binding studies, such as molecular docking and molecular dynamics simulations, are powerful computational tools used to predict and analyze the interaction between a ligand (drug) and its biological target at the molecular level.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of this interaction is often estimated by a scoring function, which provides a theoretical binding energy.

One study utilized molecular docking to investigate the interaction between Trazodone and the serotonin receptor (PDB ID: 6BQH).[7] The findings from this study, along with another that examined the binding of Trazodone to duplex DNA, are summarized below.[8][9]

LigandTargetTheoretical Binding Energy (kcal/mol)Binding Constant (K)
TrazodoneSerotonin Receptor (6BQH)-6.5Not Reported
TrazodoneCT-DNANot Reported1.32 x 10⁴ M⁻¹

Table 1: Summary of Theoretical Binding Data for Trazodone Hydrochloride.

Experimental Protocols

Molecular Docking and Molecular Dynamics Simulation Workflow

A typical workflow for in silico binding studies involves several key steps, from preparing the protein and ligand structures to analyzing the simulation results.

Computational_Workflow Start Start Protein_Prep Protein Structure Preparation (e.g., PDB ID: 6BQH) Start->Protein_Prep Ligand_Prep Ligand Structure Preparation (Trazodone) Start->Ligand_Prep Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Analysis_Docking Analysis of Binding Poses and Scores Docking->Analysis_Docking MD_Simulation Molecular Dynamics Simulation (e.g., 100 ns) Analysis_Docking->MD_Simulation Analysis_MD Analysis of Trajectory, Stability, and Interactions MD_Simulation->Analysis_MD End End Analysis_MD->End

Caption: A generalized workflow for theoretical binding studies.

Detailed Methodologies:

  • Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The ligand structure is typically sketched using chemical drawing software and optimized to its lowest energy conformation.

  • Molecular Docking: Software such as AutoDock Vina is used to perform the docking calculations.[7] The program explores a multitude of possible binding poses of the ligand within the active site of the receptor and scores them based on a force field. The pose with the lowest binding energy is generally considered the most favorable.

  • Molecular Dynamics (MD) Simulation: To refine the docking results and assess the stability of the ligand-receptor complex over time, MD simulations are performed.[7] A simulation of 100 nanoseconds is a common duration to observe the dynamics of the system.[7] The simulation provides insights into the conformational changes and key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Binding Affinity Data for Trazodone Hydrochloride

Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate a stronger binding affinity.

Receptor/TransporterBinding Affinity (Ki, nM)
Serotonin Transporter (SERT)367
5-HT1A Receptor118 (Partial Agonist)
5-HT2A Receptor35.6
5-HT2B Receptor78.4
5-HT2C Receptor224
α1A-Adrenergic Receptor153
α2C-Adrenergic Receptor155

Table 2: Binding Affinities of Trazodone Hydrochloride for Various Receptors and Transporters.[5][6]

Implications for 4-Chloro Trazodone Hydrochloride

The position of the chlorine atom on the phenyl ring can significantly influence the electronic and steric properties of the molecule, which in turn can affect its binding affinity and selectivity for various receptors. The "4-chloro" designation indicates that the chlorine atom is at the para position of the phenylpiperazine moiety, whereas in Trazodone, it is at the meta position (3-chloro).

This structural difference necessitates specific theoretical binding studies for this compound to:

  • Determine its binding affinities for the same panel of receptors as Trazodone.

  • Predict its binding pose within the active sites of these receptors.

  • Compare its theoretical binding profile to that of Trazodone to anticipate potential differences in efficacy and side effects.

Conclusion

While there is a substantial amount of information on the theoretical and experimental binding of Trazodone hydrochloride, a clear gap exists in the literature regarding its 4-Chloro isomer. The computational methodologies outlined in this guide provide a robust framework for future research into the binding characteristics of this compound. Such studies are crucial for a comprehensive understanding of its pharmacological profile and for guiding further drug development efforts. Researchers are encouraged to employ these in silico techniques to elucidate the molecular interactions of this specific isomer, which will contribute to a more complete picture of the structure-activity relationships within this class of antidepressants.

References

Initial Safety and Toxicity Assessment of Trazodone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and toxicity assessment of Trazodone (B27368) hydrochloride. The information is compiled from a review of publicly available preclinical and regulatory data. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the evaluation of similar pharmaceutical compounds.

Executive Summary

Trazodone hydrochloride, a triazolopyridine derivative, is an antidepressant agent. This guide summarizes its acute toxicity, genotoxicity, and carcinogenicity profile based on available non-clinical data. The acute toxicity of Trazodone is moderate, with LD50 values established in multiple species. In vitro genotoxicity studies on human lymphocytes have shown some evidence of clastogenic and mutagenic effects at higher concentrations. Carcinogenicity studies in rats did not demonstrate a drug-related increase in tumors. A key consideration in the safety profile of Trazodone is its active metabolite, m-chlorophenylpiperazine (m-CPP), which has its own distinct toxicological properties, including anxiogenic effects.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the acute toxicity of Trazodone hydrochloride.

Table 1: Acute Toxicity of Trazodone Hydrochloride (LD50)

SpeciesRoute of AdministrationLD50 (mg/kg)95% Confidence Limits
MouseIntravenous91(82–101)
Intraperitoneal210(189–233)
RatIntravenous91(86–96)
Intraperitoneal178(162–198)
Oral690Not Reported
RabbitIntravenous52Not Reported
DogIntravenous40Not Reported

Data compiled from multiple sources.

Experimental Protocols

The following sections detail the likely methodologies for the key toxicological assessments, based on standard OECD guidelines and information from published studies.

Acute Oral Toxicity (LD50) - Based on OECD Guideline 401/420/423/425

The determination of the oral LD50 in rats would have likely followed a standardized protocol such as those outlined in the OECD Guidelines for the Testing of Chemicals.

  • Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley or Wistar rats), typically females, are used. Animals are acclimatized to laboratory conditions before the study.

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature and humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with a brief fasting period before administration of the test substance.

  • Dose Administration: Trazodone hydrochloride, dissolved or suspended in a suitable vehicle (e.g., water or saline), is administered by oral gavage. A range of doses is used to determine the dose that causes mortality in 50% of the animals.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of at least 14 days. Observations are more frequent on the first day of administration.

  • Pathology: A gross necropsy is performed on all animals at the end of the study to identify any treatment-related macroscopic changes.

  • Data Analysis: The LD50 is calculated using a recognized statistical method, such as the Probit method.

In Vitro Genotoxicity: Human Peripheral Blood Lymphocyte Assay

In vitro genotoxicity studies for Trazodone have been conducted on human peripheral blood lymphocytes to assess its potential to induce chromosomal damage. The general protocol for such assays is as follows:

  • Cell Culture: Human peripheral blood lymphocytes are isolated from healthy donors and cultured in a suitable medium supplemented with a mitogen (e.g., phytohaemagglutinin) to stimulate cell division.

  • Test Substance Exposure: Trazodone hydrochloride is added to the cell cultures at various concentrations, with and without a metabolic activation system (S9 mix) to mimic metabolic processes in the liver.

  • Assays Performed:

    • Chromosomal Aberration (CA) Assay: Cells are treated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase. Chromosomes are then harvested, stained, and microscopically examined for structural and numerical aberrations.

    • Sister Chromatid Exchange (SCE) Assay: Cells are cultured in the presence of bromodeoxyuridine (BrdU) for two cell cycles. The sister chromatids are differentially stained, and the frequency of exchanges between them is quantified.

    • Micronucleus (MN) Assay: Cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of binucleated cells. The frequency of small, extranuclear bodies (micronuclei), which indicate chromosome loss or breakage, is scored.

    • Comet Assay (Single Cell Gel Electrophoresis): This assay measures DNA strand breaks. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates further, creating a "comet tail," the intensity of which is proportional to the amount of DNA damage.

  • Data Analysis: The frequency of CAs, SCEs, or MNs, and the extent of DNA damage in the comet assay are statistically compared between treated and control cultures.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Trazodone Hydrochloride

The antidepressant effect of Trazodone is primarily attributed to its activity on the serotonergic system. It acts as a serotonin (B10506) 5-HT2A and 5-HT2C receptor antagonist and a weak serotonin reuptake inhibitor.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) 5HT_release Serotonin Serotonin (5-HT) 5HT_release->Serotonin Release Serotonin->SERT Reuptake 5HT2A 5-HT2A Receptor Serotonin->5HT2A Binds 5HT2C 5-HT2C Receptor Serotonin->5HT2C Binds Neuronal_Effect Antidepressant Effect 5HT2A->Neuronal_Effect Signal Transduction 5HT2C->Neuronal_Effect Signal Transduction Trazodone Trazodone Trazodone->SERT Inhibits (weakly) Trazodone->5HT2A Antagonizes Trazodone->5HT2C Antagonizes

Caption: Mechanism of action of Trazodone Hydrochloride.

In Vitro Genotoxicity Assessment Workflow

The following diagram illustrates a typical workflow for assessing the genotoxicity of a compound using in vitro methods.

G Start Start: Compound Synthesis Dose_Range_Finding Dose-Range Finding Cytotoxicity Assay Start->Dose_Range_Finding Genotoxicity_Assays Definitive Genotoxicity Assays (with and without S9 activation) Dose_Range_Finding->Genotoxicity_Assays CA_Assay Chromosomal Aberration Assay Genotoxicity_Assays->CA_Assay SCE_Assay Sister Chromatid Exchange Assay Genotoxicity_Assays->SCE_Assay MN_Assay Micronucleus Assay Genotoxicity_Assays->MN_Assay Comet_Assay Comet Assay Genotoxicity_Assays->Comet_Assay Data_Analysis Data Analysis and Statistical Evaluation CA_Assay->Data_Analysis SCE_Assay->Data_Analysis MN_Assay->Data_Analysis Comet_Assay->Data_Analysis Risk_Assessment Genotoxic Potential? Data_Analysis->Risk_Assessment Positive Positive Finding: Further Investigation Required Risk_Assessment->Positive Yes Negative Negative Finding: Low Genotoxic Concern Risk_Assessment->Negative No

Caption: Workflow for in vitro genotoxicity assessment.

Trazodone Metabolism and m-CPP Formation

Trazodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to its active metabolite, m-chlorophenylpiperazine (m-CPP).

G Trazodone Trazodone CYP3A4 CYP3A4 (Liver) Trazodone->CYP3A4 Metabolism mCPP m-chlorophenylpiperazine (m-CPP) (Active Metabolite) CYP3A4->mCPP Toxicological_Effects Anxiogenic Effects, Potential Cardiotoxicity mCPP->Toxicological_Effects Contributes to

Caption: Metabolic pathway of Trazodone to m-CPP.

Discussion of Findings

Acute Toxicity

The acute toxicity data indicate that Trazodone hydrochloride has a moderate order of toxicity. The intravenous route is consistently more toxic than the intraperitoneal or oral routes, which is expected. The LD50 values provide a basis for dose selection in further preclinical studies.

Genotoxicity

In vitro studies using human peripheral blood lymphocytes suggest that Trazodone hydrochloride has the potential to induce chromosomal aberrations, sister chromatid exchanges, and micronuclei, particularly at higher concentrations[1][2]. Positive findings in the comet assay also indicate the induction of DNA strand breaks[1]. These findings suggest clastogenic and mutagenic potential in this in vitro system. It is important to note that some regulatory submissions for Trazodone did not require new genotoxicity studies, suggesting that a body of evidence was considered sufficient.

Carcinogenicity

A long-term carcinogenicity study in rats receiving daily oral doses of Trazodone did not show any drug- or dose-related occurrence of carcinogenesis[3]. However, it has been noted that for some approvals, dedicated carcinogenicity studies were not conducted.

Safety Pharmacology

Key safety pharmacology concerns for Trazodone include its potential for cardiotoxicity, specifically QT interval prolongation, and orthostatic hypotension[3]. Priapism, a persistent and painful erection, is a rare but serious adverse effect. The sedative properties of Trazodone are also a notable aspect of its safety profile.

Metabolite-Related Toxicity

The active metabolite of Trazodone, m-chlorophenylpiperazine (m-CPP), is pharmacologically active and contributes to the overall safety profile. m-CPP is known to have anxiogenic (anxiety-promoting) effects and has been associated with potential cardiac effects. The formation of m-CPP is a critical factor to consider in the comprehensive safety assessment of Trazodone.

Conclusion

The initial safety and toxicity assessment of Trazodone hydrochloride reveals a compound with a moderate acute toxicity profile. In vitro genotoxicity findings warrant consideration, although a long-term rodent carcinogenicity study was negative. The cardiovascular and sedative effects are important aspects of its safety pharmacology. The contribution of the active metabolite, m-CPP, to the overall toxicological profile is a significant consideration. This guide provides a foundational understanding for researchers and professionals engaged in the safety evaluation of new chemical entities with similar pharmacological profiles. Further in-depth investigation into specific toxicological endpoints and detailed study reports is recommended for a complete risk assessment.

References

Methodological & Application

Analytical Methods for the Quantification of 4-Chloro Trazodone Hydrochloride (Trazodone Related Compound C)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Chloro Trazodone (B27368) hydrochloride. This compound is a known isomer and process-related impurity of Trazodone hydrochloride, identified as Trazodone Related Compound C by the United States Pharmacopeia (USP).[1][2] The accurate quantification of this impurity is crucial for ensuring the quality, safety, and efficacy of Trazodone drug substances and products.

The following sections detail validated analytical methodologies, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

This section outlines two reversed-phase HPLC methods suitable for the separation and quantification of 4-Chloro Trazodone hydrochloride from Trazodone and other related impurities.

Application Note 1: Isocratic RP-HPLC Method

This method provides a simple, isocratic separation for the routine analysis of Trazodone and its related substances, including this compound.[3][4]

Quantitative Data Summary:

ParameterMethod 1Method 2
Column C18, ODS (4.6 mm x 250 mm, 10 µm)[3]C8 ODS (4.6 mm x 150 mm)[4]
Mobile Phase Methanol (B129727):Acetonitrile (B52724):Tetrahydrofuran:0.5% Trifluoroacetic Acid (180:180:40:600 v/v/v/v)[3]Acetonitrile:Tetrahydrofuran:Water:Methanol (300:50:400:250 v/v/v/v), pH adjusted to 11 with Triethylamine[4]
Flow Rate 1.5 mL/min[3]1.0 mL/min[4]
Detection UV at 252 nm[3]UV at 255 nm[4]
Injection Volume 10 µL[3]10 µL[4]
Run Time 15 minutes[3]Not Specified
Validation The method is validated for linearity, precision, accuracy, and robustness for Trazodone and its related impurities.[3]The method has been validated for specificity, system suitability, linearity, precision, ruggedness, and robustness for Trazodone and its impurities.[4]

Experimental Protocol:

1. Preparation of Mobile Phase (Method 1):

  • Precisely mix 180 mL of HPLC-grade methanol, 180 mL of HPLC-grade acetonitrile, 40 mL of HPLC-grade tetrahydrofuran, and 600 mL of 0.5% (v/v) trifluoroacetic acid in water.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

2. Preparation of Standard Solution:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

3. Preparation of Sample Solution:

  • Accurately weigh and dissolve the sample containing Trazodone hydrochloride and its impurities in the mobile phase to a final concentration within the validated range of the method.

4. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of the standard and sample solutions into the chromatograph.

  • Monitor the chromatogram at 252 nm.

  • The peak corresponding to this compound should be well-resolved from Trazodone and other impurities.

5. Quantification:

  • Identify the peak for this compound based on the retention time of the reference standard.

  • Calculate the concentration of this compound in the sample by comparing its peak area with that of the standard solution.

Experimental Workflow (Method 1):

prep_mobile_phase Prepare Mobile Phase (Methanol:ACN:THF:0.5% TFA) hplc_system HPLC System (C18 Column, 252 nm) prep_mobile_phase->hplc_system prep_standard Prepare Standard Solution (4-Chloro Trazodone HCl) prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system analysis Inject & Run (1.5 mL/min, 15 min) hplc_system->analysis quantification Quantify 4-Chloro Trazodone HCl analysis->quantification

HPLC Method 1 Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification of trace levels of this compound, an LC-MS/MS method is recommended. This is particularly useful for the analysis of genotoxic impurities.

Application Note 2: LC-MS/MS for Trace Level Quantification

This method is designed for the determination of trace amounts of Trazodone-related impurities and can be adapted for this compound.[5][6][7][8]

Quantitative Data Summary:

ParameterValue
Column C18 Symmetry (100 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase 5.0 mM Ammonium (B1175870) Acetate (B1210297) : Acetonitrile (30:70, v/v)
Flow Rate 0.2 mL/min (into MS source)
Injection Volume 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor > Product Ion To be determined specifically for 4-Chloro Trazodone
Linearity Range A similar method for a related impurity was linear from 0.03 to 1.5 ppm.
LOD/LOQ A similar method for a related impurity had an LOD of 0.01 ppm and an LOQ of 0.03 ppm.

Experimental Protocol:

1. Preparation of Mobile Phase:

  • Prepare a 5.0 mM ammonium acetate solution in HPLC-grade water.

  • Mix the ammonium acetate solution with HPLC-grade acetonitrile in a 30:70 (v/v) ratio.

  • Degas the mobile phase.

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound reference standard in methanol.

  • Perform serial dilutions with the mobile phase to prepare a series of calibration standards covering the desired concentration range.

3. Preparation of Sample Solution:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) to achieve a concentration where the impurity is expected to be within the calibration range.

4. LC-MS/MS Analysis:

  • Equilibrate the LC-MS/MS system with the mobile phase.

  • Optimize the MS/MS parameters (e.g., precursor ion, product ion, collision energy, and declustering potential) for this compound by infusing a standard solution directly into the mass spectrometer.

  • Inject the standard and sample solutions.

  • Acquire data in MRM mode.

5. Quantification:

  • Generate a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow (LC-MS/MS):

prep_solutions Prepare Mobile Phase, Standards, and Samples lc_separation LC Separation (C18 Column) prep_solutions->lc_separation ms_ionization Mass Spectrometry (ESI+) lc_separation->ms_ionization mrm_detection MRM Detection (Precursor > Product) ms_ionization->mrm_detection quantification Data Analysis & Quantification mrm_detection->quantification

LC-MS/MS Method Workflow

Method Validation Considerations

All analytical methods used for the quantification of this compound should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as Trazodone, other impurities, and degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Relationship of Method Validation Parameters:

MethodValidation Method Validation (ICH) Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Range Range MethodValidation->Range Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD_LOQ LOD_LOQ MethodValidation->LOD_LOQ LOD & LOQ Robustness Robustness MethodValidation->Robustness Specificity->Linearity Linearity->Range Linearity->Accuracy Linearity->Precision Accuracy->LOD_LOQ informs Precision->LOD_LOQ informs Robustness->MethodValidation

Method Validation Parameters

References

Application Note: Quantitative Determination of 4-Chloro Trazodone Hydrochloride in Research Samples using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the detection and quantification of 4-Chloro Trazodone (B27368) hydrochloride using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. This protocol is adapted from established methods for Trazodone analysis.[1][2][3]

Introduction

Trazodone is an antidepressant of the serotonin (B10506) antagonist and reuptake inhibitor (SARI) class.[1][4] It is chemically known as 2-{3-[4-(3-chlorophenyl)piperazin-1-yl] propyl}-2H,3H-[1][4]triazolo[4,3-a]pyridin-3-one.[1] 4-Chloro Trazodone hydrochloride is an isomer of Trazodone, and precise analytical methods are essential for its study in research and drug development contexts. This application note details a robust HPLC-MS/MS method for the sensitive and selective quantification of this compound.

Experimental

Materials and Reagents
  • This compound reference standard

  • Trazodone-d6 (internal standard)[5]

  • Methanol (B129727) (HPLC grade)[1]

  • Acetonitrile (B52724) (HPLC grade)[6]

  • Ammonium Acetate (LC-MS grade)[1]

  • Formic Acid (LC-MS grade)[7]

  • Ultrapure water

  • Human plasma (for matrix-based samples)

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system.

Chromatographic Conditions

The chromatographic separation is based on established methods for Trazodone and its related compounds.[1][3]

ParameterCondition
HPLC Column C8 or C18 column (e.g., Inertsil C8, 50x4.6 mm, 3 µm; Zorbax eclipse XDB C8, 150x4.6 mm, 5 µm; Acquity UPLC CSH C18, 100 x 2.1 mm, 1.7 µm)[1][3][8]
Mobile Phase A 2 mM Ammonium Acetate in water with 0.1% Formic Acid[1][7]
Mobile Phase B Acetonitrile:Methanol (80:20, v/v)[1]
Flow Rate 0.5 - 1.0 mL/min[1][3]
Injection Volume 5 - 10 µL[1]
Column Temperature 40 °C
Gradient Program Isocratic or gradient elution can be optimized. A starting condition of 90% A and 10% B, with a linear gradient to 90% B over 5 minutes is a good starting point.
Run Time Approximately 5-10 minutes[1][3]
Mass Spectrometric Conditions

The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM).

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[1][3]
Precursor Ion (Q1) m/z 408.1 (for 4-Chloro Trazodone, based on a molecular weight of 407.13 for the free base)[9]
Product Ions (Q3) To be determined by infusing a standard solution of this compound and performing a product ion scan. Likely fragments would be analogous to Trazodone (e.g., fragments related to the chlorophenylpiperazine (B10847632) moiety). For Trazodone (m/z 372.2), a common product ion is m/z 176.2.[1][2]
Internal Standard Trazodone-d6. Precursor Ion (Q1): m/z 378.2, Product Ion (Q3): m/z 182.1[3]
Collision Energy (CE) To be optimized for the specific precursor-product ion transitions of 4-Chloro Trazodone. For Trazodone, a CE of around 40-65 V has been reported.[1]
Declustering Potential (DP) To be optimized. For Trazodone, a DP of around 50 V has been used.[1]
Ion Source Temperature 475-500 °C[1]

Protocol

Standard Solution Preparation
  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a stock solution of the internal standard, Trazodone-d6 (1 mg/mL), in methanol.

  • Prepare working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to create a calibration curve (e.g., 1-1000 ng/mL).

Sample Preparation (from Human Plasma)

This protocol utilizes protein precipitation, a common and effective method for sample cleanup.[3][10]

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL Trazodone-d6).

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (90% A: 10% B).

  • Vortex briefly and transfer to an HPLC vial for analysis.

Data Analysis and Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: HPLC-MS/MS Parameters for this compound Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound408.1To be determined200
Trazodone-d6 (IS)378.2182.1200

Table 2: Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
250Example Value
500Example Value
1000Example Value

Visualizations

Experimental Workflow Diagram

experimental_workflow sample Plasma Sample (100 µL) is_add Add Internal Standard (Trazodone-d6) sample->is_add ppt Protein Precipitation (Cold Acetonitrile) is_add->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_ms HPLC-MS/MS Analysis reconstitute->hplc_ms data Data Analysis hplc_ms->data

Caption: Workflow for the preparation and analysis of 4-Chloro Trazodone.

Logical Relationship of Analytical Steps

logical_relationship start Start: Sample Collection prep Sample Preparation (Extraction & Cleanup) start->prep separation Chromatographic Separation (HPLC) prep->separation detection Mass Spectrometric Detection (MS/MS) separation->detection quant Quantification (Peak Area Ratios) detection->quant end End: Reportable Result quant->end

Caption: Key stages of the HPLC-MS/MS analytical method.

References

Application Note: Utilizing 4-Chloro Trazodone Hydrochloride as a Reference Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the use of 4-Chloro Trazodone hydrochloride as a reference standard in the chromatographic analysis of Trazodone hydrochloride and its related substances. Detailed high-performance liquid chromatography (HPLC) protocols are outlined to ensure accurate identification and quantification of this specific impurity in pharmaceutical ingredients and formulations. The provided methodologies are based on established analytical practices for Trazodone and its impurities, ensuring robustness and reliability.

Introduction

Trazodone hydrochloride is a widely prescribed antidepressant medication. As with any active pharmaceutical ingredient (API), rigorous control of impurities is crucial to ensure its safety and efficacy. This compound, also known as Trazodone USP Related Compound C, is a potential process-related impurity or degradation product of Trazodone. Its chemical structure is isomeric to Trazodone, differing in the position of the chlorine atom on the phenylpiperazine ring. The accurate detection and quantification of this impurity are critical for quality control and regulatory compliance. This application note details a validated HPLC method for the separation and analysis of this compound, employing it as a reference standard.

Chemical Structure

cluster_0 Trazodone cluster_1 4-Chloro Trazodone Trazodone Trazodone 4-Chloro Trazodone 4-Chloro Trazodone

Caption: Chemical structures of Trazodone and 4-Chloro Trazodone.

Experimental Protocols

A robust isocratic reverse-phase HPLC method is presented for the analysis of this compound. This method is designed to separate 4-Chloro Trazodone from Trazodone and other potential related compounds.

Preparation of Solutions

1. Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.

2. Working Standard Solution (1 µg/mL):

  • Pipette 1 mL of the Standard Stock Solution into a 100 mL volumetric flask.

  • Dilute to volume with the mobile phase.

3. Sample Solution (for Trazodone HCl drug substance):

  • Accurately weigh approximately 50 mg of the Trazodone hydrochloride sample into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Sonicate for 15 minutes and filter through a 0.45 µm nylon filter before injection.

Chromatographic Conditions

A common HPLC method for the analysis of Trazodone and its impurities utilizes a C18 column with a mobile phase consisting of a mixture of organic solvents and an acidic aqueous buffer.[1]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 10 µm packing
Mobile Phase Methanol:Acetonitrile:Tetrahydrofuran:0.5% Trifluoroacetic Acid (180:180:40:600, v/v/v/v)[1]
Flow Rate 1.5 mL/min[1]
Injection Volume 10 µL[1]
Detection Wavelength 252 nm[1]
Column Temperature Ambient
Run Time 15 minutes[1]

Data Presentation

The following table summarizes the expected chromatographic parameters for Trazodone and a representative related impurity based on published data. The retention time for 4-Chloro Trazodone would be expected to be distinct from Trazodone under these or similar conditions.

CompoundRetention Time (min)
Trazodone Hydrochloride5.71[1]
3-chloro aniline (B41778) (related impurity)2.66[1]

Note: The retention time of this compound should be determined by injecting the reference standard solution under the specified chromatographic conditions.

Experimental Workflow

The following diagram illustrates the workflow for the analysis of 4-Chloro Trazodone in a Trazodone hydrochloride sample.

workflow prep Solution Preparation standard_prep Prepare 4-Chloro Trazodone HCl Reference Standard Solution prep->standard_prep sample_prep Prepare Trazodone HCl Sample Solution prep->sample_prep hplc_analysis HPLC Analysis standard_prep->hplc_analysis sample_prep->hplc_analysis system_suitability System Suitability Test hplc_analysis->system_suitability injection Inject Standard and Sample Solutions system_suitability->injection data_acquisition Data Acquisition injection->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis quantification Quantify 4-Chloro Trazodone in Sample data_analysis->quantification reporting Report Results quantification->reporting

Caption: Workflow for the analysis of 4-Chloro Trazodone.

Signaling Pathway and Logical Relationships

The use of a reference standard is a fundamental principle in analytical chemistry for ensuring the accuracy and validity of measurements. The logical relationship is depicted below.

logic ref_std 4-Chloro Trazodone HCl Reference Standard hplc HPLC System ref_std->hplc Calibration peak_id Peak Identification (based on Retention Time) hplc->peak_id peak_quant Peak Quantification (based on Peak Area) hplc->peak_quant sample Trazodone HCl Sample sample->hplc result Impurity Level Determination peak_id->result peak_quant->result

Caption: Logical flow for impurity quantification.

Conclusion

The protocol described in this application note provides a reliable framework for the use of this compound as a reference standard in the chromatographic analysis of Trazodone hydrochloride. Adherence to these guidelines will enable researchers, scientists, and drug development professionals to accurately identify and quantify this critical impurity, ensuring the quality and safety of Trazodone-containing products. Method validation according to ICH guidelines is recommended before routine use.[1]

References

Application Note: Development of a Cell-Based Assay for 4-Chloro Trazodone Hydrochloride Targeting the 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro Trazodone hydrochloride is an isomer of Trazodone, a drug used for treating depression and anxiety disorders.[1] Trazodone and its analogs are known to interact with various neurotransmitter receptors, with a notable affinity for serotonin (B10506) receptors.[2][3][4] Specifically, Trazodone acts as an antagonist at 5-HT2A and 5-HT2C serotonin receptors and as a serotonin reuptake inhibitor.[2][5][6][7] This application note describes a detailed protocol for a cell-based assay to characterize the activity of this compound on the human 5-HT2A receptor, a G-protein coupled receptor (GPCR) involved in various physiological and pathological processes.

The assay is based on measuring intracellular calcium mobilization following receptor activation in a recombinant cell line stably expressing the human 5-HT2A receptor.[8][9][10][11] This approach allows for a quantitative assessment of the compound's potency and efficacy as either an agonist or an antagonist of the 5-HT2A receptor.

Principle of the Assay

The 5-HT2A receptor is a Gq-coupled GPCR. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ can be detected using a calcium-sensitive fluorescent dye. The change in fluorescence intensity is directly proportional to the extent of receptor activation. By measuring this signal, the effect of a test compound like this compound can be quantified.

Signaling Pathway

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum 5HT2A_R 5-HT2A Receptor Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca2 Intracellular Ca2+ Increase Cellular_Response Cellular Response Ca2->Cellular_Response Leads to Ca_Store Ca2+ Store IP3R->Ca_Store Opens Channel Ca_Store->Ca2 Release Agonist Agonist (e.g., Serotonin) Agonist->5HT2A_R Binds

Caption: 5-HT2A receptor signaling pathway.

Experimental Protocols

Materials and Reagents

  • Cell Line: HEK293 or U2OS cells stably expressing the human 5-HT2A receptor.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO or water) to prepare a stock solution.[12][13]

  • Reference Agonist: Serotonin (5-Hydroxytryptamine), as a positive control.

  • Reference Antagonist: A known 5-HT2A antagonist (e.g., Ketanserin), for antagonist mode validation.

  • Calcium Assay Kit: A fluorescent calcium indicator dye (e.g., Fluo-4 AM or Calcium-6).

  • Probenecid: An anion-exchange transport inhibitor to prevent dye leakage from cells.

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence plate reader with automated injection capabilities.

Experimental Workflow

Assay_Workflow Start Start Cell_Culture 1. Culture 5-HT2A expressing cells Start->Cell_Culture Cell_Seeding 2. Seed cells into microplate (e.g., 20,000 cells/well) Cell_Culture->Cell_Seeding Incubation_1 3. Incubate overnight (37°C, 5% CO2) Cell_Seeding->Incubation_1 Dye_Loading 4. Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour Incubation_1->Dye_Loading Wash 5. Wash cells with Assay Buffer Dye_Loading->Wash Compound_Addition 6. Add 4-Chloro Trazodone HCl (for antagonist mode, pre-incubate) Wash->Compound_Addition Agonist_Addition 7. Add reference agonist (e.g., Serotonin) Compound_Addition->Agonist_Addition Measurement 8. Measure fluorescence signal (kinetic read on plate reader) Agonist_Addition->Measurement Data_Analysis 9. Analyze data and calculate EC50/IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Cell-based calcium flux assay workflow.

Detailed Protocol

1. Cell Culture and Seeding: a. Culture the 5-HT2A receptor-expressing cells in T-75 flasks using the appropriate culture medium. b. Once the cells reach 80-90% confluency, detach them using a non-enzymatic cell dissociation solution. c. Resuspend the cells in fresh culture medium and perform a cell count. d. Seed the cells into a black, clear-bottom 96-well plate at a density of 20,000 to 50,000 cells per well in 100 µL of culture medium. e. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Dye Loading: a. Prepare the calcium indicator dye solution in Assay Buffer containing probenecid, according to the manufacturer's instructions. b. Aspirate the culture medium from the cell plate and add 100 µL of the dye solution to each well. c. Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

3. Compound Preparation and Addition: a. Prepare a serial dilution of this compound in Assay Buffer at 2x the final desired concentration. Also, prepare 2x solutions of the reference agonist and antagonist. A typical concentration range to test would be from 1 nM to 100 µM.[14] b. For agonist mode determination : i. Place the plate in the fluorescence plate reader. ii. Add 100 µL of the 2x diluted this compound to the respective wells. c. For antagonist mode determination : i. Aspirate the dye solution and wash the cells once with 100 µL of Assay Buffer. ii. Add 50 µL of the 2x diluted this compound or reference antagonist to the wells and incubate for 15-30 minutes at room temperature. iii. Place the plate in the fluorescence plate reader. iv. Add 50 µL of a 2x EC80 concentration of the reference agonist (serotonin) to all wells (except for the negative control).

4. Fluorescence Measurement: a. Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen calcium indicator dye (e.g., Ex/Em = 494/516 nm for Fluo-4). b. Perform a kinetic read, measuring the fluorescence signal every 1-2 seconds for a total of 90-120 seconds. The compound/agonist addition should be programmed to occur after an initial baseline reading of 10-20 seconds.

5. Data Analysis: a. The response is typically calculated as the peak fluorescence signal minus the baseline fluorescence. b. For agonist mode, plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value. c. For antagonist mode, plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The following tables present hypothetical data for the characterization of this compound in both agonist and antagonist modes.

Table 1: Agonist Mode Activity of this compound

CompoundEC50 (nM)Max Response (% of Serotonin)
Serotonin (Reference Agonist)15.2100%
4-Chloro Trazodone HCl> 10,000< 5%

This hypothetical data suggests that this compound does not act as an agonist at the 5-HT2A receptor.

Table 2: Antagonist Mode Activity of this compound

CompoundIC50 (nM)
Ketanserin (Reference Antagonist)5.8
4-Chloro Trazodone HCl89.5

This hypothetical data indicates that this compound acts as an antagonist of the 5-HT2A receptor with an IC50 of 89.5 nM.

This application note provides a comprehensive protocol for a cell-based calcium flux assay to determine the functional activity of this compound at the human 5-HT2A receptor. The detailed methodology and data presentation format offer a robust framework for researchers to characterize this and similar compounds, aiding in the drug discovery and development process. The results of such an assay can provide valuable insights into the compound's mechanism of action and its potential as a therapeutic agent.

References

Application Notes: Preparation of 4-Chloro Trazodone Hydrochloride Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro Trazodone (B27368) hydrochloride is an isomer of Trazodone hydrochloride, a well-established antidepressant classified as a Serotonin (B10506) Antagonist and Reuptake Inhibitor (SARI)[1][2][3][4]. Trazodone and its isomers primarily exert their effects through the antagonism of serotonin 5-HT2A receptors and inhibition of the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels[5][6][7]. These compounds are valuable tools for in vitro studies of serotonergic pathways, receptor pharmacology, and neuronal function.

These application notes provide detailed protocols for the preparation, handling, and storage of 4-Chloro Trazodone hydrochloride solutions to ensure reproducibility and accuracy in in vitro experimental settings.

Physicochemical Properties

Proper solution preparation begins with an understanding of the compound's physical and chemical characteristics. The properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₉H₂₃Cl₂N₅O[4][8]
Molecular Weight 408.32 g/mol [4][8]
Appearance White, odorless crystalline solid (based on Trazodone HCl)[9]
pKa 6.14 (for Trazodone in 50% ethanol)[9]
Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as toxic if swallowed[8].

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling the solid compound and its solutions.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Protocols for Solution Preparation

The solubility of a compound is critical for preparing homogenous solutions for in vitro assays. While specific data for the 4-chloro isomer is limited, the solubility of the closely related Trazodone hydrochloride provides an excellent guide[10].

Solubility Data (for Trazodone Hydrochloride)
SolventSolubilityNotesReference
DMSO Soluble---
Methanol 25 mg/mLYields a clear, colorless solution.[10]
Water 50 mg/mLRequires heating; yields a hazy, colorless solution. Sparingly soluble at RT.[9][10]
0.1 M HCl 7.4 mg/mL---[10]
45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin 23.3 mg/mL---
Protocol 1: Preparation of High-Concentration Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution, which can be stored for long periods and diluted to various working concentrations.

Materials:

  • This compound (MW: 408.32 g/mol )

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following formula:

    • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 408.32 g/mol x 1000 mg/g = 4.08 mg

  • Weigh the compound: Accurately weigh 4.08 mg of this compound powder and place it into a sterile vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light[9].

Protocol 2: Preparation of Aqueous Working Solutions for Cell-Based Assays

This protocol details the dilution of the high-concentration stock solution into an aqueous medium (e.g., cell culture medium, phosphate-buffered saline) for direct application to cells.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium or desired aqueous buffer

  • Sterile polypropylene (B1209903) tubes

  • Vortex mixer

Procedure:

  • Determine the final concentration: Decide on the final concentration required for your experiment (e.g., 10 µM).

  • Calculate dilution: Perform a serial dilution or a single dilution step. To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

    • V₁C₁ = V₂C₂

    • V₁ = (10 µM x 1000 µL) / 10,000 µM = 1 µL

  • Dilution: Add 999 µL of the pre-warmed (if for cell culture) aqueous buffer to a sterile tube. Add 1 µL of the 10 mM DMSO stock solution.

  • Mix immediately: Vortex the solution immediately and vigorously upon adding the DMSO stock to the aqueous buffer. This is crucial to prevent the compound from precipitating out of the solution.

  • Final DMSO concentration: Note that the final concentration of DMSO in this example is 0.1%. It is essential to run a vehicle control (medium with 0.1% DMSO) in your experiments to account for any effects of the solvent.

  • Use immediately: It is recommended to prepare aqueous working solutions fresh for each experiment.

Stability and Storage Recommendations
  • Solid Compound: Store the solid powder at room temperature (15-30°C), protected from light, in a tightly sealed container[9].

  • Stock Solutions (in DMSO/Methanol): Stable for several months when stored in aliquots at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Aqueous solutions are less stable and should be prepared fresh before each experiment. The stability of Trazodone HCl in aqueous solution is pH-dependent, with increased degradation at higher acidity[11]. For long-term storage of aqueous solutions, a pH between 5.0 and 6.0 is recommended for stability[11].

Visualized Workflows and Pathways

Experimental Workflow for Solution Preparation

The following diagram outlines the general workflow from receiving the solid compound to its use in an in vitro assay.

G compound Weigh Solid 4-Chloro Trazodone HCl solvent Select Appropriate Solvent (e.g., DMSO) compound->solvent stock Prepare High-Concentration Stock Solution (e.g., 10 mM) solvent->stock Dissolve and Vortex storage Aliquot and Store at -20°C / -80°C stock->storage For long-term use dilution Dilute Stock to Final Working Concentration in Aqueous Buffer stock->dilution Prepare fresh assay Perform In Vitro Experiment dilution->assay vehicle Prepare Vehicle Control dilution->vehicle vehicle->assay

Caption: General workflow for preparing 4-Chloro Trazodone HCl solutions.

Proposed Signaling Pathway

This diagram illustrates the dual mechanism of action of this compound at a serotonergic synapse.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron presynaptic Serotonin (5-HT) Vesicle serotonin 5-HT presynaptic->serotonin Release receptor 5-HT2A Receptor downstream Downstream Signaling receptor->downstream Activates synapse Synaptic Cleft serotonin->receptor Binds sert SERT (Serotonin Transporter) serotonin->sert Reuptake trazodone 4-Chloro Trazodone HCl trazodone->receptor Blocks trazodone->sert Inhibits

Caption: Mechanism of action of 4-Chloro Trazodone HCl.

References

Application Notes and Protocols for 4-Chloro Trazodone Hydrochloride Dosing in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As there is limited specific information available for 4-Chloro Trazodone (B27368) hydrochloride, the following protocols and data are based on its parent compound, Trazodone hydrochloride. These guidelines should be adapted and optimized for the specific research question and rodent model.

Introduction

Trazodone is a serotonin (B10506) antagonist and reuptake inhibitor (SARI) with a complex pharmacological profile, making it a valuable tool for investigating various neurological pathways and behavioral states in rodent models. Its primary mechanisms of action include antagonism of serotonin 5-HT2A and 5-HT2C receptors, partial agonism of the 5-HT1A receptor, and weak inhibition of the serotonin transporter (SERT). Additionally, it exhibits antagonist activity at α1-adrenergic and histamine (B1213489) H1 receptors, contributing to its sedative effects. These multifaceted actions allow for its use in modeling and investigating conditions such as depression, anxiety, and sleep disorders.

Data Presentation

Table 1: Pharmacokinetic Parameters of Trazodone Hydrochloride in Rodents
SpeciesStrainRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
RatSprague-DawleyIntraperitoneal (IP)-----[1]
RatSprague-DawleyIntravenous (IV)5----[2]
RatSprague-DawleyIntravenous (IV)10----[2]
RatSprague-DawleyOral (PO)20----[2]
RatSprague-DawleyIntraperitoneal (IP)20----[2]

Note: Specific Cmax, Tmax, AUC, and t1/2 values were not consistently reported in the reviewed literature for these specific doses and routes in rats. Researchers should perform pharmacokinetic studies to determine these parameters for their specific experimental conditions.

Table 2: Recommended Dosing for Preclinical Studies with Trazodone Hydrochloride in Rodents
ApplicationSpeciesStrainRoute of AdministrationDose Range (mg/kg)Study TypeReference
Sleep StudiesMouseC57BL/6JOral (voluntary)10, 40, 60Acute & Chronic
Sleep StudiesRat--2.5, 10Acute & Chronic[3]
Depression (Forced Swim Test)Mouse-Intraperitoneal (IP)20Acute[4]
Depression/AnxietyRatWistarIntraperitoneal (IP)5, 10, 20Acute Behavioral[5]
Dopaminergic InteractionRatWistarIntraperitoneal (IP)30, 40, 50Acute Behavioral[5]
Neurological BehaviorRatSprague-DawleyIntraperitoneal (IP)10, 20, 50Sub-chronic (14 days)

Experimental Protocols

Protocol 1: Oral Administration for Sleep Studies in Mice

Objective: To assess the effects of Trazodone hydrochloride on sleep architecture in mice.

Materials:

  • Trazodone hydrochloride powder

  • Distilled water

  • Palatable food treat (e.g., yogurt-based treat)

  • EEG/EMG recording system

Procedure:

  • Drug Preparation: Dissolve Trazodone hydrochloride powder in distilled water to the desired concentration.

  • Dose Preparation: Mix the Trazodone solution with a small amount of a palatable food treat immediately before administration. The final volume should be consistent across all animals.

  • Acclimation: Acclimate mice to the palatable treat for several days before the start of the experiment to ensure voluntary consumption.

  • Administration: Provide the Trazodone-laced treat to the mice at the beginning of their dark cycle (for nocturnal animals).

  • Data Collection: Record EEG and EMG data continuously for the desired period to analyze sleep stages (NREM, REM, wakefulness).

  • Dosage: Doses of 10, 40, and 60 mg/kg have been shown to be effective in promoting NREM sleep.

Protocol 2: Intraperitoneal Administration for Behavioral Studies in Rats

Objective: To evaluate the anxiolytic or antidepressant-like effects of Trazodone hydrochloride in rats using behavioral assays such as the elevated plus maze or forced swim test.

Materials:

  • Trazodone hydrochloride powder

  • Sterile saline (0.9% NaCl)

  • Syringes and needles (appropriate gauge for IP injection)

  • Behavioral testing apparatus (e.g., elevated plus maze, forced swim test cylinder)

Procedure:

  • Drug Preparation: Dissolve Trazodone hydrochloride powder in sterile saline to the desired concentration. Ensure complete dissolution.

  • Administration: Administer the Trazodone solution via intraperitoneal (IP) injection at a volume of 1-2 mL/kg.

  • Pre-treatment Time: The time between drug administration and behavioral testing is critical and should be determined based on the drug's pharmacokinetic profile. A pre-treatment time of 30-60 minutes is common for many compounds.

  • Behavioral Testing:

    • Elevated Plus Maze: Place the rat in the center of the maze and record the time spent in and the number of entries into the open and closed arms for a standard duration (e.g., 5 minutes).

    • Forced Swim Test: Place the rat in a cylinder of water from which it cannot escape. Record the duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test).[6]

  • Dosage: Doses in the range of 5-20 mg/kg have been shown to have effects on dopamine-dependent behaviors, suggesting relevance for models of depression and anxiety.[5] A dose of 20 mg/kg has been used in the forced swim test in mice.[4]

Mandatory Visualizations

Trazodone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_vesicle Serotonin Vesicles Serotonin 5-HT Serotonin_vesicle->Serotonin Release Serotonin->SERT Reuptake HTR2A 5-HT2A Receptor Serotonin->HTR2A HTR2C 5-HT2C Receptor Serotonin->HTR2C HTR1A 5-HT1A Receptor Serotonin->HTR1A PLC_DAG_IP3 PLC → DAG/IP3 HTR2A->PLC_DAG_IP3 Gq/11 AC_cAMP ↓ AC → ↓ cAMP HTR1A->AC_cAMP Gi/o Alpha1 α1-Adrenergic Receptor Sedation_Hypotension Sedation/ Hypotension Alpha1->Sedation_Hypotension H1 H1 Receptor Sedation_Arousal ↓ Arousal (Sedation) H1->Sedation_Arousal Ca_release ↑ Ca²⁺ PLC_DAG_IP3->Ca_release Neuronal_Excitation ↓ Neuronal Excitation Ca_release->Neuronal_Excitation Modulates Trazodone Trazodone Trazodone->SERT Weak Inhibition Trazodone->HTR2A Antagonism Trazodone->HTR2C Antagonism Trazodone->HTR1A Partial Agonism Trazodone->Alpha1 Antagonism Trazodone->H1 Antagonism

Caption: Trazodone's multifaceted signaling pathway.

Experimental_Workflow_Behavioral_Study cluster_prep Preparation cluster_admin Administration cluster_test Testing cluster_analysis Analysis Animal_Acclimation Animal Acclimation IP_Injection Intraperitoneal (IP) Injection Animal_Acclimation->IP_Injection Drug_Preparation Drug Preparation (Trazodone HCl in Saline) Drug_Preparation->IP_Injection Pre_treatment_Period Pre-treatment Period (30-60 min) IP_Injection->Pre_treatment_Period Behavioral_Assay Behavioral Assay (e.g., EPM, FST) Pre_treatment_Period->Behavioral_Assay Data_Collection Data Collection Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: Workflow for a rodent behavioral study.

References

Application of 4-Chloro Trazodone Hydrochloride in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro Trazodone hydrochloride is an isomer of Trazodone, a well-established antidepressant medication.[1][2][3] Like its parent compound, this compound is classified as a serotonin (B10506) receptor antagonist and reuptake inhibitor (SARI).[1][2][3] Its pharmacological activity is primarily attributed to its interaction with various neurotransmitter receptors and transporters in the central nervous system. Receptor binding assays are crucial in vitro tools to determine the affinity and selectivity of compounds like this compound for their molecular targets. This document provides detailed application notes and protocols for utilizing this compound in such assays.

Given the limited availability of specific receptor binding data for the 4-Chloro isomer, the following data for Trazodone hydrochloride is presented as a representative profile. It is anticipated that this compound will exhibit a similar, though not identical, binding profile.

Data Presentation: Receptor Binding Profile

The binding affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Receptor/TransporterKi (nM)Receptor FamilyFunctional Activity
Serotonin Receptors
5-HT2A35.6SerotoninAntagonist
5-HT1A118SerotoninPartial Agonist
5-HT2B78.4SerotoninAntagonist
5-HT2C224SerotoninAntagonist
Serotonin Transporter
SERT367TransporterInhibitor
Adrenergic Receptors
α1A153AdrenergicAntagonist
α2C155AdrenergicAntagonist

Note: The Ki values presented are for Trazodone hydrochloride and serve as an expected reference for this compound. Actual values for the 4-Chloro isomer may vary and should be determined experimentally.

Experimental Protocols

Detailed methodologies for conducting receptor binding assays are essential for obtaining reliable and reproducible data. Below are protocols for two key targets of Trazodone and its analogs: the 5-HT2A receptor and the Serotonin Transporter (SERT).

Protocol 1: Competitive Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a method to determine the binding affinity of this compound for the human 5-HT2A receptor using a competitive radioligand binding assay.

Materials:

  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]-Ketanserin (a 5-HT2A antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: Mianserin or another suitable 5-HT2A antagonist at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand ([3H]-Ketanserin at a concentration near its Kd, typically 1-2 nM), and 100 µL of the membrane suspension.

    • Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM Mianserin), 50 µL of radioligand, and 100 µL of the membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of this compound (typically in a serial dilution from 10⁻¹¹ to 10⁻⁵ M), 50 µL of radioligand, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Serotonin Transporter (SERT) Uptake Inhibition Assay

This protocol measures the ability of this compound to inhibit the reuptake of serotonin by the serotonin transporter.

Materials:

  • Cell Line: HEK293 cells stably expressing the human serotonin transporter (hSERT).

  • Radiolabeled Substrate: [3H]-Serotonin ([3H]-5-HT).

  • Test Compound: this compound.

  • Non-specific Uptake Control: A known potent SERT inhibitor such as Fluoxetine or Paroxetine at a high concentration (e.g., 10 µM).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 5.6 mM glucose, pH 7.4).

  • Lysis Buffer: 0.1 M NaOH or a suitable cell lysis buffer.

  • Scintillation Cocktail.

  • 96-well cell culture plates.

  • Scintillation counter.

Procedure:

  • Cell Culture: Plate the hSERT-expressing HEK293 cells in 96-well plates and grow them to confluence.

  • Pre-incubation: Wash the cells once with assay buffer. Pre-incubate the cells with 100 µL of assay buffer containing varying concentrations of this compound or the non-specific uptake control for 10-20 minutes at 37°C.

  • Uptake Initiation: Add 100 µL of assay buffer containing [3H]-5-HT (at a concentration near its Km for the transporter, typically 10-20 nM) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to measure the initial rate of uptake.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the buffer and washing the cells 3-4 times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells by adding lysis buffer to each well. Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known SERT inhibitor) from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the primary signaling pathways affected by the interaction of a SARI, such as this compound, with its key molecular targets.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_vesicle Serotonin Vesicles Serotonin_pre Serotonin Serotonin_vesicle->Serotonin_pre Release Serotonin_synapse Serotonin Serotonin_pre->Serotonin_synapse Serotonin_synapse->SERT Reuptake Receptor_5HT2A 5-HT2A Receptor Serotonin_synapse->Receptor_5HT2A Binds Receptor_5HT1A 5-HT1A Receptor Serotonin_synapse->Receptor_5HT1A Binds Gq Gq Receptor_5HT2A->Gq Gi Gi Receptor_5HT1A->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC IP3_DAG IP3 / DAG Increase PLC->IP3_DAG cAMP_decrease cAMP Decrease AC->cAMP_decrease Neuronal_response Neuronal Response IP3_DAG->Neuronal_response cAMP_decrease->Neuronal_response Compound 4-Chloro Trazodone Hydrochloride Compound->SERT Inhibits Compound->Receptor_5HT2A Antagonizes Compound->Receptor_5HT1A Partially Agonizes

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

The following diagram outlines the general workflow for a competitive radioligand receptor binding assay.

G A Prepare Reagents (Membranes, Radioligand, Buffers, Test Compound) B Set up Assay Plate (Total, Non-specific, Competitive Binding) A->B C Incubate to Reach Equilibrium B->C D Terminate Reaction by Filtration C->D E Wash Filters to Remove Unbound Radioligand D->E F Add Scintillation Cocktail E->F G Measure Radioactivity (Scintillation Counting) F->G H Data Analysis (Calculate IC50 and Ki) G->H

References

Application Note and Protocol for the Isolation of 4-Chloro Trazodone Hydrochloride Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro Trazodone (B27368) hydrochloride is an isomer of Trazodone hydrochloride, a serotonin (B10506) receptor antagonist and reuptake inhibitor used as an antidepressant.[1] Understanding the metabolic fate of new chemical entities is a critical aspect of drug development. This document provides a detailed protocol for the isolation of potential metabolites of 4-Chloro Trazodone hydrochloride from biological matrices. The methodologies presented are based on established protocols for Trazodone and its primary active metabolite, m-chlorophenylpiperazine (m-CPP), and serve as a starting point for method development and validation.[2][3][4][5][6] Trazodone is known to be extensively metabolized in the liver, primarily by the cytochrome P450 isoform CYP3A4, with CYP2D6 playing a minor role.[7][8] The main metabolic pathways include hydroxylation, N-oxidation, and hydrolysis.[6][9] The primary active metabolite of Trazodone is m-CPP.[7][8] Given the structural similarity, it is anticipated that 4-Chloro Trazodone will undergo similar metabolic transformations.

Predicted Metabolic Pathways of 4-Chloro Trazodone

The metabolic pathways of 4-Chloro Trazodone are predicted based on the known metabolism of Trazodone. The primary routes are expected to be N-dealkylation, hydroxylation, and N-oxidation. The diagram below illustrates these potential pathways.

Metabolic Pathway of 4-Chloro Trazodone 4-Chloro Trazodone 4-Chloro Trazodone M1 4-Chloro-phenylpiperazine (m-CPP isomer) 4-Chloro Trazodone->M1 N-dealkylation (CYP3A4) M2 Hydroxylated Metabolite 4-Chloro Trazodone->M2 Hydroxylation (CYP2D6) M3 N-Oxide Metabolite 4-Chloro Trazodone->M3 N-oxidation M4 Dihydrodiol Metabolite M2->M4 Further Oxidation

Caption: Predicted metabolic pathways of 4-Chloro Trazodone.

Experimental Protocols

This section details two common methods for the isolation of drug metabolites from biological matrices: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These protocols are designed for plasma samples but can be adapted for other biological fluids like urine or microsomal incubation mixtures.

I. Solid-Phase Extraction (SPE) Protocol

SPE is a reliable method for sample clean-up and concentration, often yielding high recovery rates.[3][4][5]

Materials:

  • C8 or C18 SPE cartridges (e.g., 50 mg, 1 mL)[3][4]

  • SPE vacuum manifold

  • Plasma sample containing 4-Chloro Trazodone and its metabolites

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water

  • Phosphate (B84403) buffer (pH 3.5 and pH 7.4)[3]

  • Internal Standard (IS) solution (e.g., a structurally similar compound not expected to be present in the sample)

Procedure:

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge.

    • Pass 1 mL of phosphate buffer (pH 7.4) through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading:

    • Take 1 mL of the plasma sample and add the internal standard.

    • Vortex the sample and centrifuge to pellet any precipitates.

    • Load the supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove polar interferences.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the analytes with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[10]

    • Reconstitute the residue in 100 µL of the mobile phase used for the analytical method (e.g., a mixture of acetonitrile and aqueous buffer).[10]

    • Vortex and transfer to an autosampler vial for analysis.

II. Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic method for extracting analytes from a liquid sample into an immiscible solvent.[10][11]

Materials:

  • Plasma sample containing 4-Chloro Trazodone and its metabolites

  • Extraction solvent (e.g., Tertiary Butyl Methyl Ether (TBME), a mixture of ethyl acetate (B1210297) and hexanes, or methylene (B1212753) chloride)[10][11][12]

  • Ammonia (B1221849) solution (e.g., 2% v/v) or Sodium borate (B1201080) solution (e.g., 0.13 M) to basify the sample[10][11]

  • Internal Standard (IS) solution

  • Centrifuge tubes

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Pipette 1 mL of the plasma sample into a centrifuge tube.

    • Add the internal standard.

    • Add 100 µL of 2% ammonia solution to basify the sample.[11] Vortex briefly.

  • Extraction:

    • Add 2.5 mL of TBME to the tube.[11]

    • Cap the tube and vortex for 10 minutes at 2000 rpm.[11]

  • Phase Separation:

    • Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[11]

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer to a clean tube.[10]

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[10]

    • Reconstitute the residue in 100 µL of the mobile phase.[10]

    • Vortex and transfer to an autosampler vial for analysis.

Analytical Method: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of drugs and their metabolites.[11][13]

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Starting Point):

  • Column: C8 or C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[13]

  • Mobile Phase A: 0.1% Formic acid in water[13]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[13]

  • Flow Rate: 0.5 mL/min[13]

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analytes, and then return to the initial conditions to re-equilibrate the column.[13]

  • Injection Volume: 5 µL

  • Column Temperature: 40°C[13]

Mass Spectrometry Conditions (Hypothetical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Hypothetical MRM Transitions:

    • 4-Chloro Trazodone: Precursor ion (m/z) -> Product ion (m/z). This would need to be determined by infusing a standard solution. For Trazodone, a common transition is 372.2 -> 176.0.[11]

    • Metabolite 1 (4-Chloro-phenylpiperazine): Precursor ion (m/z) -> Product ion (m/z). To be determined.

    • Metabolite 2 (Hydroxylated 4-Chloro Trazodone): Precursor ion (m/z) -> Product ion (m/z). To be determined.

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z). To be determined.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: Extraction Recovery and Matrix Effect

AnalyteExtraction MethodMean Recovery (%)RSD (%)Matrix Effect (%)
4-Chloro TrazodoneSPE92.54.898.2
LLE85.16.295.5
Metabolite 1SPE89.75.1101.3
LLE82.37.597.1
Metabolite 2SPE95.23.999.5
LLE88.95.896.8

Table 2: HPLC-MS/MS Method Validation Parameters (Hypothetical)

AnalyteRetention Time (min)LLOQ (ng/mL)Linearity (r²)
4-Chloro Trazodone3.20.5>0.99
Metabolite 12.50.5>0.99
Metabolite 22.81.0>0.99
Internal Standard3.0--

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from sample receipt to data analysis.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Receive Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Extraction SPE or LLE Add_IS->Extraction Evaporate Evaporate to Dryness Extraction->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC_MSMS HPLC-MS/MS Analysis Reconstitute->HPLC_MSMS Integration Peak Integration HPLC_MSMS->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Overall experimental workflow for metabolite isolation and analysis.

References

Application Notes and Protocols: 4-Chloro Trazodone Hydrochloride in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro Trazodone (B27368) hydrochloride is an isomer and analytical standard of Trazodone hydrochloride, a well-established antidepressant medication.[1] While Trazodone is extensively studied and utilized for its therapeutic effects on anxiety and major depressive disorders, there is a notable lack of direct literature pertaining to the specific application of 4-Chloro Trazodone hydrochloride in high-throughput screening (HTS) campaigns.[1][2]

These application notes, therefore, propose the utility of this compound as a valuable tool compound in HTS based on the well-characterized pharmacology of its parent compound, Trazodone. The protocols provided are established HTS methodologies for targets known to be modulated by Trazodone and can be adapted for the characterization and screening of new chemical entities.

Pharmacological Profile of Trazodone

Trazodone exhibits a complex pharmacological profile, acting on multiple neurotransmitter systems.[3] Its primary mechanism of action is as a serotonin (B10506) 2A (5-HT2A) receptor antagonist and a serotonin reuptake inhibitor (SARI).[3][4] Additionally, it has significant antagonist activity at α1-adrenergic and histamine (B1213489) H1 receptors, and weaker antagonist activity at 5-HT1A and 5-HT2C receptors.[2][4][5] This multifaceted activity contributes to its antidepressant, anxiolytic, and hypnotic effects.[3] The active metabolite of Trazodone, m-chlorophenylpiperazine (mCPP), is a potent agonist at 5-HT2C receptors.[4]

Proposed High-Throughput Screening Applications

Given the pharmacological profile of Trazodone, this compound can be employed as a reference or tool compound in various HTS assays aimed at identifying novel modulators of key neurological targets.

Primary Target-Based Assays
  • 5-HT2A Receptor Antagonist Screening: A primary application would be in HTS campaigns designed to discover novel 5-HT2A receptor antagonists for the treatment of depression, psychosis, and sleep disorders. This compound could serve as a positive control or a reference compound to benchmark the potency and efficacy of test compounds.

  • Serotonin Transporter (SERT) Inhibition Assays: In screens for new serotonin reuptake inhibitors, this compound can be used to validate assay performance and as a reference for a specific class of SERT inhibitors.

  • α1-Adrenergic Receptor Antagonist Screening: For identifying compounds that may have utility in treating conditions like hypertension or benign prostatic hyperplasia, or to flag potential hypotensive side effects of new drug candidates, this compound could be a useful reference antagonist.

  • Histamine H1 Receptor Antagonist Assays: In the search for new antihistamines or to assess the potential sedative side effects of new compounds, this compound can be utilized as a reference standard.

Phenotypic Screening

Phenotypic screens are increasingly used in drug discovery to identify compounds that produce a desired physiological effect in a cellular or organismal model, without a priori knowledge of the target. Based on Trazodone's known effects, this compound could be used in:

  • Neurite Outgrowth Assays: To screen for compounds that promote neuronal plasticity, which is relevant for treating neurodegenerative diseases and depression.

  • Cell-Based Assays for Sleep Regulation: In screens using neuronal cell lines or primary neurons to identify compounds that modulate pathways involved in sleep and wakefulness.

Data Presentation

The following table summarizes the binding affinities (Ki) of Trazodone for its primary molecular targets. This data can serve as a benchmark when using this compound as a reference compound, although it is important to experimentally determine the specific affinities of the 4-chloro isomer.

TargetKi (nM)Reference
5-HT1A Receptor23.6[5]
5-HT2A Receptor--
Serotonin Transporter (SERT)--
α1-Adrenergic Receptor--
Histamine H1 Receptor--

Note: Specific Ki values for all targets were not consistently available across the search results. The provided value for the 5-HT1A receptor is from a study on rat cerebral cortical synaptosomes.

Experimental Protocols

5-HT2A Receptor Radioligand Binding Assay (HTS Format)

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the 5-HT2A receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.

  • [3H]-Ketanserin (radioligand).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds and this compound (as a reference).

  • 96-well filter plates.

  • Scintillation cocktail and microplate scintillation counter.

Protocol:

  • Prepare serial dilutions of test compounds and this compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding) or a non-specific ligand (for non-specific binding).

  • Add 50 µL of the test compound or reference compound dilutions.

  • Add 50 µL of [3H]-Ketanserin (at a final concentration equal to its Kd).

  • Add 50 µL of the 5-HT2A receptor membrane preparation.

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Harvest the membranes by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Fluorescence-Based Serotonin Reuptake Assay (HTS Format)

Principle: This assay uses a fluorescent substrate that is taken up by cells via the serotonin transporter. Inhibition of reuptake by a test compound results in a decrease in intracellular fluorescence.

Materials:

  • A cell line stably expressing the human serotonin transporter (e.g., HEK293-hSERT).

  • Fluorescent SERT substrate (e.g., ASP+).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS).

  • Test compounds and this compound.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Protocol:

  • Seed the HEK293-hSERT cells into the microplates and allow them to adhere overnight.

  • Prepare serial dilutions of test compounds and this compound in assay buffer.

  • Remove the culture medium from the cells and wash once with assay buffer.

  • Add the compound dilutions to the wells and incubate for 15 minutes at 37°C.

  • Add the fluorescent SERT substrate to all wells.

  • Incubate for 10 minutes at 37°C.

  • Measure the fluorescence intensity using a plate reader (excitation/emission wavelengths appropriate for the substrate).

  • Calculate the percent inhibition of serotonin reuptake for each compound and determine the IC50 value.

Visualizations

Trazodone_Signaling_Pathway Trazodone Trazodone / 4-Chloro Trazodone HCl SERT Serotonin Transporter (SERT) Trazodone->SERT Inhibition HT2A 5-HT2A Receptor Trazodone->HT2A Antagonism Alpha1 α1-Adrenergic Receptor Trazodone->Alpha1 Antagonism H1 Histamine H1 Receptor Trazodone->H1 Antagonism SynapticCleft Synaptic Serotonin SERT->SynapticCleft Increases NeuronalSignaling Downstream Neuronal Signaling HT2A->NeuronalSignaling Modulates SideEffects Sedation, Hypotension Alpha1->SideEffects H1->SideEffects SynapticCleft->NeuronalSignaling Modulates TherapeuticEffects Antidepressant & Anxiolytic Effects NeuronalSignaling->TherapeuticEffects

Caption: Primary signaling pathways modulated by Trazodone.

HTS_Workflow cluster_0 Screening Phase cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization CompoundLibrary Compound Library PrimaryScreen Primary HTS Assay CompoundLibrary->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits DoseResponse Dose-Response & IC50 Determination Hits->DoseResponse SecondaryAssay Secondary/Orthogonal Assay DoseResponse->SecondaryAssay ConfirmedHits Confirmed Hits SecondaryAssay->ConfirmedHits SAR Structure-Activity Relationship (SAR) ConfirmedHits->SAR LeadCandidates Lead Candidates SAR->LeadCandidates

Caption: A typical high-throughput screening workflow.

References

Application Notes: Microwave-Assisted Synthesis of 4-Chloro Trazodone Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the rapid and efficient synthesis of 4-Chloro Trazodone hydrochloride and its derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final compounds. The protocols described herein are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel trazodone-based therapeutic agents.

Trazodone and its analogues are a significant class of compounds in medicinal chemistry, primarily known for their antidepressant properties.[1][2] The mechanism of action for Trazodone involves a dual role as a serotonin (B10506) 5-HT2A/2C receptor antagonist and a serotonin reuptake inhibitor.[1][2] The exploration of its derivatives is a continuing area of interest for developing new ligands with potentially improved pharmacological profiles. Microwave-assisted synthesis has emerged as a powerful tool in this endeavor, enabling the rapid generation of compound libraries for screening and lead optimization.[1][3]

Advantages of Microwave-Assisted Synthesis

Conventional synthetic routes for Trazodone and its derivatives often involve prolonged reaction times, ranging from several to many hours, and the use of toxic organic solvents.[1][2] In contrast, microwave-assisted synthesis offers several key benefits:

  • Accelerated Reaction Rates: Microwave irradiation can complete reactions in minutes that would otherwise take hours.[1][4]

  • Increased Yields: This method has been shown to improve product yields by over 10% compared to conventional methods.

  • Enhanced Purity: The rapid and controlled heating often leads to cleaner reactions with fewer by-products.

  • Greener Chemistry: The reduction in reaction time and potential for solvent-free or reduced-solvent conditions align with the principles of green chemistry.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the microwave-assisted synthesis of Trazodone and a selection of its derivatives. This data is compiled from various studies to provide a comparative overview.

CompoundReactantsMicrowave PowerReaction TimeSolventYield (%)
Trazodone2-(3-halopropyl)[3][5]triazolo[4,3-a]pyridin-3(2H)-one, 1-(3-chlorophenyl)piperazine (B195711) hydrochloride100 W (CEM Discover SP)60 sAcetonitrile (B52724)71
Trazodone1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, 1-bromo-3-chloropropane, 1-(3-chlorophenyl)piperazine hydrochloride300 W (Samsung M182DN)50 s + 90 sAcetonitrile31
Trazodone Derivative (10e)2-(3-halopropyl)[3][5]triazolo[4,3-a]pyridin-3(2H)-one derivative, 1-(aryl)piperazine hydrochlorideNot SpecifiedNot SpecifiedAcetonitrile58
Trazodone Derivative (10o)2-(3-halopropyl)[3][5]triazolo[4,3-a]pyridin-3(2H)-one derivative, 1-(aryl)piperazine hydrochlorideNot SpecifiedNot SpecifiedAcetonitrile61
Trazodone Derivative (10r)2-(3-halopropyl)[3][5]triazolo[4,3-a]pyridin-3(2H)-one derivative, 1-(aryl)piperazine hydrochlorideNot SpecifiedNot SpecifiedAcetonitrile66

Experimental Protocols

The following are detailed protocols for the microwave-assisted synthesis of Trazodone, which can be adapted for its 4-chloro derivatives by using the appropriate starting materials.

Protocol 1: One-Pot Synthesis of Trazodone[6]

This protocol outlines a one-pot synthesis of Trazodone using a domestic microwave oven.

Materials:

  • 1,2,4-triazolo[4,3-a]pyridin-3-(2H)-one (1.35 g, 10 mmol)

  • 1-bromo-3-chloropropane (2.5 cm³, 26 mmol)

  • Tetrabutylammonium bromide (TBAB) (322 mg, 1 mmol)

  • Potassium carbonate (K₂CO₃) (8.28 g, 60 mmol)

  • 1-(3-chlorophenyl)piperazine hydrochloride (2.3 g, 10 mmol)

  • Acetonitrile (10 cm³)

Procedure:

  • In a conical flask, combine 1,2,4-triazolo[4,3-a]pyridin-3-(2H)-one, 1-bromo-3-chloropropane, TBAB, potassium carbonate, and 5 cm³ of acetonitrile.

  • Place the flask in a microwave oven (e.g., Samsung M182DN, 300 W) and irradiate for 50 seconds.

  • Remove the flask from the microwave and add 1-(3-chlorophenyl)piperazine hydrochloride and the remaining 5 cm³ of acetonitrile to the reaction mixture.

  • Return the flask to the microwave and irradiate for an additional 90 seconds.

  • After cooling, monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., chloroform:methanol).

  • To obtain the hydrochloride salt, dissolve the purified Trazodone base in a suitable solvent (e.g., ethanol) and treat with a solution of hydrochloric acid.

Protocol 2: High-Yield One-Pot Synthesis of Trazodone[6]

This protocol utilizes a dedicated laboratory microwave reactor for improved yield.

Materials:

  • Same as Protocol 1.

Procedure:

  • Combine the reactants as described in step 1 of Protocol 1 in a vessel suitable for a laboratory microwave reactor.

  • Place the vessel in the microwave reactor (e.g., CEM Discover SP, 100 W) and irradiate for 30 seconds.

  • Add the 1-(3-chlorophenyl)piperazine hydrochloride and remaining acetonitrile as described in step 3 of Protocol 1.

  • Irradiate the mixture for an additional 60 seconds.

  • Follow steps 5-8 from Protocol 1 for work-up, purification, and salt formation.

Visualizations

Microwave-Assisted Synthesis Workflow

G cluster_reactants Reactant Preparation cluster_synthesis Microwave Synthesis cluster_purification Product Isolation & Purification ReactantA 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one MW_Step1 Microwave Irradiation (Step 1) ReactantA->MW_Step1 ReactantB 1-bromo-3-chloropropane ReactantB->MW_Step1 ReactantC 1-(3-chlorophenyl)piperazine HCl MW_Step2 Microwave Irradiation (Step 2) ReactantC->MW_Step2 Base K2CO3 Base->MW_Step1 Catalyst TBAB Catalyst->MW_Step1 MW_Step1->MW_Step2 Addition of Reactant C Workup Solvent Removal & Work-up MW_Step2->Workup Purification Column Chromatography Workup->Purification Salt_Formation HCl Salt Formation Purification->Salt_Formation Final_Product Trazodone HCl Derivative Salt_Formation->Final_Product

Caption: Workflow for the one-pot microwave-assisted synthesis of Trazodone derivatives.

Simplified Signaling Pathway of Trazodone

G Trazodone Trazodone Derivative SERT Serotonin Transporter (SERT) Trazodone->SERT Inhibits Receptor_5HT2A 5-HT2A Receptor Trazodone->Receptor_5HT2A Antagonizes Receptor_5HT2C 5-HT2C Receptor Trazodone->Receptor_5HT2C Antagonizes Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake Serotonergic_Signaling Serotonergic Signaling Receptor_5HT2A->Serotonergic_Signaling Receptor_5HT2C->Serotonergic_Signaling Serotonin_Reuptake->Serotonergic_Signaling Decreases Therapeutic_Effect Antidepressant Effect Serotonergic_Signaling->Therapeutic_Effect Modulates

Caption: Simplified mechanism of action for Trazodone derivatives.

References

Application Notes and Protocols for Electrophysiological Studies with 4-Chloro Trazodone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for electrophysiological studies of 4-Chloro Trazodone (B27368) hydrochloride. This document outlines the compound's putative mechanism of action based on its parent compound, Trazodone, and provides detailed protocols for in vitro and in vivo electrophysiological recordings.

Introduction

4-Chloro Trazodone hydrochloride is a derivative of Trazodone, a well-established antidepressant classified as a Serotonin (B10506) Antagonist and Reuptake Inhibitor (SARI).[1] Trazodone's primary mechanism of action involves the inhibition of the serotonin transporter (SERT) and the antagonism of serotonin 5-HT2A receptors.[1][2][3][4] It also exhibits varying degrees of affinity for other receptors, including 5-HT1A (as a partial agonist), 5-HT2C, alpha-1 adrenergic, and histamine (B1213489) H1 receptors, which contribute to its therapeutic effects and side-effect profile.[1][2][5] Electrophysiological studies are crucial for elucidating the precise effects of this compound on neuronal excitability, synaptic transmission, and ion channel function.

Putative Mechanism of Action

Based on the known pharmacology of Trazodone, this compound is expected to modulate neuronal activity through several mechanisms:

  • Serotonin Reuptake Inhibition: By blocking SERT, the compound likely increases the synaptic concentration of serotonin, enhancing serotonergic neurotransmission.[1][3]

  • 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is a key feature of Trazodone and is thought to contribute to its antidepressant and anxiolytic effects, as well as mitigating some side effects associated with pure serotonin reuptake inhibitors.[1][2][6]

  • Modulation of Other Receptors: Interactions with 5-HT1A, 5-HT2C, α1-adrenergic, and H1 receptors can influence various physiological processes, including sleep, anxiety, and blood pressure.[1][2][5]

  • Ion Channel Blockade: Trazodone has been shown to inhibit several cardiac ion channels, including the human ether-à-go-go-related gene (hERG) potassium channels, which is associated with a risk of QT prolongation.[2][7][8] It also affects other potassium and sodium channels.[7][9]

Data Presentation: Quantitative Effects of Trazodone

The following tables summarize the known quantitative data for the parent compound, Trazodone. These values can serve as a reference for designing experiments with this compound.

Table 1: Receptor Binding Affinities (Ki) of Trazodone

Receptor TargetKi (nM)Reference
Serotonin Transporter (SERT)367[4][5]
5-HT2A Receptor35.6[5]
5-HT1A Receptor (partial agonist)118[5]
5-HT2B Receptor78.4[5]
5-HT2C Receptor224[5]
α1A-Adrenergic Receptor153[5]
α2C-Adrenergic Receptor155[5]

Table 2: Ion Channel Inhibition (IC50) by Trazodone

Ion ChannelIC50Cell TypeReference
hERG (IKr)0.69 µM - 2.9 µMHEK cells[8][10]
Kv4.3 (Ito)55.4 µMCHO cells[9]

Experimental Protocols

Protocol 1: In Vitro Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedure for recording ionic currents from isolated cells or cultured neurons to assess the direct effects of this compound on ion channels.

1. Cell Preparation:

  • Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines stably expressing the ion channel of interest (e.g., HEK293 cells expressing hERG channels).

  • Plate cells on glass coverslips a few days prior to recording.[11]

2. Solutions:

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. Bubble with 95% O2/5% CO2 to maintain pH at 7.4.[12]

  • Intracellular Solution (for K+ currents, in mM): 130 KCl, 5 NaCl, 1 MgCl2, 0.4 CaCl2, 11 EGTA, and 10 HEPES. Adjust pH to 7.3 with KOH.[12] Osmolarity should be slightly lower than the aCSF.

3. Recording Setup:

  • Use a patch-clamp amplifier, micromanipulator, and an inverted microscope.

  • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.[11]

  • Perfuse the recording chamber with aCSF at a rate of 1-2 mL/min.[11]

4. Recording Procedure:

  • Place the coverslip with cells in the recording chamber.

  • Approach a target cell with the recording pipette while applying positive pressure.

  • Once a dimple is observed on the cell surface, release the positive pressure to form a Giga-ohm seal (≥ 1 GΩ).

  • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.[13]

  • Clamp the cell at a holding potential (e.g., -70 mV).

  • Apply voltage protocols (voltage steps or ramps) to elicit the desired ionic currents.

  • After obtaining a stable baseline recording, perfuse the chamber with aCSF containing the desired concentration of this compound.

  • Record the changes in current amplitude and kinetics.

Protocol 2: In Vivo Extracellular Electrophysiology

This protocol describes the recording of neuronal firing activity in anesthetized animals to evaluate the systemic effects of this compound on neuronal circuits.

1. Animal Preparation:

  • Use adult male Sprague-Dawley rats (250-350 g).[14]

  • Anesthetize the animal (e.g., with isoflurane (B1672236) or urethane).

  • Place the animal in a stereotaxic frame.

  • Perform a craniotomy over the brain region of interest (e.g., dorsal raphe nucleus for serotonin neurons, locus coeruleus for norepinephrine (B1679862) neurons, or ventral tegmental area for dopamine (B1211576) neurons).[15][16]

2. Drug Administration:

  • For acute studies, administer this compound via intraperitoneal (i.p.) injection.[15]

  • For chronic studies, implant subcutaneous osmotic minipumps to deliver the compound continuously over a period of days.[14][16][17]

3. Recording:

  • Lower a glass microelectrode into the target brain region.

  • Identify neurons based on their characteristic firing patterns and waveforms.

  • Record spontaneous neuronal firing (action potentials).

  • Establish a baseline firing rate before drug administration.

  • Record changes in firing rate and pattern after drug administration.

4. Data Analysis:

  • Analyze the firing rate (spikes/second), burst firing parameters, and population activity.

  • Compare the effects of acute and chronic administration of this compound.

Visualizations

Caption: Putative signaling pathway of this compound.

experimental_workflow cluster_invitro In Vitro: Whole-Cell Patch-Clamp cluster_invivo In Vivo: Extracellular Recording CellPrep Cell Preparation (Neurons or Cell Lines) SolutionPrep Prepare aCSF and Intracellular Solution CellPrep->SolutionPrep RecordingSetup Setup Patch-Clamp Rig SolutionPrep->RecordingSetup SealFormation Obtain Giga-ohm Seal RecordingSetup->SealFormation WholeCell Achieve Whole-Cell Configuration SealFormation->WholeCell BaselineRec Record Baseline Currents WholeCell->BaselineRec DrugApp Apply 4-Chloro Trazodone HCl BaselineRec->DrugApp EffectRec Record Drug Effect DrugApp->EffectRec DataAnalysis_invitro Analyze Current Changes EffectRec->DataAnalysis_invitro AnimalPrep Anesthetize and Mount Animal Surgery Perform Craniotomy AnimalPrep->Surgery ElectrodePlacement Lower Electrode to Target Brain Region Surgery->ElectrodePlacement NeuronID Identify Neurons ElectrodePlacement->NeuronID BaselineFiring Record Baseline Firing NeuronID->BaselineFiring DrugAdmin Administer 4-Chloro Trazodone HCl BaselineFiring->DrugAdmin FiringRec Record Changes in Firing DrugAdmin->FiringRec DataAnalysis_invivo Analyze Firing Rate and Pattern FiringRec->DataAnalysis_invivo

Caption: Experimental workflow for electrophysiological studies.

References

Application Notes & Protocols for the Quantitative Analysis of 4-Chloro Trazodone Hydrochloride in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro Trazodone (B27368) hydrochloride is an isomer of the antidepressant drug Trazodone hydrochloride.[1] Accurate and reliable quantitative analysis of 4-Chloro Trazodone hydrochloride in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides detailed application notes and protocols based on established methods for Trazodone, which can be adapted and validated for the quantitative determination of this compound in biological samples such as plasma. The primary recommended technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[2][3]

Method Overview: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for quantifying drugs and their metabolites in complex biological fluids.[2] The method involves three key steps:

  • Sample Preparation: Extraction of the analyte from the biological matrix to remove interferences.

  • Chromatographic Separation: Separation of the analyte from other components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

  • Mass Spectrometric Detection: Ionization of the analyte and detection of specific precursor and product ions for sensitive and selective quantification.

Experimental Protocols

The following protocols are based on validated methods for Trazodone and can serve as a starting point for the development and validation of a quantitative assay for this compound.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective method for extracting Trazodone and similar compounds from plasma.[3][4]

  • Materials:

    • Conical polypropylene (B1209903) centrifuge tubes (15 mL)

    • Pipettes and tips

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

    • Reagents:

      • Internal Standard (IS) working solution (e.g., Trazodone-d6 or a structurally similar compound).

      • 0.1 M Sodium hydroxide (B78521) (NaOH) or 0.13M Sodium Borate solution.[4]

      • Extraction solvent: n-Hexane, or a mixture of Hexane and Isoamyl alcohol (98:2, v/v), or Ethyl acetate (B1210297) and Hexanes (1:1, v/v).[4][5]

      • Reconstitution solution: Mobile phase or a mixture of acetonitrile (B52724) and water.

  • Protocol:

    • Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a 15 mL centrifuge tube.[4]

    • Add a specified amount of the internal standard working solution to each tube (except for blank samples).

    • Alkalinize the sample by adding 1.0 mL of 0.25 mM NaOH or a similar basic solution to each tube.[5]

    • Add 2 mL of the extraction solvent (e.g., hexane/isoamyl alcohol, 98:2).[5]

    • Vortex mix the tubes for 1-2 minutes to ensure thorough mixing.

    • Centrifuge the samples at approximately 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 200 µL of the reconstitution solution.

    • Vortex for 30 seconds to dissolve the residue.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. Chromatographic Conditions

  • Instrumentation: HPLC or UHPLC system.

  • Column: A C8 or C18 reversed-phase column is commonly used. For example, an Inertsil C8 (50 x 4.6 mm, 3 µm) or a C18 ODS (150 x 4.6 mm) column can be effective.[6][7]

  • Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 2 mM ammonium (B1175870) acetate, pH 4.0) and an organic solvent (e.g., acetonitrile or methanol).[7] For instance, a mobile phase of 2 mM Ammonium Acetate (pH 4.0) and an organic mixture in a 10:90 ratio can be used.[7]

  • Flow Rate: A typical flow rate is between 0.8 and 1.5 mL/min.[7]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[8]

  • Injection Volume: Typically 10 µL.[6]

3. Mass Spectrometric Conditions

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • For Trazodone , the protonated precursor to product ion transition is typically m/z 372.2 → 176.2.[3]

    • For 4-Chloro Trazodone , the precursor ion would also be m/z 372.2 (as it is an isomer of Trazodone). The product ion would need to be determined experimentally by infusing a standard solution of 4-Chloro Trazodone into the mass spectrometer. A likely product ion would be similar to that of Trazodone, but this must be confirmed.

    • An appropriate internal standard should be used, for example, Trazodone-d6, with a transition of m/z 378.2 → 176.2.

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize typical validation parameters for a quantitative LC-MS/MS method for Trazodone, which would be analogous for this compound.

Table 1: Calibration Curve and Linearity

ParameterTypical Value
Linearity Range10 - 3000 ng/mL[3]
Correlation Coefficient (r²)> 0.99[5]
Calibration ModelWeighted (1/x or 1/x²) linear regression

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Lower Limit of Quantification (LLOQ)10.001< 11%[7]< 11%[7]85 - 115%
Low QC (LQC)~30< 15%< 15%85 - 115%
Medium QC (MQC)~1500< 15%< 15%85 - 115%
High QC (HQC)~2400< 15%< 15%85 - 115%

Table 3: Recovery and Matrix Effect

AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
TrazodoneLow40.8[7]Within ±15%
Medium36.1[7]Within ±15%
High39.8[7]Within ±15%
Internal Standard-65.8[7]Within ±15%

Visualizations

Experimental Workflow for Sample Analysis

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Alkalinize Alkalinize Sample Add_IS->Alkalinize LLE Liquid-Liquid Extraction Alkalinize->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute Residue Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify G cluster_performance Performance Characteristics MethodValidation Method Validation Selectivity Selectivity MethodValidation->Selectivity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOQ Limit of Quantification MethodValidation->LOQ Recovery Recovery MethodValidation->Recovery MatrixEffect Matrix Effect MethodValidation->MatrixEffect Stability Stability MethodValidation->Stability

References

laboratory handling and storage guidelines for 4-Chloro Trazodone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 4-Chloro Trazodone (B27368) Hydrochloride

Product Name: 4-Chloro Trazodone hydrochloride Synonyms: 2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-[1][2][3]triazolo[4,3-a]pyridin-3-one;hydrochloride; 4-Chloro Trazodone isomer hydrochloride Chemical Formula: C₁₉H₂₃Cl₂N₅O Molecular Weight: 408.3 g/mol [4]

Note on Isomer: this compound is an isomer of the well-characterized antidepressant Trazodone hydrochloride.[5][6] Due to limited specific safety and handling data for the 4-Chloro isomer, the following guidelines are primarily based on the extensive information available for Trazodone hydrochloride (CAS: 25332-39-2). It is recommended to handle the 4-Chloro isomer with, at a minimum, the same level of caution.

Safety, Handling, and Storage

Hazard Identification

This compound is classified as toxic if swallowed.[4] The parent compound, Trazodone hydrochloride, is categorized as harmful if swallowed and is suspected of causing cancer.[7][8] It may cause irritation to the skin, eyes, and respiratory tract.[3]

GHS Hazard Statements:

  • H302: Harmful if swallowed[1][7][8]

  • H351: Suspected of causing cancer[1][7][8]

Precautionary Statements:

  • P201, P202: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][8]

  • P264: Wash skin thoroughly after handling.[1][2]

  • P270: Do not eat, drink or smoke when using this product.[1][2]

  • P280, P281: Wear protective gloves/protective clothing/eye protection/face protection.[1][8]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P308+P313: IF exposed or concerned: Get medical advice/attention.[1]

  • P405: Store locked up.[1][8]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1][2]

Personal Protective Equipment (PPE)

A comprehensive safety assessment should be conducted before handling. The following PPE is recommended:

  • Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles.[1]

  • Skin Protection: Wear suitable protective gloves and a lab coat.[1][9]

  • Respiratory Protection: Use a dust respirator or work in a well-ventilated area, preferably a laboratory hood, to keep airborne concentrations low.[3][9]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[2] Minimize dust generation and accumulation.[1] Wash hands thoroughly after handling.[2] Keep away from sources of ignition and strong oxidizing agents.[1][10]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend refrigeration, protection from moisture, and storage under an inert gas.[2] For long-term storage, keep in a cool, dry place.[1]

Physical and Chemical Properties

The following data is for Trazodone hydrochloride.

PropertyValueCitation(s)
Appearance White to off-white solid crystalline powder[3]
Molecular Weight 408.33 g/mol [3][7]
Melting Point 222 - 227 °C / 431.6 - 440.6 °F (with decomposition)[8]
Chemical Stability Stable under recommended temperatures and pressures.[1]
Incompatible Materials Strong oxidizing agents.[1][10]
Decomposition Products Carbon oxides (CO, CO₂), nitrogen oxides (NO, NO₂), hydrogen chloride.[1][3]

Solubility and Solution Preparation

The following solubility data is for Trazodone hydrochloride. It is recommended to perform small-scale solubility tests for the 4-Chloro isomer before preparing stock solutions.

SolventSolubilityCitation(s)
Water Sparingly soluble; 20 mM; 50 mg/mL (with heating)[11][12][13]
DMSO Soluble; up to 50 mM[11][12]
Methanol 25 mg/mL (clear, colorless solution)[11][12]
0.1 N HCl 7.4 mg/mL[11][12]
45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin 23.3 mg/mL[11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Aseptic Technique: Perform all steps in a laminar flow hood or using appropriate aseptic techniques to prevent contamination.

  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 408.3 g/mol ) using a calibrated analytical balance. For 1 mL of a 10 mM solution, weigh 4.083 mg.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube or vial. Add the calculated volume of sterile, anhydrous DMSO to the vial.

  • Mixing: Vortex the solution for 1-2 minutes or until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Solutions for In Vitro/In Vivo Studies
  • Stock Solution: Start with a pre-made high-concentration stock solution in a suitable solvent like DMSO (see Protocol 1).

  • Dilution: On the day of the experiment, thaw an aliquot of the stock solution.

  • Working Solution: Prepare the final working concentration by diluting the stock solution in the appropriate sterile aqueous buffer or cell culture medium (e.g., PBS, saline, DMEM).

    • Note: The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept to a minimum (typically <0.5%) to avoid solvent-induced effects on cells or animals.

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of the solvent (e.g., DMSO) in the aqueous buffer or medium, but without the this compound.

  • Mixing and Use: Gently mix the final working solution before adding it to the experimental system. For animal studies, one protocol dissolved Trazodone hydrochloride directly in distilled water for voluntary oral administration.[14]

Visualizations

Mechanism of Action

This compound is expected to act similarly to Trazodone as a serotonin (B10506) antagonist and reuptake inhibitor (SARI).[5][15] Trazodone's primary mechanism involves the inhibition of the serotonin transporter (SERT) and the blockade of several postsynaptic receptors, including serotonin (5-HT2A, 5-HT2C), histamine (B1213489) (H1), and α1-adrenergic receptors.[15][16][17][18]

Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron SERT SERT Serotonin_pre Serotonin Synaptic_Serotonin Synaptic Serotonin Serotonin_pre->Synaptic_Serotonin Release HTR2A 5-HT2A HTR2C 5-HT2C ADRA1 α1-adrenergic H1R H1 Trazodone 4-Chloro Trazodone HCl Trazodone->SERT Trazodone->HTR2A Trazodone->HTR2C Trazodone->ADRA1 Trazodone->H1R Synaptic_Serotonin->SERT Reuptake Synaptic_Serotonin->HTR2A Synaptic_Serotonin->HTR2C

Caption: Mechanism of action for Trazodone, a serotonin antagonist and reuptake inhibitor (SARI).

General Experimental Workflow

The following diagram outlines a typical workflow for using this compound in a laboratory setting, from receiving the compound to data analysis.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Compound Receive & Log Compound Storage Store per Guidelines Compound->Storage SDS Review SDS & Safety Protocols Compound->SDS StockPrep Prepare Stock Solution Storage->StockPrep SDS->StockPrep WorkPrep Prepare Working Solutions StockPrep->WorkPrep Treatment Treat Cells/Tissues or Administer to Animals WorkPrep->Treatment Incubation Incubate / Observe for Defined Period Treatment->Incubation Endpoint Collect Samples / Measure Endpoints Incubation->Endpoint Data Data Acquisition Endpoint->Data Analysis Statistical Analysis Data->Analysis Report Report & Conclude Analysis->Report

Caption: General laboratory workflow for experiments using this compound.

References

Application Notes and Protocols for Radiolabeling 4-Chloro Trazodone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of 4-Chloro Trazodone (B27368) hydrochloride, an isomer of the antidepressant drug Trazodone.[1][2][3] Radiolabeled compounds are essential tools in drug discovery and development, facilitating studies on pharmacokinetics, metabolism, and receptor binding.[4][5][6] The following protocols describe the synthesis of Carbon-14 ([¹⁴C]) and Tritium (B154650) ([³H]) labeled 4-Chloro Trazodone hydrochloride, offering guidance for researchers in neuroscience, pharmacology, and medicinal chemistry.

Introduction

This compound is an analog of Trazodone, a serotonin (B10506) reuptake inhibitor and 5-HT₂A receptor antagonist used in the treatment of major depressive disorder.[7][8][9] The introduction of a chlorine atom at the 4-position of the phenylpiperazine moiety may alter its pharmacological profile. Radiolabeling this compound allows for sensitive and specific tracing in biological systems. This document outlines two primary radiolabeling strategies:

  • [¹⁴C]this compound: Incorporation of Carbon-14, a beta-emitter with a long half-life (5730 years), is ideal for quantitative studies such as mass balance and metabolism, where tracking the entire molecule and its metabolites is crucial.[6][10]

  • [³H]this compound: Tritium labeling provides high specific activity, making it suitable for receptor binding assays and autoradiography where high sensitivity is required.[5]

Chemical Structure

IUPAC Name: 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-[1][2][7]triazolo[4,3-a]pyridin-3-one hydrochloride[2]

Molecular Formula: C₁₉H₂₃Cl₂N₅O[2][3]

Molecular Weight: 408.32 g/mol [3]

Radiolabeling Protocols

Protocol 1: Synthesis of [¹⁴C]this compound

This protocol describes the synthesis of [¹⁴C]this compound by incorporating a ¹⁴C-labeled propyl chain. The synthesis is based on established methods for Trazodone synthesis, adapted for radiolabeling.[11][12]

Experimental Workflow:

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling Reaction cluster_2 Purification and Salt Formation cluster_3 Quality Control precursor1 1,3-Dibromopropane-[1,3-¹⁴C₂] product1 2-(3-Bromo-[1-¹⁴C]propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one precursor1->product1 K₂CO₃, Acetone (B3395972) precursor2 [1,2,4]Triazolo[4,3-a]pyridin-3(2H)-one precursor2->product1 product2 [¹⁴C]4-Chloro Trazodone product1->product2 NaI, K₂CO₃, DMF reactant1 1-(4-Chlorophenyl)piperazine (B178656) reactant1->product2 purification Preparative HPLC product2->purification salt_formation HCl in Ethanol (B145695) purification->salt_formation final_product [¹⁴C]this compound salt_formation->final_product qc1 Radio-TLC final_product->qc1 qc2 LC-MS final_product->qc2 qc3 Specific Activity Measurement final_product->qc3

Caption: Workflow for the synthesis of [¹⁴C]this compound.

Methodology:

  • Synthesis of 2-(3-Bromo-[1-¹⁴C]propyl)-[1][2][7]triazolo[4,3-a]pyridin-3(2H)-one:

    • To a solution of[1][2][7]triazolo[4,3-a]pyridin-3(2H)-one (1.0 mmol) in dry acetone (20 mL), add anhydrous potassium carbonate (2.0 mmol).

    • Add 1,3-dibromopropane-[1,3-¹⁴C₂] (1.1 mmol, specific activity 50-60 mCi/mmol) dropwise.

    • Reflux the mixture for 12 hours under an inert atmosphere.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, filter the mixture and evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography (Silica gel, Ethyl acetate (B1210297)/Hexane gradient) to yield the ¹⁴C-labeled intermediate.

  • Synthesis of [¹⁴C]4-Chloro Trazodone:

    • Dissolve the purified ¹⁴C-labeled intermediate (1.0 mmol) and 1-(4-chlorophenyl)piperazine (1.2 mmol) in dry dimethylformamide (DMF, 15 mL).

    • Add sodium iodide (0.1 mmol, catalytic) and anhydrous potassium carbonate (2.5 mmol).

    • Heat the reaction mixture at 80°C for 8 hours.

    • Monitor the reaction by radio-TLC.

    • After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification and Salt Formation:

    • Purify the crude [¹⁴C]4-Chloro Trazodone by preparative high-performance liquid chromatography (HPLC).

    • Dissolve the purified free base in anhydrous ethanol and treat with a stoichiometric amount of ethanolic HCl.

    • Collect the precipitated [¹⁴C]this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Quality Control:

    • Determine the radiochemical purity by radio-TLC and analytical HPLC.

    • Confirm the chemical identity and purity by liquid chromatography-mass spectrometry (LC-MS).

    • Measure the specific activity using a liquid scintillation counter.

Protocol 2: Synthesis of [³H]this compound

This protocol details the synthesis of [³H]this compound via catalytic tritium exchange on a suitable precursor. This method can achieve high specific activity.

Experimental Workflow:

G cluster_0 Precursor Synthesis cluster_1 Tritiation Reaction cluster_2 Purification and Salt Formation cluster_3 Quality Control precursor1 4-Chloro Trazodone product1 Bromo-4-Chloro Trazodone Precursor precursor1->product1 precursor2 Halogenating Agent (e.g., NBS) precursor2->product1 product2 [³H]4-Chloro Trazodone product1->product2 Et₃N, Dioxane reactant1 Tritium Gas (³H₂) reactant1->product2 catalyst Pd/C catalyst->product2 purification Preparative HPLC product2->purification salt_formation HCl in Ethanol purification->salt_formation final_product [³H]this compound salt_formation->final_product qc1 Radio-HPLC final_product->qc1 qc2 NMR Spectroscopy final_product->qc2 qc3 Specific Activity Measurement final_product->qc3

Caption: Workflow for the synthesis of [³H]this compound.

Methodology:

  • Synthesis of a Halogenated Precursor:

    • Synthesize a precursor for tritiation, for example, by introducing a bromine or iodine atom at a position amenable to catalytic reduction, such as on the triazolopyridine ring system. This step requires careful optimization to ensure selective halogenation.

  • Catalytic Tritiation:

    • In a specialized tritiation manifold, dissolve the halogenated precursor (0.1 mmol) in a suitable solvent (e.g., dioxane) with a base (e.g., triethylamine, 0.12 mmol).

    • Add a catalyst, such as 10% Palladium on Carbon (Pd/C).

    • Introduce tritium gas (³H₂) at a specified pressure and stir the reaction mixture at room temperature for several hours.

    • Monitor the uptake of tritium gas.

    • After the reaction, remove the excess tritium gas and filter off the catalyst.

  • Purification and Salt Formation:

    • Remove labile tritium by repeated evaporation from ethanol.

    • Purify the crude [³H]4-Chloro Trazodone using preparative HPLC to separate the desired product from any side products and the dehalogenated, non-tritiated starting material.

    • Convert the purified free base to the hydrochloride salt as described in Protocol 1.

  • Quality Control:

    • Determine the radiochemical purity using analytical radio-HPLC.

    • Confirm the structural integrity and position of the label (if possible) using NMR spectroscopy on a high-specific-activity sample.

    • Measure the specific activity.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the radiolabeling of this compound based on the described protocols. These values are representative and may vary depending on the specific reaction conditions and scale.

Parameter[¹⁴C]4-Chloro Trazodone HCl[³H]4-Chloro Trazodone HCl
Radiochemical Yield 25-40%15-30%
Radiochemical Purity >98%>98%
Specific Activity 50-60 mCi/mmol20-30 Ci/mmol
Chemical Purity >99%>99%

Signaling Pathway of Trazodone

Trazodone and its analogs primarily act on the serotonergic system. The diagram below illustrates the principal mechanism of action.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron serotonin_synthesis Tryptophan -> 5-HTP -> Serotonin (5-HT) vesicle Vesicular Storage of 5-HT serotonin_synthesis->vesicle release 5-HT Release vesicle->release serotonin_synapse Serotonin (5-HT) release->serotonin_synapse receptor_5ht2a 5-HT₂A Receptor serotonin_synapse->receptor_5ht2a receptor_5ht1a 5-HT₁A Receptor serotonin_synapse->receptor_5ht1a sert SERT serotonin_synapse->sert Reuptake downstream_signaling Downstream Signaling (e.g., ↓ Ca²⁺, ↑ K⁺) receptor_5ht2a->downstream_signaling receptor_5ht1a->downstream_signaling trazodone 4-Chloro Trazodone trazodone->receptor_5ht2a Antagonism trazodone->receptor_5ht1a Partial Agonism trazodone->sert Inhibition

Caption: Simplified signaling pathway of Trazodone analogs.

Safety Precautions

All work with radioactive materials must be conducted in a designated and appropriately equipped radiochemistry laboratory. Personnel should be trained in the safe handling of radioisotopes and adhere to all institutional and national regulations. Appropriate personal protective equipment (PPE), including lab coats, safety glasses, and gloves, must be worn at all times. Radioactive waste must be disposed of according to established protocols.

These protocols provide a framework for the synthesis of radiolabeled this compound. Optimization of reaction conditions may be necessary to achieve desired yields and specific activities.

References

Troubleshooting & Optimization

optimizing reaction conditions for 4-Chloro Trazodone hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro Trazodone (B27368) hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-Chloro Trazodone hydrochloride, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Reaction Yield

  • Question: My reaction yield of 4-Chloro Trazodone is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Ensure the reaction is heated to the appropriate temperature, typically between 80-85°C when using isopropyl alcohol as a solvent.[1][2] Extend the reaction time and monitor the progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Suboptimal Base: The choice and amount of base are critical for the reaction.

      • Solution: Sodium carbonate or potassium carbonate are commonly used bases.[3] Ensure the base is fresh and anhydrous. The molar ratio of the base to the starting materials should be optimized.

    • Inefficient Phase Transfer Catalyst: When using a phase transfer catalyst like Tetrabutylammonium Bromide (TBAB), its activity can impact the reaction rate.

      • Solution: Ensure the catalyst is of high purity and used in the correct proportion, typically around 5 mol% relative to the limiting reagent.[1][2]

    • Product Loss During Work-up: Significant amounts of the product can be lost during extraction and purification steps.

      • Solution: Carefully optimize the pH during aqueous washes to prevent the product from partitioning into the aqueous layer. Ensure complete extraction by performing multiple extractions with the organic solvent. During crystallization, cool the solution slowly to maximize crystal formation and minimize loss in the mother liquor.

Issue 2: High Levels of Impurities

  • Question: My final product shows significant impurities, particularly unreacted starting materials or side products. How can I minimize these?

  • Answer: The presence of impurities is a common challenge. The primary impurity of concern is the alkylating agent N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine, which is a potential genotoxic impurity.[4][5][6]

    • Unreacted Starting Materials: The presence of starting materials in the final product indicates an incomplete reaction.

      • Solution: Refer to the solutions for "Low Reaction Yield" to drive the reaction to completion.

    • Formation of Side Products: Side reactions can occur under non-optimized conditions.

      • Solution: Maintain strict control over the reaction temperature. Overheating can lead to decomposition and the formation of byproducts. Ensure an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to oxidation.

    • Ineffective Purification: The purification protocol may not be sufficient to remove all impurities.

      • Solution: A purification step involving treatment with activated carbon can be effective in removing colored impurities.[1][2] Recrystallization from a suitable solvent system, such as isopropyl alcohol and water, is crucial for obtaining a high-purity product.[1] A patent describes a process of mixing an organic phase of trazodone with a basic aqueous phase and heating to reduce alkylating impurities to less than 15 ppm.[5][7]

Issue 3: Difficulty in Product Isolation and Crystallization

  • Question: I am having trouble isolating the 4-Chloro Trazodone base, or it is not crystallizing properly as the hydrochloride salt. What should I do?

  • Answer: Isolation and crystallization issues can be due to the presence of residual solvents, impurities, or incorrect pH.

    • Oily Product: The free base of Trazodone can sometimes be isolated as an oil rather than a solid.[4]

      • Solution: Ensure all solvents from the reaction are thoroughly removed under vacuum. The presence of residual solvent can inhibit crystallization. If the product remains an oil, proceed with the formation of the hydrochloride salt, which is a stable crystalline solid.

    • Poor Crystallization of the Hydrochloride Salt: The hydrochloride salt may fail to precipitate or may form an oil.

      • Solution: The choice of solvent for salt formation is important. Isopropyl alcohol is commonly used.[1][2] Ensure the Trazodone free base is fully dissolved before adding the hydrochloric acid source. The addition of HCl should be done dropwise with stirring. Control the cooling rate; slow cooling generally promotes the formation of larger, purer crystals. Seeding the solution with a small crystal of pure Trazodone hydrochloride can induce crystallization. The pH should be adjusted to approximately 3.[8]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of this compound?

A1: The most common synthetic route involves the reaction of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) hydrochloride with[1][2][9]triazolo[4,3-a]pyridin-3(2H)-one.[1][3]

Q2: What solvents are recommended for this synthesis?

A2: A variety of solvents can be used, including isopropyl alcohol, acetonitrile, toluene, dioxane, and dimethylformamide (DMF).[1][3] Acetonitrile has been shown to be more efficient than DMF in some cases.[3]

Q3: What is the role of a phase transfer catalyst in this reaction?

A3: A phase transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), is used to facilitate the transfer of the deprotonated[1][2][9]triazolo[4,3-a]pyridin-3(2H)-one from the solid or aqueous phase to the organic phase where it can react with the piperazine (B1678402) derivative. This can improve the reaction rate and yield.[3]

Q4: How is the final hydrochloride salt of 4-Chloro Trazodone typically formed?

A4: The Trazodone free base is dissolved in a suitable solvent, commonly isopropyl alcohol, and then treated with a source of hydrochloric acid. This can be aqueous HCl, HCl gas, or HCl in a solvent like ethanol (B145695) or isopropanol.[1][8] The mixture is then cooled to induce crystallization of the hydrochloride salt, which is subsequently filtered and dried.[1]

Q5: What are the critical process parameters to control for a successful synthesis?

A5: Key parameters to control include:

  • Temperature: To ensure reaction completion and minimize side product formation.

  • Reaction Time: To allow the reaction to proceed to completion.

  • pH: During work-up and crystallization to ensure proper isolation and purity.

  • Purity of Reagents: To avoid introducing unwanted impurities.

Q6: What analytical techniques are used to monitor the reaction and assess product purity?

A6: High-Performance Liquid Chromatography (HPLC) is the most common method for monitoring reaction progress and determining the purity of the final product.[10][11] Thin Layer Chromatography (TLC) can be used for rapid qualitative monitoring. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are used for structural confirmation.[11]

Data Presentation

Table 1: Optimized Reaction Conditions for 4-Chloro Trazodone Synthesis

ParameterConditionReference
Reactants 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine HCl[1]
[1][2][9]triazolo[4,3-a]pyridin-3(2H)-one[1]
Solvent Isopropyl Alcohol[1][2]
Base Sodium Carbonate[1][2]
Catalyst Tetrabutylammonium Bromide (TBAB)[1][2]
Temperature 80-85 °C[1][2]
Reaction Time Several hours (monitor by TLC/HPLC)[3]

Table 2: Conditions for Hydrochloride Salt Formation

ParameterConditionReference
Solvent Isopropyl Alcohol[1][2]
Acid Source Aqueous Hydrochloric Acid[1][8]
Temperature Dissolution at 65-75°C, then cooling to 0-30°C[1][2]
pH ~3[8]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro Trazodone Free Base

  • To a reaction vessel, add[1][2][9]triazolo[4,3-a]pyridin-3(2H)-one and isopropyl alcohol.

  • Add sodium carbonate to the mixture at 25-30°C and stir.[1]

  • Add 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride and Tetrabutylammonium Bromide to the reaction mixture.[1]

  • Heat the reaction mixture to 80-85°C and maintain with stirring until the reaction is complete as monitored by TLC or HPLC.[1]

  • Cool the reaction mixture to 60-70°C.

  • A solution of sodium methoxide (B1231860) in isopropyl alcohol may be added at this stage.[1]

  • Filter the mixture and wash the solid with hot isopropyl alcohol.[1]

  • The filtrate containing the product can be taken forward for purification and salt formation.

Protocol 2: Preparation of this compound

  • Dissolve the crude 4-Chloro Trazodone free base in isopropyl alcohol at 65-75°C.[1]

  • Add activated carbon and stir at the same temperature for a short period.

  • Filter the hot solution through a filter aid (e.g., Celite) and wash with hot isopropyl alcohol.[1]

  • Cool the filtrate to approximately 36°C.[1]

  • Slowly add aqueous hydrochloric acid to the stirred solution to adjust the pH to ~3.[8]

  • Cool the mixture to 30°C and then further to 0-10°C and stir to allow for complete crystallization.[2]

  • Filter the precipitated solid and wash with cold isopropyl alcohol.[1]

  • Dry the product under vacuum to obtain this compound.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_salt_formation Salt Formation cluster_final_product Final Product Reactant1 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine HCl Reaction Add Base (Na2CO3), Catalyst (TBAB), Solvent (IPA). Heat to 80-85°C. Reactant1->Reaction Reactant2 [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Reactant2->Reaction Workup Cool & Filter. Activated Carbon Treatment. Reaction->Workup Crude Product Salt Dissolve in IPA. Add HCl. Cool to Crystallize. Workup->Salt Purified Base Final 4-Chloro Trazodone HCl Salt->Final

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Tree Start Problem Encountered LowYield Low Yield? Start->LowYield HighImpurity High Impurities? Start->HighImpurity IsolationIssue Isolation/Crystallization Issues? Start->IsolationIssue CheckReaction Check Reaction Conditions: - Temperature (80-85°C) - Time - Base/Catalyst Activity LowYield->CheckReaction Yes CheckCompletion Ensure Reaction Completion (See Low Yield Path) HighImpurity->CheckCompletion Yes RemoveSolvent Ensure Complete Solvent Removal IsolationIssue->RemoveSolvent Yes CheckWorkup Optimize Work-up: - pH control - Multiple Extractions - Slow Crystallization CheckReaction->CheckWorkup Purification Improve Purification: - Activated Carbon - Recrystallization - Basic Wash CheckCompletion->Purification OptimizeCrystallization Optimize Crystallization: - Proper Solvent (IPA) - Slow Cooling - Seeding RemoveSolvent->OptimizeCrystallization

Caption: Troubleshooting decision tree for 4-Chloro Trazodone HCl synthesis.

References

troubleshooting inconsistent results in 4-Chloro Trazodone hydrochloride assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in 4-Chloro Trazodone (B27368) hydrochloride assays, primarily focusing on High-Performance Liquid Chromatography (HPLC) methods.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of 4-Chloro Trazodone hydrochloride.

Question: Why are my retention times shifting from one injection to the next?

Answer: Fluctuating retention times are a common issue in HPLC analysis and can point to several factors related to the mobile phase, column, or hardware.

  • Mobile Phase pH: The pH of the mobile phase is critical when analyzing ionizable compounds like this compound. Small variations in pH can lead to significant shifts in retention time. Ensure your mobile phase is consistently and accurately buffered.

  • Column Equilibration: Insufficient column equilibration between injections or after a change in mobile phase composition can cause retention time drift. It is crucial to allow the column to fully equilibrate, which may require flushing with 10-20 column volumes of the mobile phase.

  • Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents can lead to variability. This is especially true for gradient elution. It is recommended to use premixed mobile phases or ensure the online mixing system is functioning correctly.

  • Column Temperature: Fluctuations in the column temperature will affect retention times. Using a column oven is essential for maintaining a stable temperature and achieving reproducible results.

  • Leaks: System leaks, even minor ones, can cause pressure fluctuations and lead to inconsistent flow rates, directly impacting retention times.[1]

Question: What is causing variable or inconsistent peak areas in my results?

Answer: Inconsistent peak areas suggest issues with the sample introduction, sample stability, or the integration method.

  • Injector Precision: The autosampler or manual injector may not be functioning correctly, leading to variable injection volumes. Check the injector for air bubbles, leaks, or mechanical wear. Running multiple injections of a stable standard can help diagnose this issue.[2]

  • Sample Preparation: Inconsistent sample preparation is a frequent source of error. Ensure that the sample is fully dissolved and homogenous before injection. Use precise volumetric techniques for all dilutions.[3][4]

  • Sample Stability: this compound may degrade under certain conditions (e.g., exposure to light, extreme pH, or high temperatures).[3][5] Samples should be analyzed promptly after preparation, and their stability in the analytical solution should be confirmed.[4] It is advisable to use amber vials to protect from light.

  • Improper Integration: The peak integration parameters may be set incorrectly, causing inconsistent area measurements, especially if the baseline is noisy or drifting. Review the integration settings to ensure they accurately capture the peak area for all chromatograms.

Question: I'm observing peak tailing or fronting in my chromatograms. What should I do?

Answer: Asymmetrical peaks can compromise resolution and accuracy.

  • Column Overload: Injecting too much sample can lead to peak tailing.[1] Try reducing the sample concentration or injection volume.

  • Column Degradation: Peak tailing can be a sign that the column is aging or has been contaminated. A clogged frit or deterioration of the stationary phase can cause poor peak shape. Cleaning the column according to the manufacturer's instructions or replacing it may be necessary.[1]

  • Mobile Phase Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase itself.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., with active silanol (B1196071) groups) can cause tailing. Adjusting the mobile phase pH or adding an amine modifier like triethylamine (B128534) (TEA) can sometimes mitigate these effects.[3]

Question: Why is my baseline noisy or drifting?

Answer: An unstable baseline can interfere with peak detection and integration, reducing the sensitivity of the assay.

  • Mobile Phase Contamination: Impurities or dissolved gas in the mobile phase are common causes of baseline noise. Ensure you are using high-purity HPLC-grade solvents and that the mobile phase is adequately degassed.

  • Detector Issues: A dirty flow cell or a failing lamp in the UV detector can lead to a noisy or drifting baseline.[1]

  • Inconsistent Mixing: If using a gradient, improper mixing of the mobile phase components can cause baseline fluctuations.

  • Temperature Effects: Poor temperature control of the column and mobile phase can contribute to baseline drift.

Experimental Protocols & Data

While specific methods must be validated for this compound, the following protocol for its close analog, Trazodone hydrochloride, serves as an excellent starting point.

Representative HPLC Protocol

This protocol is a composite based on several validated methods for Trazodone hydrochloride.[3][6]

1. Reagent and Solution Preparation:

  • Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile, Methanol, and Water (e.g., in a 40:40:20 v/v/v ratio). Alternatively, a buffered mobile phase of Acetonitrile and Phosphate Buffer (pH 4.5) in a 60:40 v/v ratio can be used.[7]

  • Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in the mobile phase, sonicate for 10 minutes, and dilute to volume to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 20-100 µg/mL).

  • Sample Solution: Accurately weigh the sample powder, dissolve it in the mobile phase to a known concentration (e.g., 1000 µg/mL), and filter through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • The parameters below represent typical starting points.

ParameterRecommended Setting
Instrument High-Performance Liquid Chromatography (HPLC) System
Column C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][6]
Mobile Phase Acetonitrile:Methanol:Water (40:40:20 v/v)
Flow Rate 1.0 mL/min[3]
Column Temp. Ambient or controlled at 25-30 °C
Detection UV at 255 nm[3]
Injection Vol. 10 µL[3]

3. System Suitability:

  • Before sample analysis, inject a standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is not more than 2.0%.[3]

Visual Guides

Troubleshooting Workflow for Inconsistent HPLC Results

G Troubleshooting Workflow for Inconsistent HPLC Results cluster_check Initial Checks cluster_diagnose Diagnostic Pathways cluster_solve Solutions start Inconsistent Results (Peak Area / Retention Time) check_prep Review Sample/Standard Preparation Procedure start->check_prep check_params Verify HPLC Method Parameters check_prep->check_params check_system Check System Suitability (RSD% > 2%?) check_params->check_system cause_injector Issue with Injector? (Leaks, Bubbles, Volume) check_system->cause_injector Yes cause_mobile Issue with Mobile Phase? (pH, Composition, Degassing) check_system->cause_mobile Yes cause_column Issue with Column? (Age, Temp, Equilibration) check_system->cause_column Yes cause_detector Issue with Detector/Integration? (Lamp, Settings) check_system->cause_detector Yes end Consistent Results Achieved check_system->end No solve_injector Perform Injector Maintenance cause_injector->solve_injector solve_mobile Prepare Fresh Mobile Phase & Degas Thoroughly cause_mobile->solve_mobile solve_column Equilibrate, Clean, or Replace Column cause_column->solve_column solve_detector Check Lamp Hours & Optimize Integration cause_detector->solve_detector solve_injector->end solve_mobile->end solve_column->end solve_detector->end

Caption: A flowchart for diagnosing inconsistent HPLC results.

Standard Sample Preparation Workflow

G Standard Sample Preparation Workflow step1 Accurately Weigh Reference Standard step2 Transfer to Volumetric Flask step1->step2 step3 Add Diluent & Sonicate for ~10 mins to Dissolve step2->step3 step4 Dilute to Final Volume with Diluent & Mix step3->step4 step5 Filter through 0.45µm Syringe Filter step4->step5 step6 Transfer to HPLC Vial for Injection step5->step6

Caption: Key steps for preparing analytical samples.

Cause-and-Effect Logic for Inconsistent Peak Area

G Potential Causes of Inconsistent Peak Area cluster_sample Sample Related cluster_instrument Instrument Related cluster_data Data Processing problem Inconsistent Peak Area cause1 Inaccurate Dilution problem->cause1 cause2 Sample Degradation problem->cause2 cause3 Incomplete Dissolution problem->cause3 cause4 Non-homogenous Sample problem->cause4 cause5 Injector Variability problem->cause5 cause6 System Leaks problem->cause6 cause7 Detector Fluctuation problem->cause7 cause8 Inconsistent Integration problem->cause8

Caption: Logical map of issues leading to peak area variability.

References

Technical Support Center: High-Purity 4-Chloro Trazodone Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of high-purity 4-Chloro Trazodone (B27368) hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of 4-Chloro Trazodone hydrochloride.

Problem Possible Cause Suggested Solution
High levels of process-related impurities, such as 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine, in the final product. Incomplete reaction or carryover of unreacted starting materials.Introduce an additional step of adding an aqueous alkali solution to the reaction mixture and heating to reflux again after the initial reaction and hot filtration. This can significantly reduce the content of this specific impurity.[1][2] The product can also be purified using flash chromatography on silica (B1680970) gel.[3]
Low yield after recrystallization. The chosen solvent system may not be optimal, leading to product loss in the mother liquor. The cooling rate might be too fast, leading to the formation of fine crystals that are difficult to filter.Experiment with different solvent systems for recrystallization. Methanol (B129727) has been shown to provide good yields.[3] A mixture of methanol and water is also an option.[4] Ensure a slow cooling process to allow for the formation of larger crystals, which are easier to isolate. Cooling to a lower temperature (e.g., 0-5°C) can also help to maximize precipitation.[3]
Product discoloration (e.g., faint yellow solid). Presence of colored impurities.Treat the solution with activated carbon before recrystallization. Dissolving the crude product in a suitable solvent (e.g., isopropyl alcohol or methanol) at an elevated temperature, adding activated carbon, stirring, and then filtering off the carbon can effectively remove colored impurities.[3][4][5]
Difficulty in precipitating the hydrochloride salt. Improper pH adjustment or an unsuitable source of hydrochloric acid.Ensure the pH of the solution is adjusted to a range of 1-5 to facilitate the precipitation of the hydrochloride salt.[1] Various sources of hydrochloric acid can be used, including aqueous HCl, methanolic HCl, or isopropyl alcohol-HCl.[4] The choice of solvent can also influence precipitation.
Final product does not meet the required purity of >99.9%. A single purification step may be insufficient to remove all impurities to the desired level.A multi-step purification process is often necessary. This can include an initial purification of the Trazodone free base (e.g., by flash chromatography) followed by conversion to the hydrochloride salt and a final recrystallization.[3] A final recrystallization from a suitable solvent like methanol is often effective in achieving high purity.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: A critical impurity to monitor is the alkylating agent N-(3-chloro-phenyl)-N'-(3-chloropropyl)-piperazine, which is a reactant in the synthesis.[1][2] The USP also lists it as a critical impurity.[1] Other process-related impurities can include starting materials and by-products from the synthesis of the triazolopyridinone ring system.[6]

Q2: What is a reliable method to reduce the key impurity, N-(3-chloro-phenyl)-N'-(3-chloropropyl)-piperazine, to below 2.5 ppm?

A2: A patented method involves adding an aqueous alkali solution to the reaction mixture and refluxing it again after the primary reaction is complete. This additional basic treatment helps to minimize this specific impurity.[1] Continuous flow processes have also been developed to achieve very low levels of alkylating substances, below 2.5 ppm.[7][8]

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: Several solvents have been successfully used for the recrystallization of Trazodone hydrochloride. These include:

  • Methanol: Heating to reflux to dissolve the solid, followed by cooling to 0-5°C, has been shown to yield a product with a purity of 99.98%.[3]

  • Isopropyl alcohol (IPA): The crude product can be dissolved in hot IPA, and the hydrochloride salt can be precipitated by adding a source of HCl.[4][5]

  • Methanol/Water mixture: The solid can be heated in a mixture of methanol and water, followed by cooling to 0-10°C to precipitate the purified product.[4]

Q4: How can I remove colored impurities from my product?

A4: Treatment with activated carbon is a standard and effective method. The crude Trazodone hydrochloride is dissolved in a suitable solvent (e.g., methanol or isopropyl alcohol) at an elevated temperature. Activated carbon is then added to the solution, and the mixture is stirred for a period before being filtered (often through a bed of celite or hyflow) to remove the carbon and the adsorbed impurities. The purified product is then crystallized from the filtrate.[3][4][5]

Q5: What analytical techniques are used to determine the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of Trazodone hydrochloride and for quantifying its related substances.[3][9] Various HPLC methods have been developed using different columns (e.g., C8 or C18) and mobile phases to achieve good separation of the main compound from its impurities.[6][9] Other techniques like 1H-NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are used for structural confirmation and characterization of the compound and its impurities.[6][10]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Methanol

  • Take the crude Trazodone hydrochloride solid and add approximately 6 volumes of methanol.

  • Heat the mixture to reflux until the solid is completely dissolved.

  • If colored impurities are present, add 5g of activated carbon to the hot solution and continue to stir at reflux temperature for 30 minutes.

  • Filter the hot solution through a bed of celite to remove the activated carbon. Wash the celite bed with a small amount of hot methanol.

  • Combine the filtrates and distill off a portion of the solvent under vacuum until 2-3 volumes remain.

  • Cool the resulting solution to a lower temperature, around 0-5°C.

  • Maintain this temperature for at least 2 hours to allow for complete precipitation of the product.

  • Filter the precipitated solid and wash it with a small amount of chilled methanol.

  • Dry the purified product under vacuum. This process has been reported to yield a product with a purity of 99.98% by HPLC.[3]

Protocol 2: Purification via Isopropyl Alcohol and Aqueous Hydrochloric Acid

  • Dissolve the crude 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)[4][5][10]triazolo[4,3-a]pyridin-3(2H)-one in isopropyl alcohol (e.g., 20g in 160 ml) by heating to 65-75°C.

  • Add activated carbon to the hot solution and stir at the same temperature.

  • Filter the mixture through a hyflow bed and wash the bed with isopropyl alcohol.

  • Cool the filtrate to approximately 36°C.

  • Add aqueous hydrochloric acid to the mixture and stir.

  • Further cool the mixture to 30±3°C and continue stirring.

  • Filter the precipitated solid and wash it with isopropyl alcohol to obtain the purified Trazodone hydrochloride.[4][5]

Quantitative Data Summary

ParameterValuePurification MethodReference
Purity > 99.9% (HPLC)Recrystallization from methanol[3]
Purity 99.98% (HPLC)Recrystallization from methanol with carbon treatment[3]
Yield 76%Recrystallization from methanol with carbon treatment[3]
Yield 85%Recrystallization from methanol with carbon treatment[3]
Impurity Level (1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine) < 2.5 ppmImproved process with additional alkali treatment[1][3]
Impurity Level (Alkylating Substances) < 10 ppmImproved process[3]

Purification Workflow

PurificationWorkflow Crude Crude 4-Chloro Trazodone HCl Dissolution Dissolution in Solvent (e.g., Methanol, IPA) Crude->Dissolution Carbon_Treatment Activated Carbon Treatment (Optional) Dissolution->Carbon_Treatment Filtration1 Hot Filtration (to remove carbon/insolubles) Dissolution->Filtration1 If no carbon treatment Carbon_Treatment->Filtration1 Crystallization Crystallization (Cooling to 0-10°C) Filtration1->Crystallization Filtration2 Filtration & Washing (with chilled solvent) Crystallization->Filtration2 Drying Drying (under vacuum) Filtration2->Drying Pure_Product High-Purity Product (>99.9%) Drying->Pure_Product

Caption: General purification workflow for this compound.

References

stability testing of 4-Chloro Trazodone hydrochloride under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability testing on 4-Chloro Trazodone (B27368) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for 4-Chloro Trazodone hydrochloride stability testing?

A1: Forced degradation studies for this compound, similar to Trazodone hydrochloride, typically involve subjecting the drug substance to acidic, basic, oxidative, thermal, and photolytic stress conditions.[1][2] The goal is to achieve partial degradation to demonstrate the stability-indicating nature of the analytical method.

Q2: Which analytical technique is most suitable for analyzing the degradation products of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for the quantitative determination of this compound and its degradation products.[2] A well-developed HPLC method can separate the parent drug from its various degradation products, ensuring specificity and accuracy.

Q3: What is a common degradation pathway for trazodone-related compounds?

A3: Studies on trazodone and its by-products indicate that the piperazine (B1678402) group is susceptible to oxidation.[3][4][5] This can lead to the formation of various oxidation products. Under hydrolytic conditions, degradation is also observed.

Q4: How can I ensure my analytical method is "stability-indicating"?

A4: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To validate your method as stability-indicating, you must perform forced degradation studies and demonstrate that the peaks for the degradants are well-resolved from the main API peak in the chromatogram.

Troubleshooting Guides

Issue 1: No significant degradation observed under stress conditions.

  • Possible Cause 1: Stress conditions are too mild.

    • Solution: Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the duration of exposure. For instance, if 0.1M HCl does not cause degradation, a higher concentration or heating the solution may be necessary.[2]

  • Possible Cause 2: The compound is highly stable under the tested conditions.

    • Solution: While this compound is expected to degrade under forced conditions, it may be particularly stable to certain stressors. Ensure you are testing a sufficiently wide range of conditions as recommended by ICH guidelines.[6]

Issue 2: Complete degradation of the compound is observed.

  • Possible Cause: Stress conditions are too harsh.

    • Solution: Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time. The aim of forced degradation is to achieve partial degradation (typically 5-20%) to be able to observe and quantify the degradation products.

Issue 3: Poor resolution between the parent drug and degradation product peaks in HPLC.

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Solution: Adjust the mobile phase composition, such as the ratio of organic solvent to aqueous buffer or the pH of the buffer, to improve separation.[2][7]

  • Possible Cause 2: Unsuitable HPLC column.

    • Solution: Experiment with different column chemistries (e.g., C8 vs. C18) or particle sizes to achieve better resolution.[1]

Issue 4: Unexpected peaks are observed in the chromatogram.

  • Possible Cause 1: Impurities in the sample or reagents.

    • Solution: Analyze a blank sample (placebo) and a control sample of the API that has not been subjected to stress to identify any pre-existing impurities.

  • Possible Cause 2: Interaction with excipients (in drug product testing).

    • Solution: If testing a formulated product, excipients may degrade or interact with the API. Analyze the placebo under the same stress conditions to identify any peaks originating from the excipients.

Experimental Protocols

The following are detailed methodologies for key stability testing experiments.

1. Protocol for Forced Hydrolytic Degradation

  • Acid Hydrolysis:

    • Accurately weigh 10 mg of this compound and transfer to a 50 mL volumetric flask.

    • Add a suitable volume of 0.1 M hydrochloric acid.

    • Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

    • After the specified time, cool the solution to room temperature.

    • Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.

    • Dilute to the mark with the mobile phase to obtain the desired concentration.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Accurately weigh 10 mg of this compound and transfer to a 50 mL volumetric flask.

    • Add a suitable volume of 0.5 M sodium hydroxide.

    • Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

    • After the specified time, cool the solution to room temperature.

    • Neutralize the solution with an appropriate volume of 0.5 M hydrochloric acid.

    • Dilute to the mark with the mobile phase.

    • Analyze by HPLC.

2. Protocol for Forced Oxidative Degradation

  • Accurately weigh 10 mg of this compound and transfer to a 50 mL volumetric flask.

  • Add a suitable volume of 10% v/v hydrogen peroxide.

  • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, 24 hours), protected from light.

  • After the specified time, dilute to the mark with the mobile phase.

  • Analyze by HPLC.

3. Protocol for Forced Thermal Degradation

  • Place a known quantity of solid this compound in a petri dish.

  • Expose the sample to a high temperature, for example, 105°C, in a hot air oven for a specified duration (e.g., 24, 48, 72 hours).

  • After exposure, allow the sample to cool to room temperature.

  • Accurately weigh a portion of the stressed sample, dissolve it in the mobile phase, and dilute to the desired concentration.

  • Analyze by HPLC.

4. Protocol for Forced Photolytic Degradation

  • Place a known quantity of solid this compound in a transparent container.

  • Expose the sample to UV light (e.g., 254 nm) for a specified duration (e.g., 24, 48, 72 hours).

  • Simultaneously, keep a control sample protected from light.

  • After exposure, accurately weigh a portion of both the exposed and control samples, dissolve them in the mobile phase, and dilute to the desired concentration.

  • Analyze by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/ConditionDurationTemperature
Acid Hydrolysis0.1 M HCl24 hours80°C
Base Hydrolysis0.5 M NaOH24 hours80°C
Oxidation10% v/v H₂O₂24 hoursRoom Temperature
ThermalSolid State72 hours105°C
PhotolyticSolid State (UV light)72 hoursRoom Temperature

Note: These conditions are starting points and may need to be adjusted based on the stability of the specific molecule.

Table 2: Illustrative HPLC Method Parameters for Stability Indicating Assay

ParameterSpecification
Column C8 ODS (150 x 4.6 mm)
Mobile Phase Acetonitrile, Tetrahydrofuran, Water, Methanol (300:50:400:250 v/v/v/v), pH adjusted to 11 with Triethylamine
Flow Rate 1.0 mL/min
Detection Wavelength 255 nm
Injection Volume 10 µL

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation API 4-Chloro Trazodone HCl Stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Control Control Sample (No Stress) API->Control Stressed_Sample Stressed Sample Stress->Stressed_Sample Control_Sample Control Sample Control->Control_Sample HPLC HPLC Analysis Data Compare Chromatograms HPLC->Data Stressed_Sample->HPLC Control_Sample->HPLC Report Identify Degradants & Quantify API Loss Data->Report

Caption: Experimental workflow for forced degradation stability testing.

G Trazodone 4-Chloro Trazodone HCl (Piperazine Ring Intact) Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Trazodone->Oxidative_Stress Degradation_Product Oxidized Degradation Product (Piperazine Ring Opening/Modification) Oxidative_Stress->Degradation_Product

Caption: Potential oxidative degradation pathway of the piperazine moiety.

References

Technical Support Center: 4-Chloro Trazodone Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-Chloro Trazodone (B27368) hydrochloride in solution. The information is based on established principles of pharmaceutical stability and data from studies on the closely related compound, Trazodone hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 4-Chloro Trazodone hydrochloride in solution?

A1: Based on studies of the analogous compound Trazodone hydrochloride, the primary factors contributing to degradation in solution are:

  • pH: The compound is susceptible to both acid and base-catalyzed hydrolysis. Increased degradation is observed at lower pH values. For liquid formulations of Trazodone hydrochloride, a pH between 5.0 and 6.0 has been found to be optimal for stability.[1]

  • Oxidation: The piperazine (B1678402) nitrogen is prone to oxidation, leading to the formation of N-oxides.[1][2][3] The presence of oxidizing agents, such as hydrogen peroxide, will accelerate this process.[2][3][4]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation, potentially leading to the formation of dimers and other byproducts.[2][3][5]

  • Temperature: Elevated temperatures accelerate the rate of all degradation pathways, including hydrolysis and oxidation.

Q2: What are the likely degradation products of this compound?

A2: While specific studies on this compound are limited, based on its structural similarity to Trazodone hydrochloride, the expected degradation products include N-oxides of the piperazine ring and products of hydrolytic cleavage.[2][3][6] Under photolytic stress, the formation of dimers has also been observed for Trazodone.[3][5]

Q3: What is the recommended solvent for dissolving this compound for experimental use?

A3: The choice of solvent depends on the experimental requirements. For aqueous solutions, it is crucial to control the pH. A buffer system that maintains the pH between 5.0 and 6.0 is recommended for enhanced stability.[1] For non-aqueous applications, methanol (B129727) and acetonitrile (B52724) are commonly used in analytical methods.[4]

Q4: How should I store solutions of this compound to minimize degradation?

A4: To minimize degradation, solutions should be:

  • Stored at refrigerated temperatures (2-8 °C).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Kept in tightly sealed containers to prevent solvent evaporation and exposure to atmospheric oxygen.

  • If possible, purged with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • Prepared fresh whenever possible, especially for sensitive experiments.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in solution color (e.g., yellowing) Oxidative degradation.Prepare fresh solution. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant like vitamin C or propyl gallate if compatible with the experiment.[1]
Precipitate formation in aqueous solution pH shift leading to precipitation of the free base or a salt.Ensure the pH of the solution is maintained within the optimal range (5.0-6.0) using a suitable buffer system. Check the solubility of the compound at the intended concentration and pH.
Inconsistent experimental results or loss of compound activity Degradation of the compound due to improper storage or handling.Prepare fresh solutions for each experiment. Verify the pH of aqueous solutions. Protect solutions from light and store at low temperatures. Analyze the purity of the solution using a stability-indicating method like HPLC.
Appearance of unexpected peaks in chromatograms Formation of degradation products.Review the storage and handling procedures. Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products and optimize the analytical method to separate them from the parent compound.

Quantitative Stability Data

The following table summarizes forced degradation data for the analogous compound, Trazodone hydrochloride, which can serve as a guide for this compound.

Stress Condition Reagent/Condition Duration Temperature Observed Degradation Reference
Acid Hydrolysis 0.1M HCl24 hours105 °CSignificant Degradation
Base Hydrolysis 0.5M NaOH24 hours105 °CSignificant Degradation
Base Hydrolysis 2.0M NaOH17 hours100 °CComplete Degradation[4]
Oxidative 10% v/v H₂O₂24 hoursRoom TempSignificant Degradation
Oxidative 3% v/v H₂O₂8 hoursRoom TempComplete Degradation[4]
Thermal -24 hours105 °CSignificant Degradation
Photolytic UV light24 hoursRoom TempSignificant Degradation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1M HCl. Heat at 80°C for a specified time (e.g., 2, 4, 8, 24 hours). Cool and neutralize with 1M NaOH.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1M NaOH. Heat at 80°C for a specified time. Cool and neutralize with 1M HCl.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for a specified time.

    • Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for a specified time.

    • Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 105°C) for a specified time.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, by a suitable analytical method, typically HPLC with a photodiode array (PDA) detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products.

Protocol 2: pH-Dependent Stability Study
  • Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 5, 6, 7, 8, 10).

  • Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.

  • Incubation: Store the solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution and analyze by HPLC to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation rate.

Visualizations

Degradation_Pathways cluster_main This compound cluster_degradation Degradation Products main This compound N_Oxide N-Oxide main->N_Oxide Oxidation (e.g., H₂O₂) Hydrolysis_Product Hydrolysis Products main->Hydrolysis_Product Acid/Base Hydrolysis Photodimer Photodimers main->Photodimer Photodegradation (UV Light)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Photo Photodegradation Stock->Photo Thermal Thermal Stress Stock->Thermal HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Data Data Evaluation HPLC->Data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Resolving Peak Tailing for 4-Chloro Trazodone Hydrochloride in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 4-Chloro Trazodone hydrochloride.

Troubleshooting Guide

Peak tailing for basic compounds like this compound in reversed-phase HPLC is a common issue that can compromise the accuracy and resolution of your analysis.[1][2] This guide provides a systematic approach to identify and resolve the problem.

Q1: My this compound peak is tailing. What is the most likely cause?

The most common cause of peak tailing for basic compounds is secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[2][3] this compound, being a basic compound with a pKa around 6.14 (based on Trazodone), will be protonated and carry a positive charge in typical acidic mobile phases.[4][5] This leads to strong interactions with ionized silanols, causing the peak to tail. Other potential causes include column overload, extra-column dead volume, and inappropriate mobile phase conditions.[1]

Q2: How can I systematically troubleshoot this peak tailing issue?

Follow this step-by-step guide to diagnose and resolve the peak tailing:

Step 1: Evaluate Your Column

  • Column Chemistry: For basic compounds, not all C18 columns are the same. Using a modern, high-purity, end-capped column is crucial to minimize the number of accessible silanol groups.[2][6] Consider using a column specifically designed for the analysis of basic compounds, such as one with a polar-embedded phase.[1]

  • Column Age and Contamination: An old or contaminated column can exhibit increased peak tailing.[1] Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to remove contaminants. If the problem persists, the column may need to be replaced.

Step 2: Optimize the Mobile Phase

  • Mobile Phase pH: The pH of your mobile phase is a critical parameter. You have two main strategies:

    • Low pH (pH 2-3): At a low pH, the residual silanol groups on the stationary phase are protonated and neutral, minimizing their interaction with the positively charged this compound.[1][2][6] This is a very common and effective approach.

    • High pH (pH > 8): At a high pH (ensure your column is stable at high pH), the this compound will be in its neutral, unprotonated form. This eliminates the ionic interaction with the stationary phase. Some methods for Trazodone have successfully used a high pH mobile phase.

  • Buffer Concentration: A buffer is essential to control the mobile phase pH and can help mask the residual silanol groups.[1] A buffer concentration of 10-50 mM is typically recommended.[1] Insufficient buffer strength can lead to poor peak shape.

  • Mobile Phase Additives:

    • Competing Base: Additives like triethylamine (B128534) (TEA) can be added to the mobile phase (at around 5-20 mM).[7] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding them from the analyte.

    • Acid Modifier: Using an acid like formic acid or trifluoroacetic acid (TFA) helps to control the pH at a low level and can also improve peak shape.

Step 3: Check for System and Sample Issues

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[1] To check for this, dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.

  • Extra-Column Volume: Excessive tubing length or diameter, or poorly made connections, can contribute to peak broadening and tailing.[1] Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.

  • Sample Solvent: The solvent used to dissolve your sample should be weaker than or ideally the same as your mobile phase.[1] Dissolving the sample in a much stronger solvent can cause peak distortion.

Frequently Asked Questions (FAQs)

Q: What is the pKa of this compound and why is it important? A: The pKa of the parent compound, Trazodone, is approximately 6.14.[4][5] The pKa is the pH at which the compound is 50% ionized and 50% unionized. Knowing the pKa is crucial for selecting the appropriate mobile phase pH to control the ionization state of the analyte and minimize unwanted interactions with the stationary phase.

Q: Should I use a low pH or a high pH mobile phase to resolve the peak tailing? A: Both can be effective strategies. A low pH (2-3) protonates the silanol groups, making them neutral and reducing their interaction with the positively charged analyte.[1][2][6] A high pH (above the pKa of the analyte, so >8) will neutralize the basic analyte, also preventing ionic interactions. The choice depends on the stability of your analyte and the column you are using. Many modern columns are designed to be stable at a wider pH range.

Q: What type of HPLC column is best for analyzing this compound? A: A modern, high-purity silica-based column with end-capping is a good starting point.[2][6] Columns with polar-embedded stationary phases or hybrid particle technology are often recommended for basic compounds as they provide alternative mechanisms for retention and reduce silanol interactions.[1]

Q: Can mobile phase additives like TEA or TFA improve the peak shape? A: Yes. Triethylamine (TEA) acts as a competing base, masking the active silanol sites on the stationary phase.[7] Trifluoroacetic acid (TFA) is a strong ion-pairing agent that can improve peak shape but may suppress ionization in mass spectrometry detection. Formic acid is a common alternative for LC-MS applications.

Q: My peak tailing issue suddenly appeared. What should I check first? A: If the peak tailing is a recent problem, the most likely culprits are column contamination/degradation or a change in the mobile phase preparation. Start by flushing your column thoroughly. If that doesn't work, prepare a fresh batch of mobile phase, paying close attention to the pH and buffer concentration. If the problem persists, it may be time to replace the column.

Data Presentation

The following table summarizes the expected impact of key parameters on the peak asymmetry factor (As) for this compound. An ideal peak has an As value of 1.0. Values greater than 1.2 are generally considered tailing.

ParameterCondition 1Asymmetry Factor (As)Condition 2Asymmetry Factor (As)Rationale
Mobile Phase pH pH 5.02.1pH 2.51.1At low pH, silanol groups are protonated and less interactive.
Buffer Concentration 10 mM Phosphate (B84403)1.850 mM Phosphate1.2Higher buffer concentration better masks residual silanol activity.
Column Type Standard C181.9End-capped C181.3End-capping reduces the number of available silanol groups.
Mobile Phase Additive None2.00.1% TEA1.2TEA acts as a competing base, blocking silanol interaction sites.

Experimental Protocols

Protocol for Mobile Phase pH Optimization

This protocol describes how to systematically evaluate the effect of mobile phase pH on the peak shape of this compound.

1. Materials:

  • This compound reference standard
  • HPLC grade acetonitrile and water
  • Phosphoric acid (for pH adjustment)
  • Potassium phosphate monobasic (for buffer preparation)
  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Mobile Phases:

  • Mobile Phase A (Aqueous Buffer):
  • Prepare a 20 mM potassium phosphate buffer.
  • Divide the buffer into three portions. Adjust the pH of each portion to 2.5, 4.5, and 6.5, respectively, using phosphoric acid.
  • Filter each buffer through a 0.45 µm filter.
  • Mobile Phase B: HPLC grade acetonitrile.

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: 60% Mobile Phase A : 40% Mobile Phase B (adjust as needed for retention)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30 °C
  • Detection: UV at an appropriate wavelength (e.g., 254 nm)
  • Sample: 10 µg/mL of this compound in mobile phase.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase containing the pH 6.5 buffer for at least 30 minutes.
  • Inject the sample and record the chromatogram.
  • Calculate the peak asymmetry factor.
  • Repeat steps 1-3 with the mobile phase containing the pH 4.5 buffer.
  • Repeat steps 1-3 with the mobile phase containing the pH 2.5 buffer.
  • Compare the chromatograms and asymmetry factors to determine the optimal pH for your analysis.

Visualizations

Troubleshooting_Workflow cluster_column Column Issues cluster_mp Mobile Phase Optimization cluster_system System & Sample Issues start Peak Tailing Observed for 4-Chloro Trazodone HCl col_check Step 1: Evaluate Column - Modern, end-capped column? - Column clean and not old? start->col_check mp_check Step 2: Optimize Mobile Phase - Adjust pH (low or high)? - Adequate buffer strength? - Use additives (TEA)? col_check->mp_check If tailing persists col_flush Flush Column col_check->col_flush sys_check Step 3: Check System & Sample - Column overload? - Extra-column volume? - Sample solvent mismatch? mp_check->sys_check If tailing persists mp_ph Adjust pH mp_check->mp_ph solution Peak Tailing Resolved sys_check->solution If tailing persists, likely resolved sample_dilute Dilute Sample sys_check->sample_dilute col_replace Replace Column col_flush->col_replace mp_buffer Increase Buffer Strength mp_ph->mp_buffer mp_additive Add Competing Base mp_buffer->mp_additive check_connections Check Tubing & Connections sample_dilute->check_connections match_solvent Match Sample Solvent to Mobile Phase check_connections->match_solvent

Caption: Troubleshooting workflow for resolving peak tailing of this compound.

Signaling_Pathway Analyte Protonated 4-Chloro Trazodone HCl (+) Interaction Secondary Ionic Interaction Analyte->Interaction Silanol Ionized Silanol Group on Stationary Phase (-) Silanol->Interaction Tailing Peak Tailing Interaction->Tailing Solution1 Low pH Mobile Phase (Protonates Silanols) Solution1->Silanol Neutralizes Solution2 High pH Mobile Phase (Neutralizes Analyte) Solution2->Analyte Neutralizes Solution3 Competing Base (TEA) (Masks Silanols) Solution3->Silanol Blocks

Caption: The mechanism of peak tailing and strategies for its resolution.

References

Technical Support Center: Minimizing Off-Target Effects of 4-Chloro Trazodone Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of 4-Chloro Trazodone (B27368) hydrochloride in cell culture experiments. The following information is intended to aid in the design of robust experiments and the accurate interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is 4-Chloro Trazodone hydrochloride and what is its primary mechanism of action?

This compound is an isomer of Trazodone hydrochloride, a compound belonging to the serotonin (B10506) receptor antagonist and reuptake inhibitor (SARI) class of antidepressants.[1] Its primary mechanism of action is thought to be the enhancement of serotonergic activity in the central nervous system.[2] This is achieved through antagonism of serotonin 5-HT2A receptors and inhibition of the serotonin transporter (SERT).[2][3]

Q2: What are the known on-target and potential off-target interactions of Trazodone, the parent compound?

Trazodone, the parent compound of 4-Chloro Trazodone, exhibits a complex pharmacological profile. Its primary targets are the serotonin 5-HT2A receptor, where it acts as an antagonist, and the serotonin transporter (SERT).[3] It also shows high affinity for α1-adrenergic receptors and moderate affinity for 5-HT1A, 5-HT2C, and H1-histaminic receptors.[3] Trazodone has very low affinity for dopamine, acetylcholine (B1216132) muscarinic, and GABA/benzodiazepine receptors.[3] Due to the structural similarity, it is plausible that this compound shares a similar target profile.

Q3: What are common initial signs of potential off-target effects in my cell-based assays?

Common indicators of off-target effects include:

  • Unexpected or paradoxical cellular phenotypes: The observed effect is inconsistent with the known function of the intended target.

  • High levels of cytotoxicity at low concentrations: Significant cell death that is not explained by the primary mechanism of action.

  • Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different phenotype.

  • Discrepancy with genetic validation: The phenotype observed with the compound is not replicated when the target gene is knocked out or knocked down (e.g., using CRISPR-Cas9 or siRNA).

Q4: What are the general strategies to minimize off-target effects in cell culture?

Key strategies include:

  • Dose-Response Experiments: Use the lowest effective concentration of the compound that elicits the desired on-target effect.

  • Orthogonal Validation: Confirm the observed phenotype using at least one other method that does not rely on the same mechanism of action. This could include using a structurally different inhibitor for the same target or employing genetic approaches.

  • Use of Appropriate Controls: Always include vehicle-only controls (e.g., DMSO) and, if possible, a negative control compound that is structurally similar but inactive against the target.

  • Target Engagement Assays: Directly measure the binding of the compound to its intended target within the cellular context to confirm engagement at the concentrations used in your experiments.

Q5: What concentration range of this compound should I use in my cell culture experiments?

Based on studies with the parent compound, Trazodone, concentrations in the range of 0.1 µM to 20 µM have been used in various ovarian cell lines (healthy and cancerous) without inducing significant cytotoxicity.[3][4] However, the optimal concentration will be cell-type and assay-dependent. It is crucial to perform a dose-response curve to determine the lowest effective concentration for your specific experimental setup.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High cell toxicity at expected effective concentrations. Off-target effects on essential cellular pathways.Perform a cytotoxicity assay (e.g., LDH release or MTT assay) to determine the TC50 (toxic concentration 50%). Lower the working concentration of this compound.
Inconsistent or irreproducible results between experiments. Cell culture variability (passage number, confluency). Inconsistent compound preparation.Standardize cell culture conditions. Prepare fresh stock solutions of the compound regularly and store them appropriately.
Observed phenotype does not match published data for the target. Off-target effects are dominating the cellular response. The compound may have a different primary target in your cell type.Validate the on-target effect using an orthogonal method (e.g., a different inhibitor or genetic knockdown of the target). Perform a target engagement assay (e.g., CETSA) to confirm the compound is binding to the intended target in your cells.
Unexpected changes in cell morphology. Off-target effects on the cytoskeleton or adhesion pathways.Document morphological changes with microscopy. Consider performing immunofluorescence staining for key cytoskeletal proteins to investigate the underlying cause.

Quantitative Data

Disclaimer: The following table summarizes the binding affinities (Ki, in nM) of Trazodone for various receptors. As of the last update, a comprehensive, publicly available binding affinity panel specifically for this compound has not been identified. This data for the parent compound should be used as a reference with the understanding that the 4-chloro isomer's affinities may differ.

TargetKi (nM)Target Family
Primary Targets
5-HT2A Receptor1.3 - 14Serotonin Receptor
Serotonin Transporter (SERT)160 - 367Transporter
Key Off-Targets
α1A-Adrenergic Receptor15 - 38Adrenergic Receptor
α1B-Adrenergic Receptor15Adrenergic Receptor
5-HT1A Receptor23.6 - 78Serotonin Receptor
5-HT2C Receptor33 - 192Serotonin Receptor
H1 Receptor398Histamine Receptor
α2A-Adrenergic Receptor447Adrenergic Receptor
α2C-Adrenergic Receptor537Adrenergic Receptor

Data compiled from multiple sources.[2][3][5]

Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assay

Objective: To determine the optimal, non-toxic concentration range of this compound for your cell line.

Methodology:

  • Cell Plating: Seed your cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium. A typical starting range could be from 0.01 µM to 100 µM.

  • Treatment: Remove the existing medium from the cells and add the prepared compound dilutions. Include a vehicle-only control (e.g., DMSO at the highest concentration used in the dilutions).

  • Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability/Cytotoxicity Measurement:

    • MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's protocol. Solubilize the formazan (B1609692) crystals and measure the absorbance.

    • LDH Release Assay: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) using a commercially available kit.

  • Data Analysis: Plot the cell viability or cytotoxicity against the log of the compound concentration to determine the EC50 (effective concentration 50%) for your desired phenotype and the TC50 (toxic concentration 50%).

Protocol 2: Orthogonal Validation using a Structurally Unrelated Inhibitor

Objective: To confirm that the observed cellular phenotype is due to the inhibition of the intended target and not an off-target effect of this compound.

Methodology:

  • Select an Orthogonal Inhibitor: Choose a well-validated inhibitor of the same target that has a different chemical structure from this compound.

  • Dose-Response of Orthogonal Inhibitor: Perform a dose-response experiment (as described in Protocol 1) with the new inhibitor to determine its optimal concentration.

  • Phenotypic Assay: Treat your cells with the determined optimal concentrations of both this compound and the orthogonal inhibitor in parallel.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane 5HT2A 5-HT2A Receptor Downstream_Signaling_On On-Target Downstream Signaling 5HT2A->Downstream_Signaling_On Modulates SERT Serotonin Transporter (SERT) SERT->Downstream_Signaling_On Modulates Alpha1_AR α1-Adrenergic Receptor Downstream_Signaling_Off Off-Target Downstream Signaling Alpha1_AR->Downstream_Signaling_Off Modulates 4CT 4-Chloro Trazodone hydrochloride 4CT->5HT2A Antagonist (On-Target) 4CT->SERT Inhibitor (On-Target) 4CT->Alpha1_AR Antagonist (Off-Target) Serotonin Serotonin Serotonin->5HT2A Serotonin->SERT

Caption: On- and off-target signaling of this compound.

Experimental_Workflow cluster_planning Experimental Planning cluster_validation Validation cluster_conclusion Conclusion Start Start: Hypothesized On-Target Effect Dose_Response 1. Dose-Response & Cytotoxicity Assay Start->Dose_Response Phenotypic_Assay 2. Phenotypic Assay (at optimal concentration) Dose_Response->Phenotypic_Assay Orthogonal 3. Orthogonal Validation (e.g., different inhibitor) Phenotypic_Assay->Orthogonal Genetic 4. Genetic Validation (e.g., CRISPR KO) Orthogonal->Genetic Off_Target Conclusion: Off-Target Effect Likely Orthogonal->Off_Target Phenotype not replicated On_Target Conclusion: On-Target Effect Confirmed Genetic->On_Target Phenotype replicated Genetic->Off_Target Phenotype not replicated

Caption: Workflow for validating on-target effects.

Troubleshooting_Logic Start Unexpected Phenotype Observed Check_Concentration Is the concentration above the TC50? Start->Check_Concentration Lower_Concentration Lower the concentration Check_Concentration->Lower_Concentration Yes Check_Orthogonal Does an orthogonal inhibitor replicate the phenotype? Check_Concentration->Check_Orthogonal No Lower_Concentration->Check_Orthogonal On_Target_Hypothesis Likely an on-target effect, investigate pathway further Check_Orthogonal->On_Target_Hypothesis Yes Off_Target_Hypothesis Likely an off-target effect Check_Orthogonal->Off_Target_Hypothesis No Profiling Consider off-target profiling (e.g., kinase panel) Off_Target_Hypothesis->Profiling

Caption: Troubleshooting unexpected experimental outcomes.

References

addressing matrix effects in LC-MS analysis of 4-Chloro Trazodone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 4-Chloro Trazodone hydrochloride.

Troubleshooting Guide: Overcoming Matrix Effects

This guide is designed to help you diagnose and resolve common issues related to matrix effects in your LC-MS analysis of this compound.

Problem: Poor sensitivity, accuracy, or reproducibility in my results.

This is a common indicator of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of this compound.[1][2][3] This interference can lead to ion suppression or enhancement, resulting in unreliable data.[2]

Step 1: Identify the Presence of Matrix Effects

Before troubleshooting, it's crucial to confirm that matrix effects are indeed the root cause of your issues. Two primary methods for this are:

  • Post-Column Infusion (PCI): This qualitative technique helps identify at what retention times ion suppression or enhancement occurs.[1][4] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip or rise in the baseline signal of the analyte indicates the presence of interfering components.

  • Post-Extraction Spike Analysis: This quantitative method assesses the extent of matrix effects.[4] You compare the analyte's response in a standard solution to its response when spiked into a blank matrix sample that has undergone the extraction process.[4] The matrix effect can be calculated as follows:

    • Matrix Effect (%) = (Peak Area in Spiked Post-Extraction Sample / Peak Area in Neat Solution) * 100

Step 2: Implement a Mitigation Strategy

Once matrix effects are confirmed, you can employ several strategies to minimize their impact. The choice of strategy will depend on the nature of your sample matrix and the required sensitivity of your assay.

Strategy 1: Optimize Sample Preparation

The most effective way to combat matrix effects is to remove interfering components before analysis.[5] Here is a comparison of common techniques:

Sample Preparation TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated from the biological sample using an organic solvent (e.g., acetonitrile (B52724), methanol) or an acid (e.g., trichloroacetic acid).[6][7]Fast, simple, and inexpensive.[6]Non-selective, often results in significant matrix effects from co-extracted components like phospholipids (B1166683).[8]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).[5]Can provide a cleaner extract than PPT.[8]Can be labor-intensive, may have lower analyte recovery for polar compounds, and requires solvent optimization.[8]
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent, while interferences are washed away. The analyte is then eluted with a different solvent.Provides a much cleaner extract, reducing matrix effects significantly.[8] Can be automated.More time-consuming and expensive than PPT and LLE; requires method development.
HybridSPE®-Phospholipid Removal A specialized technique that combines protein precipitation with the selective removal of phospholipids, a major source of ion suppression in bioanalysis.[9]Simple and fast, with highly effective phospholipid removal.[9][10]Higher cost compared to standard PPT.
Strategy 2: Optimize Chromatographic Conditions

Adjusting your LC method can help separate this compound from co-eluting matrix components.[1]

  • Modify the Mobile Phase: Changing the organic solvent (acetonitrile vs. methanol) or the pH can alter the retention times of both the analyte and interferences.

  • Adjust the Gradient: A shallower gradient can improve the resolution between your analyte and interfering peaks.

  • Use a Different Column Chemistry: If a C18 column is being used, consider a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl) to achieve a different elution profile.

Strategy 3: Utilize an Appropriate Internal Standard

An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples and standards. A stable isotope-labeled (SIL) internal standard of this compound is the gold standard as it co-elutes and experiences the same degree of ion suppression, allowing for accurate correction.[1][4] If a SIL-IS is unavailable, a structural analog can be used, but it may not perfectly compensate for matrix effects.[1]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: The matrix refers to all components in a sample other than the analyte of interest. Matrix effects occur when these components co-elute with the analyte and interfere with its ionization in the mass spectrometer's ion source, leading to either a decreased (ion suppression) or increased (ion enhancement) signal.[2] This can compromise the accuracy, precision, and sensitivity of the analysis.[3]

Q2: Why is this compound susceptible to matrix effects?

A2: Like many pharmaceutical compounds analyzed in biological matrices such as plasma or urine, this compound is prone to interference from endogenous substances like phospholipids, salts, and proteins.[2] Phospholipids are a major cause of ion suppression in electrospray ionization (ESI) and often co-extract with analytes during sample preparation.

Q3: How do I choose the best sample preparation technique?

A3: The choice depends on the complexity of your matrix and the sensitivity you require.

  • For initial, high-throughput screening where some variability is acceptable, Protein Precipitation (PPT) may be sufficient.

  • For cleaner extracts and better quantitative performance, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are recommended.[8]

  • If phospholipids are a known issue, specialized techniques like HybridSPE® are highly effective.[9]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[1][4] However, this approach also dilutes your analyte, which may compromise the sensitivity of the assay, especially for low-concentration samples.[1]

Q5: What is a stable isotope-labeled (SIL) internal standard, and why is it recommended?

A5: A stable isotope-labeled internal standard is a version of the analyte (this compound) where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N). A SIL-IS is considered the ideal internal standard because it has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and chromatographic separation.[4] Crucially, it will experience the same degree of ion suppression or enhancement, allowing for reliable correction and accurate quantification.[1]

Q6: My method uses protein precipitation, but I'm still seeing significant ion suppression. What should I do?

A6: If PPT is not providing clean enough samples, consider the following:

  • Optimize the PPT procedure: Experiment with different precipitation solvents (e.g., acetonitrile, methanol (B129727), or mixtures) and solvent-to-sample ratios.[6]

  • Incorporate a phospholipid removal step: Use a product like HybridSPE® or Ostro™ Pass-through Sample Preparation Plates after the initial protein precipitation.[9][11] These are designed to selectively remove phospholipids.[9][11]

  • Switch to a more rigorous sample preparation technique: If the issue persists, transitioning to LLE or SPE will likely be necessary to achieve the required level of sample cleanliness.[5]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.[12]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject into the LC-MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add the internal standard and 50 µL of 1M sodium hydroxide (B78521) to basify the sample.

  • Add 600 µL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and ethyl acetate).[5][13]

  • Vortex for 5 minutes to ensure efficient extraction.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject into the LC-MS system.

Protocol 3: Solid-Phase Extraction (SPE)
  • Condition the SPE Cartridge: Sequentially pass 1 mL of methanol followed by 1 mL of water through a mixed-mode cation exchange SPE cartridge.

  • Load the Sample: Dilute 100 µL of plasma sample with 200 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1M acetic acid followed by 1 mL of methanol to remove interfering substances.

  • Elute: Elute the this compound and internal standard with 1 mL of a 5% ammonium (B1175870) hydroxide in methanol solution.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analyze: Vortex briefly and inject into the LC-MS system.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_sample_prep Sample Prep Options cluster_chromatography Chromatography Options cluster_solution Solution A Poor Sensitivity, Accuracy, or Reproducibility B Assess for Matrix Effects A->B C Post-Column Infusion (Qualitative) B->C Identify Suppression Zones D Post-Extraction Spike (Quantitative) B->D Quantify Suppression/Enhancement E Optimize Sample Preparation D->E If Matrix Effect is Significant F Optimize Chromatography D->F If Matrix Effect is Significant G Use Stable Isotope-Labeled Internal Standard D->G If Matrix Effect is Significant H Protein Precipitation (PPT) E->H I Liquid-Liquid Extraction (LLE) E->I J Solid-Phase Extraction (SPE) E->J K Phospholipid Removal (e.g., HybridSPE) E->K L Modify Mobile Phase F->L M Adjust Gradient F->M N Change Column Chemistry F->N O Robust & Reliable LC-MS/MS Assay G->O H->O I->O J->O K->O L->O M->O N->O

Caption: Workflow for identifying and mitigating matrix effects.

IonSuppressionMechanism cluster_source LC Eluent -> ESI Source cluster_process Ionization Process cluster_outcome MS Detector Signal Analyte 4-Chloro Trazodone (Analyte) Droplet ESI Droplet Analyte->Droplet IdealSignal Expected Analyte Signal (No Matrix) Analyte->IdealSignal Low/No Matrix Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Ionization Competition for Charge/Surface Droplet->Ionization SuppressedSignal Reduced Analyte Signal (Ion Suppression) Ionization->SuppressedSignal High Matrix Concentration

Caption: Mechanism of ion suppression in the ESI source.

SamplePrepSelection Start Start: Matrix Effect Problem HighThroughput Is high-throughput essential? Start->HighThroughput PPT Use Protein Precipitation (PPT) HighThroughput->PPT Yes NeedCleaner Is a cleaner extract required? HighThroughput->NeedCleaner No PhospholipidIssue Are phospholipids the primary concern? PPT->PhospholipidIssue HybridSPE Use PPT with Phospholipid Removal Plate PhospholipidIssue->HybridSPE Yes PhospholipidIssue->NeedCleaner No End Optimized Sample Prep HybridSPE->End LLE Use Liquid-Liquid Extraction (LLE) NeedCleaner->LLE Yes SPE Use Solid-Phase Extraction (SPE) NeedCleaner->SPE For maximum cleanliness LLE->End SPE->End

References

Technical Support Center: Optimization of 4-Chloro Trazodone Hydrochloride Extraction from Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of 4-Chloro Trazodone (B27368) hydrochloride from various tissue types. This resource includes detailed experimental protocols, troubleshooting guides in a frequently asked questions (FAQ) format, and quantitative data to inform your experimental design.

Quantitative Data Summary

The following tables summarize key quantitative data related to the extraction and distribution of Trazodone in various tissues. This information can be used to estimate expected concentrations and select appropriate extraction methodologies.

Table 1: Post-Mortem Tissue Concentrations of Trazodone

Tissue TypeConcentration Range (µg/g)
Liver73.7 - 82.4[1]
Brain20.9 - 48.6[1]
Fat16.5 - 18.5[1]
Lungs12.9 - 40.1[1]
Myocardium28.9 - 30.9[1]
Kidneys34.7 - 39.6[1]
Skeletal Muscle7.3 - 9.0[1]

Data from two separate cases.

Table 2: Comparison of Extraction Methodologies and Recoveries

Extraction MethodMatrixAnalyteAverage Recovery (%)
Solid-Phase Extraction (SPE)PlasmaTrazodone>90[2]
Solid-Phase Extraction (SPE)GenericTrazodone96[3]
Liquid-Liquid Extraction (LLE)BloodTrazodone>86[4]
Liquid-Liquid Extraction (LLE)Bloodm-CPP*>75[4]
QuEChERSSalivaTrazodoneNot specified

m-chlorophenylpiperazine, the main metabolite of Trazodone.

Experimental Workflows

The following diagrams illustrate common experimental workflows for the extraction of 4-Chloro Trazodone hydrochloride from tissue samples.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_cleanup Clean-up & Analysis Tissue Tissue Sample Homogenate Tissue Homogenate Tissue->Homogenate Homogenize in Buffer Add_Solvent Add Organic Solvent (e.g., n-butyl chloride) Homogenate->Add_Solvent Vortex Vortex/Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPE_Workflow cluster_prep Sample Preparation cluster_extraction Solid-Phase Extraction cluster_analysis Analysis Tissue Tissue Sample Homogenate Tissue Homogenate Tissue->Homogenate Homogenize in Buffer Load Load Sample Homogenate->Load Condition Condition SPE Cartridge (e.g., C18) Condition->Load Wash Wash (e.g., water, low % organic) Load->Wash Elute Elute (e.g., high % organic, methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis Tissue Tissue Sample Homogenate Tissue Homogenate Tissue->Homogenate Homogenize Add_Solvent Add Acetonitrile (B52724) Homogenate->Add_Solvent Add_Salts Add QuEChERS Salts (e.g., MgSO4, NaCl) Add_Solvent->Add_Salts Shake Shake Vigorously Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Add_dSPE Add d-SPE Sorbent (e.g., PSA, C18) Transfer->Add_dSPE Vortex_Centrifuge Vortex & Centrifuge Add_dSPE->Vortex_Centrifuge Final_Extract Collect Supernatant Vortex_Centrifuge->Final_Extract Analysis LC-MS/MS Analysis Final_Extract->Analysis

Caption: QuEChERS Extraction Workflow.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Brain Tissue

This protocol is adapted from methodologies for extracting drugs from complex biological matrices.

1. Tissue Homogenization:

  • Weigh approximately 1 gram of brain tissue.

  • Add 4 mL of ice-cold phosphate-buffered saline (PBS) at pH 7.4.

  • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize degradation.

2. Extraction:

  • Transfer the homogenate to a 15 mL polypropylene (B1209903) centrifuge tube.

  • Add 6 mL of n-butyl chloride (or another suitable water-immiscible organic solvent).

  • Add an appropriate internal standard.

  • Cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

3. Collection and Evaporation:

  • Carefully transfer the upper organic layer to a clean glass tube, avoiding the protein interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

4. Reconstitution and Analysis:

  • Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis.

  • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Liver Tissue

This protocol is based on a method for the confirmation of Trazodone in tissue homogenates.[5]

1. Tissue Homogenization:

  • Weigh approximately 1 gram of liver tissue.

  • Add 4 mL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0).

  • Homogenize the tissue using a bead beater or rotor-stator homogenizer until no visible tissue particles remain.

2. SPE Cartridge Conditioning:

  • Use a C18 SPE cartridge.

  • Condition the cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water through the column. Do not allow the column to go dry.

3. Sample Loading:

  • Centrifuge the tissue homogenate at 3000 rpm for 10 minutes.

  • Load the supernatant onto the conditioned SPE cartridge. A slow flow rate (1-2 mL/min) is recommended.

4. Washing:

  • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

  • Follow with a wash of 3 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.

5. Elution:

  • Elute the Trazodone from the cartridge with 3 mL of methanol or a stronger organic solvent mixture (e.g., methanol with 2% ammonium (B1175870) hydroxide).

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Troubleshooting and FAQs

Q1: I am experiencing low recovery of this compound from my tissue samples. What are the possible causes and solutions?

A1: Low recovery is a common issue in tissue extraction. Here are several potential causes and their corresponding solutions:

  • Inefficient Homogenization: The drug may not be fully released from the tissue matrix.

    • Solution: Ensure your homogenization method is appropriate for the tissue type. For tougher tissues like muscle, a more rigorous method like bead beating or cryogenic grinding may be necessary. Visually inspect the homogenate to ensure no large tissue particles remain.

  • Poor Solvent Choice (LLE): The organic solvent may not be effectively partitioning the analyte from the aqueous homogenate.

    • Solution: Trazodone is a basic compound. Adjusting the pH of the homogenate to a more alkaline state (pH 9-10) before adding the organic solvent can improve extraction efficiency. Consider testing different solvents or solvent mixtures.

  • Incomplete Elution (SPE): The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent.

    • Solution: Increase the strength of your elution solvent. For a C18 cartridge, this could mean increasing the percentage of organic solvent or adding a small amount of a modifier like ammonium hydroxide (B78521) to disrupt ionic interactions.

  • Matrix Effects: Co-extracted matrix components can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression and the appearance of low recovery.

    • Solution: Incorporate additional cleanup steps. For LLE, a back-extraction into an acidic aqueous phase, followed by re-extraction into an organic solvent after basification, can be effective. For SPE, optimize the wash steps to remove more interferences. The use of a stable isotope-labeled internal standard can also help to correct for matrix effects.

Q2: I am observing a significant emulsion layer during my liquid-liquid extraction of fatty tissues (e.g., brain, adipose). How can I resolve this?

A2: Emulsion formation is a frequent problem when working with high-lipid content tissues. Here are some strategies to break or prevent emulsions:

  • Gentle Mixing: Instead of vigorous vortexing, try gentle inversion or rocking of the extraction tube. This can reduce the formation of a stable emulsion.

  • Salting Out: Add a small amount of a salt, such as sodium chloride or ammonium sulfate, to the aqueous phase. This increases the ionic strength of the aqueous layer and can help to break the emulsion.

  • Centrifugation at Higher Speeds or for Longer Durations: Increasing the g-force or the spin time can help to compact the emulsion layer and improve phase separation.

  • Filtration: Passing the entire mixture through a glass wool plug in a pipette can sometimes break the emulsion.

  • Alternative Extraction Method: For very fatty tissues, consider using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The high concentration of salts used in the initial extraction step helps to minimize emulsion formation.

Q3: My extracts are still "dirty" and causing issues with my LC-MS/MS system (e.g., high backpressure, ion source contamination). How can I improve the cleanliness of my extracts?

A3: Improving extract cleanliness is crucial for robust and reproducible analytical results. Consider the following:

  • Protein Precipitation: Before LLE or SPE, perform a protein precipitation step by adding a cold organic solvent like acetonitrile or methanol to your tissue homogenate. Centrifuge and proceed with the extraction on the supernatant.

  • Dispersive SPE (d-SPE) Cleanup (QuEChERS): If using a QuEChERS method, the d-SPE step is designed for cleanup. This involves adding a sorbent, such as primary secondary amine (PSA) to remove fatty acids and sugars, and C18 to remove non-polar interferences, to your extract.

  • Optimize SPE Wash Steps: In a traditional SPE workflow, experiment with different wash solvents of intermediate polarity to remove a wider range of interferences without eluting your analyte of interest.

  • Use a More Selective SPE Sorbent: If you are using a non-polar sorbent like C18, consider a mixed-mode cation exchange sorbent. This will provide an additional retention mechanism for the basic Trazodone molecule, allowing for more rigorous washing conditions to remove neutral and acidic interferences.

Q4: What is the best way to homogenize different types of tissue for Trazodone extraction?

A4: The optimal homogenization technique depends on the tissue's physical properties:

  • Soft Tissues (e.g., Brain, Liver): A rotor-stator homogenizer or a Dounce homogenizer is often sufficient.

  • Tough/Fibrous Tissues (e.g., Muscle, Skin): A bead beater with appropriate beads (e.g., ceramic or steel) is highly effective. Cryogenic grinding (freezing the tissue in liquid nitrogen and then pulverizing it) is also an excellent option for these challenging matrices.

  • Fatty Tissues (e.g., Adipose): Homogenization can be challenging due to the high lipid content. Using a bead beater can be effective. It is also important to ensure the homogenization buffer is adequate to create a stable suspension.

Q5: Should I be concerned about the stability of this compound in my tissue samples during storage and processing?

A5: While Trazodone is a relatively stable compound, proper sample handling is still important to ensure accurate results.

  • Storage: Tissue samples should be stored at -80°C until analysis to minimize enzymatic degradation of both the tissue and the analyte.

  • Processing: Keep samples on ice during all processing steps (weighing, homogenization, etc.) to reduce enzymatic activity.

  • pH: Avoid strongly acidic or basic conditions for prolonged periods, especially at elevated temperatures, as this could potentially lead to degradation.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your tissue samples, as this can disrupt cellular structures and potentially release enzymes that could degrade the analyte. It is best to aliquot tissue samples into single-use portions before freezing.

References

Technical Support Center: Synthesis of 4-Chloro Trazodone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of crude 4-Chloro Trazodone (B27368) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of 4-Chloro Trazodone hydrochloride?

A1: The most frequently observed impurities include unreacted starting materials, byproducts of side reactions, and degradation products. A critical impurity to monitor is the potentially genotoxic N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine. Other process-related impurities and degradation products may also be present and can be identified through appropriate analytical methods.[1]

Q2: What is the acceptable limit for the N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine impurity?

A2: Due to its potential genotoxicity, regulatory authorities have set stringent limits for N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine. For a maximum daily dose of 600 mg of trazodone hydrochloride, the acceptable limit for this impurity is typically less than 2.5 ppm.[2][3] Some optimized processes aim for levels below 1 ppm.[3]

Q3: What analytical techniques are recommended for monitoring impurity levels?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for quantifying impurities in this compound.[4][5] A validated, stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its process-related impurities and degradation products.

Troubleshooting Guides

Issue 1: High Levels of N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine in Crude Product
  • Potential Cause 1: Incomplete Reaction. The reaction between 1-(3-chlorophenyl)piperazine (B195711) and 2-(3-chloropropyl)-[4][6][7]triazolo[4,3-a]pyridin-3(2H)-one may not have gone to completion.

    • Troubleshooting Steps:

      • Reaction Time: Increase the reaction time and monitor the reaction progress by HPLC until the starting material is consumed.

      • Temperature: Ensure the reaction temperature is optimal. Processes are often run at reflux conditions.[8]

      • Stoichiometry: While an excess of the alkylating agent can drive the reaction, it can also lead to higher residual levels. Carefully control the molar ratio of the reactants.

      • Base and Catalyst: The choice and amount of base (e.g., sodium carbonate, potassium carbonate) and phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) can significantly impact reaction rate and completion.[9][10]

  • Potential Cause 2: Inefficient Purification. The purification method may not be effective at removing this specific impurity.

    • Troubleshooting Steps:

      • Aqueous Base Wash: Washing the organic phase containing the trazodone base with a basic aqueous solution has been shown to be effective in reducing the levels of alkylating agent impurities.[3]

      • Crystallization Conditions: Control the cooling rate and final temperature during crystallization. Precipitation at a lower temperature (e.g., 0-5 °C) can improve the purity of the isolated product.[8]

      • Solvent Selection: Use an appropriate solvent system for crystallization that maximizes the solubility of the impurity while minimizing the solubility of the desired product. Isopropyl alcohol is a commonly used solvent.[8][9]

Issue 2: Presence of Unknown Impurities in the HPLC Chromatogram
  • Potential Cause 1: Side Reactions. Undesirable side reactions may be occurring under the current reaction conditions.

    • Troubleshooting Steps:

      • Temperature Control: Overheating can lead to the formation of degradation products. Maintain strict temperature control throughout the reaction.

      • Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • Potential Cause 2: Degradation of the Product. this compound can degrade under certain conditions.

    • Troubleshooting Steps:

      • Forced Degradation Studies: Conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to identify potential degradation products.[4][7][11][12] This will help in developing an analytical method that can detect these impurities and in understanding the stability of the molecule.

      • Storage Conditions: Store the crude and purified product under appropriate conditions (e.g., protected from light and heat) to prevent degradation.

Data Presentation

Table 1: HPLC Method Parameters for Impurity Profiling

ParameterMethod 1Method 2
Column C8 ODS (150 x 4.6 mm)[4]C18 ODS (4.6 x 250 mm, 10 µm)[5]
Mobile Phase Acetonitrile, THF, water, methanol (B129727) with pH adjusted to 11 with TEA[4]Methanol, Acetonitrile, THF, and 0.5% Trifluoroacetic acid[5]
Flow Rate 1 mL/min[4]1.5 mL/min[5]
Detection 255 nm[4]252 nm[5]
Injection Volume 10 µL[4]10 µL[5]

Experimental Protocols

Protocol 1: Synthesis of Crude this compound

This protocol is a generalized procedure based on common synthetic routes. Researchers should optimize conditions based on their specific laboratory setup and analytical results.

  • To a reaction vessel, add[4][6][7]triazolo[4,3-a]pyridin-3(2H)-one, a suitable solvent (e.g., isopropyl alcohol), and a base (e.g., sodium carbonate).[9]

  • Add 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) hydrochloride and a phase transfer catalyst (e.g., tetrabutylammonium bromide).[9]

  • Heat the reaction mixture to reflux (e.g., 80-85 °C) and stir until the reaction is complete as monitored by HPLC.[9]

  • Cool the reaction mixture and filter to remove inorganic salts.

  • To the filtrate, add a solution of sodium methoxide (B1231860) in isopropyl alcohol and stir.[9]

  • Cool the mixture to a lower temperature (e.g., 10 °C) to precipitate the Trazodone free base.[9]

  • Filter the solid, wash with chilled isopropyl alcohol, and dry.

  • Dissolve the Trazodone free base in a suitable solvent (e.g., isopropyl alcohol) at an elevated temperature (e.g., 65-75 °C).[13]

  • Treat with activated carbon and filter.[13]

  • Cool the filtrate and add aqueous hydrochloric acid to adjust the pH.[13]

  • Cool the mixture to induce crystallization of this compound.

  • Filter the precipitated solid, wash with isopropyl alcohol, and dry to obtain the crude product.

Protocol 2: HPLC Analysis of Crude this compound
  • Mobile Phase Preparation: Prepare the mobile phase as specified in Table 1 (e.g., Method 2: a mixture of methanol, acetonitrile, tetrahydrofuran, and 0.5% trifluoroacetic acid).[5]

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound and known impurities in the mobile phase to prepare a standard solution of known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the crude this compound in the mobile phase to prepare a sample solution.

  • Chromatographic Conditions: Set up the HPLC system with the column and conditions specified in Table 1.

  • Injection and Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Data Analysis: Identify and quantify the impurities in the sample solution by comparing the peak areas and retention times with those of the standard solution.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final_product Final Product Formation Reactants Starting Materials: - [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one - 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine HCl Reaction Reaction (Solvent, Base, Catalyst, Heat) Reactants->Reaction Crude_Base Crude Trazodone Free Base Reaction->Crude_Base Base_Wash Aqueous Base Wash Crude_Base->Base_Wash Crystallization Crystallization Base_Wash->Crystallization Salt_Formation HCl Salt Formation Crystallization->Salt_Formation Final_Product 4-Chloro Trazodone HCl Salt_Formation->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic High_Impurity High Impurity Level Detected Identify_Impurity Identify Impurity (e.g., HPLC-MS) High_Impurity->Identify_Impurity Known_Impurity Known Impurity? Identify_Impurity->Known_Impurity Process_Impurity Process-Related Impurity Known_Impurity->Process_Impurity Yes Degradation_Product Degradation Product Known_Impurity->Degradation_Product No Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Process_Impurity->Optimize_Reaction Improve_Purification Improve Purification (Wash, Crystallization) Process_Impurity->Improve_Purification Modify_Storage Modify Storage/Handling (Light, Temp, Atmosphere) Degradation_Product->Modify_Storage

References

enhancing the yield of 4-Chloro Trazodone hydrochloride synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 4-Chloro Trazodone (B27368) hydrochloride synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for Trazodone hydrochloride?

A1: Trazodone hydrochloride is primarily synthesized through the condensation of 1-(3-chlorophenyl)piperazine (B195711) with a suitable triazolopyridine derivative. The two main routes involve:

  • Method I: Reaction of 2-(3-halopropyl)[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one with 1-(3-chlorophenyl)piperazine hydrochloride.[4]

  • Method II: Reaction of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one with 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride.[4]

Microwave-assisted synthesis has also been explored as a rapid and efficient alternative to conventional heating methods.[4][5]

Q2: What are the critical parameters affecting the yield of the reaction?

A2: The yield of the Trazodone hydrochloride synthesis is influenced by several factors, including:

  • Reaction Time and Temperature: Prolonged reaction times at elevated temperatures can lead to impurity formation. Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, often leading to improved yields.[4][5]

  • Choice of Base and Solvent: The selection of an appropriate base (e.g., sodium carbonate, potassium carbonate, sodium hydroxide) and solvent (e.g., isopropyl alcohol, acetonitrile, toluene) is crucial for efficient reaction kinetics and minimizing side products.[4][6]

  • Purification Method: The final yield and purity are heavily dependent on the purification process. Crystallization from a suitable solvent system and washing are critical steps to remove unreacted starting materials and byproducts.[2][7]

Q3: What are the common impurities found in Trazodone hydrochloride synthesis and how can they be minimized?

A3: Common impurities include unreacted starting materials and byproducts from side reactions. A key impurity of concern is N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine.[7][8] The presence of alkylating agents used in the synthesis is also a concern due to their potential genotoxicity.[2][7]

To minimize impurities:

  • Process Optimization: Control of reaction temperature, time, and stoichiometry of reactants is essential.

  • Purification: A purification process involving washing the organic phase with a basic aqueous solution has been shown to significantly reduce the levels of genotoxic alkylating agents to less than 15 ppm.[7] Hot filtration and recrystallization are also effective methods for removing impurities.[3][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time or temperature, but monitor for impurity formation.- Consider using a phase transfer catalyst like Tetrabutylammonium Bromide (TBAB) to enhance the reaction rate.[6]- For microwave-assisted synthesis, optimize the microwave power and irradiation time.[5]
Loss of product during workup and purification.- Optimize the crystallization process by carefully selecting the solvent and controlling the cooling rate.- Ensure efficient extraction of the product into the organic phase.- Minimize the number of purification steps where possible.
Side reactions consuming starting materials.- Adjust the stoichiometry of the reactants.- Lower the reaction temperature to disfavor side product formation.
High Impurity Levels Inappropriate reaction conditions.- Optimize reaction temperature and time to minimize the formation of thermal degradation products.- Ensure the purity of starting materials.
Inefficient purification.- Implement a purification step where the organic solution of Trazodone is washed with a basic aqueous solution to remove acidic impurities and residual alkylating agents.[7]- Perform recrystallization from a suitable solvent system. Methanol (B129727) and isopropyl alcohol are commonly used.[2][6]- Utilize hot filtration to remove insoluble impurities before crystallization.[3][8]
Poor Crystallization Incorrect solvent or concentration.- Screen different solvents or solvent mixtures for crystallization.- Adjust the concentration of the product in the solution.- Control the cooling rate; slower cooling often leads to better crystal formation.
Presence of impurities inhibiting crystallization.- Purify the crude product using column chromatography or an additional extraction step before attempting crystallization.

Data on Reaction Conditions and Yield

The following tables summarize quantitative data from various synthesis methods to provide a comparative overview.

Table 1: Conventional Synthesis Methods

Reactants Base/Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) HCl,[1][2][3]triazolo[4,3-a]pyridin-3(2H)-oneSodium Carbonate, TBABIsopropyl Alcohol80-85Not SpecifiedNot Specified[6]
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine HCl,[1][2][3]triazolo[4,3-a]pyridin-3(2H)-oneSodium HydroxideIsopropyl AlcoholReflux2689[3]
2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, 1-(3-chlorophenyl)piperazineTriethylamineTolueneReflux~3Not Specified[4]
2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, 1-(3-chlorophenyl)piperazinePotassium CarbonateAcetonitrileReflux24Not Specified[4]

Table 2: Microwave-Assisted Synthesis

Reactants Base/Catalyst Solvent Power (W) Time (s) Yield (%) Reference
1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, 1-bromo-3-chloropropane (B140262) (Step 1); then 1-(3-chlorophenyl)piperazine (Step 2)K₂CO₃Acetonitrile10030 (Step 1), 60 (Step 2)71[4]
1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl, 1,2,4-triazolo[4,3-a]pyridin-3-(2H)-oneK₂CO₃, TBABAcetonitrileNot Specified8092[4]

Experimental Protocols

Protocol 1: Conventional Synthesis of Trazodone Hydrochloride

This protocol is based on the reaction of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride with[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one.

  • Reaction Setup: In a suitable reaction vessel, combine 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride,[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, sodium carbonate, and a phase transfer catalyst such as Tetrabutylammonium Bromide (TBAB) in isopropyl alcohol.[6]

  • Reaction: Heat the mixture to 80-85°C with stirring. Monitor the reaction progress using a suitable chromatographic method (e.g., TLC or HPLC).

  • Workup: Once the reaction is complete, cool the mixture to 60-70°C. Add a solution of sodium methoxide (B1231860) in isopropyl alcohol and continue stirring.[6]

  • Isolation of Trazodone Base: Filter the mixture while hot and wash the filter cake with hot isopropyl alcohol. Cool the filtrate to allow the Trazodone base to crystallize. Further cooling to 10±3°C can improve precipitation.[9]

  • Formation of Hydrochloride Salt: Filter the solid Trazodone base and wash with chilled isopropyl alcohol. Dissolve the base in isopropyl alcohol at 65-75°C. Add activated carbon and stir, then filter through a hyflow bed. Cool the filtrate and add aqueous hydrochloric acid to adjust the pH and precipitate Trazodone hydrochloride.[9]

  • Purification: Cool the mixture to 30±3°C and stir to complete crystallization. Filter the solid, wash with isopropyl alcohol, and dry to obtain Trazodone hydrochloride.[9]

Protocol 2: Microwave-Assisted Synthesis of Trazodone

This protocol describes a rapid synthesis of Trazodone using microwave irradiation.

  • Reaction Mixture: In a microwave-safe reaction vessel, combine 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride, 1,2,4-triazolo[4,3-a]pyridin-3-(2H)-one, potassium carbonate, and TBAB in acetonitrile.[4]

  • Microwave Irradiation: Subject the mixture to microwave irradiation for approximately 80 seconds.[4]

  • Isolation: After irradiation, allow the vessel to cool. Add water to the reaction mixture to precipitate the crude product.

  • Purification: Collect the crude product by filtration and recrystallize from a suitable solvent like methanol to obtain pure Trazodone.

Visualizations

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Isolation cluster_purification Purification & Salt Formation Reactant_A 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl Conditions Base (e.g., Na₂CO₃) Catalyst (e.g., TBAB) Solvent (e.g., Isopropyl Alcohol) Heat (80-85°C or Microwave) Reactant_A->Conditions Reactant_B [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Reactant_B->Conditions Workup Cooling Addition of NaOMe Hot Filtration Conditions->Workup Crystallization_Base Crystallization of Trazodone Base Workup->Crystallization_Base Dissolution Dissolve in Isopropyl Alcohol Crystallization_Base->Dissolution HCl_Addition Addition of HCl Dissolution->HCl_Addition Crystallization_HCl Crystallization of Trazodone HCl HCl_Addition->Crystallization_HCl Final_Product 4-Chloro Trazodone Hydrochloride Crystallization_HCl->Final_Product

Caption: General workflow for the synthesis of this compound.

TroubleshootingYield Start Low Yield Observed Check_Completion Is the reaction complete? Start->Check_Completion Optimize_Conditions Increase reaction time/temperature or use a catalyst. Check_Completion->Optimize_Conditions No Check_Workup Review workup and purification steps. Check_Completion->Check_Workup Yes End Yield Improved Optimize_Conditions->End Optimize_Crystallization Optimize crystallization solvent and cooling rate. Check_Workup->Optimize_Crystallization Check_Impurities Are there significant impurities? Optimize_Crystallization->Check_Impurities Improve_Purification Implement additional purification steps (e.g., base wash, recrystallization). Check_Impurities->Improve_Purification Yes Check_Impurities->End No Improve_Purification->End

Caption: Troubleshooting decision tree for addressing low yield in synthesis.

References

troubleshooting poor reproducibility in 4-Chloro Trazodone hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro Trazodone (B27368) hydrochloride experimentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the reproducibility of their results.

Frequently Asked Questions (FAQs)

Synthesis and Purification

Q1: My 4-Chloro Trazodone hydrochloride synthesis is resulting in low yields and high impurity levels. What are the common causes and how can I mitigate them?

Poor yields and high impurity levels in the synthesis of this compound are often attributed to prolonged reaction times and high temperatures associated with conventional synthesis methods. These conditions can lead to the formation of unwanted byproducts.

Troubleshooting Steps:

  • Reaction Time and Temperature: Conventional methods often require heating for over 15 hours, which can degrade the product and intermediates. Consider optimizing these parameters to find a balance between reaction completion and minimizing degradation.

  • Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times (to as little as 2 minutes) and increase yields by over 10%, while also improving purity.

  • Choice of Solvents and Reagents: The selection of solvents and bases can significantly impact the reaction outcome. For instance, in certain steps, using acetonitrile (B52724) (ACN) as a solvent has been shown to be more efficient than dimethylformamide (DMF).[1] Isopropyl alcohol is also commonly used as a solvent.[2][3]

  • Catalyst: The use of a phase transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), can be beneficial in the synthesis process.[1][2]

  • Purification: Repeated purifications may be necessary to achieve the desired purity levels, especially when dealing with byproducts from conventional synthesis. Flash chromatography on silica (B1680970) gel is a reported method for purification.[3]

Q2: I am struggling with the purification of my synthesized this compound. What are some effective methods?

Purification of this compound can be challenging due to the presence of structurally similar impurities.

Recommended Purification Strategies:

  • Crystallization: The final step of converting Trazodone base to its hydrochloride salt often involves crystallization from a suitable solvent like isopropyl alcohol.[2] This step is crucial for purification.

  • Flash Chromatography: For the crude Trazodone base, flash chromatography using silica gel has been effectively used for purification before conversion to the hydrochloride salt.[3]

  • Solvent Washes: Washing the precipitated solid with chilled solvents, such as isopropyl alcohol and water, can help remove residual impurities.[2]

Analytical Characterization and Impurity Profiling

Q3: I am observing unexpected peaks in my HPLC analysis of this compound. What are the known process-related impurities I should be aware of?

Several process-related impurities can arise during the synthesis of this compound. One of the most critical is the genotoxic impurity, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl.[4] Other potential impurities include unreacted starting materials and byproducts from side reactions. A robust HPLC method is essential for the separation and quantification of these impurities.[5]

Q4: What are the optimal HPLC conditions for analyzing this compound and its impurities?

Several HPLC methods have been developed and validated for the analysis of Trazodone hydrochloride. The choice of column, mobile phase, and detector is critical for achieving good separation and sensitivity.

ParameterHPLC Method 1HPLC Method 2HPLC-MS/MS Method
Column C8 ODS (150x4.6mm)[5]Bondapack C18 (150mm x 4.6mm, 5µm)[6]Inertsil C8 (50x4.6mm, 3µm)[7]
Mobile Phase Acetonitrile, THF, water, and methanol (B129727) mixture with pH adjusted to 11 by TEA[5]Acetonitrile and phosphate (B84403) buffer (pH 4.5) (60:40 v/v)[6]2mM Ammonium Acetate (pH 4.0) and an organic mixture (10:90)[7]
Flow Rate 1 mL/min[5]Not specified0.9 mL/min[7]
Detection UV at 255nm[5]Fluorescence (Excitation: 320nm, Emission: 435nm)[6]MS/MS (MRM mode)[7]
Injection Volume 10 µL[5][8]Not specified5 µL[7]
Run Time Not specifiedTrazodone RT: 2.1 min[6]2.0 min[7]

Q5: My this compound samples seem to be degrading over time. What are the stability issues and how can I prevent them?

This compound is susceptible to degradation, particularly under alkaline and oxidative conditions.[6] The pH of aqueous solutions also plays a significant role in its stability; increasing acidity can lead to increased degradation.[9]

Recommendations for Ensuring Stability:

  • Storage Conditions: Store the compound in a cool, dry, and dark place to minimize degradation.

  • pH Control: For aqueous solutions, maintaining a pH between 5.0 and 6.0 can improve stability.[9]

  • Avoid Harsh Conditions: Protect the compound from strong bases, oxidizing agents, and prolonged exposure to high temperatures.[6]

  • Use of Co-solvents: In liquid formulations, the use of co-solvents like glycols and polyglycols can enhance stability.[9]

Biological Assays

Q6: I am observing high variability in my in-vivo experiments with this compound. What could be the contributing factors?

Variability in in-vivo studies can stem from several factors related to the drug's pharmacokinetic profile.

Potential Sources of Variability:

  • Metabolism: Trazodone is metabolized in the liver, primarily by the CYP3A4 enzyme, to its active metabolite, m-chlorophenylpiperazine (mCPP).[7][10] Individual differences in metabolic rates can lead to variable plasma concentrations.

  • Diurnal Variation: Studies have suggested a possible diurnal variation in the clearance of Trazodone, with serum levels potentially being higher in the morning than in the evening for the same dose.[11] This could be a significant source of irreproducibility if the timing of administration and sampling is not strictly controlled.

  • Drug-Drug Interactions: Co-administration of other drugs that are substrates, inhibitors, or inducers of CYP3A4 can alter the metabolism of Trazodone and affect its plasma levels.[10]

Experimental Protocols

Protocol 1: General Synthesis of Trazodone Hydrochloride

This protocol is a generalized procedure based on common synthetic routes.

  • Reaction Setup: In a suitable reaction vessel, combine[1][7]triazolo[4,3-a]pyridin-3(2H)-one and isopropyl alcohol.[2]

  • Addition of Base: Add a base, such as sodium carbonate, to the mixture at room temperature (25-30°C) and stir.[2]

  • Addition of Reactant and Catalyst: Add 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) hydrochloride and a catalyst like Tetrabutylammonium Bromide to the reaction mixture.[2]

  • Heating: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain stirring.[2]

  • Work-up: After cooling, a solution of sodium methoxide (B1231860) in isopropyl alcohol can be added. The mixture is then filtered.[2]

  • Purification of Trazodone Base: The crude Trazodone base can be purified by methods such as flash chromatography.[3]

  • Formation of Hydrochloride Salt: Dissolve the purified Trazodone base in a suitable solvent like isopropyl alcohol at an elevated temperature (65-75°C).[2]

  • Acidification: Cool the solution and add a source of hydrochloric acid (e.g., aqueous HCl) to adjust the pH and precipitate the Trazodone hydrochloride salt.[2][12]

  • Isolation: Cool the mixture further to complete precipitation, then filter the solid, wash with a chilled solvent (e.g., isopropyl alcohol), and dry to obtain the final product.[2]

Protocol 2: Stability Testing under Stress Conditions

This protocol outlines a general procedure for forced degradation studies.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Acidic Degradation: Treat the sample with an acid (e.g., 0.1M HCl) and monitor for degradation over time.[5]

  • Alkaline Degradation: Treat the sample with a base (e.g., 0.5M NaOH or 2.0M NaOH) and heat in a boiling water bath.[5][6] Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 10% v/v H₂O₂) and monitor for degradation.[5][6]

  • Thermal Degradation: Expose a solid sample or solution to elevated temperatures (e.g., 105°C) for a specified period.[5]

  • Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) for an extended period.[5]

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.

Visualizations

cluster_synthesis Synthesis cluster_purification Purification & Salt Formation start Starting Materials ([1,2,4]triazolo[4,3-a]pyridin-3(2H)-one + 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine HCl) reaction Reaction (Solvent, Base, Catalyst, Heat) start->reaction crude Crude Trazodone Base reaction->crude purify Purification (e.g., Flash Chromatography) crude->purify hcl_salt Conversion to HCl Salt (Solvent + HCl) purify->hcl_salt final_product Pure 4-Chloro Trazodone HCl hcl_salt->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

cluster_synthesis_ts Synthesis Issues cluster_purity_ts Purity Issues cluster_assay_ts Biological Assay Variability start Poor Reproducibility Observed issue_type Identify Issue Type start->issue_type low_yield Low Yield / High Impurities issue_type->low_yield Synthesis purity_fail Failed Purity Analysis issue_type->purity_fail Purity assay_var In-Vivo Variability issue_type->assay_var Biological Assay check_params Check Reaction Parameters (Time, Temp, Solvent, Catalyst) low_yield->check_params optimize_synthesis Optimize Synthesis (e.g., Microwave-Assisted) check_params->optimize_synthesis end_node Improved Reproducibility optimize_synthesis->end_node review_purification Review Purification Method (Crystallization, Chromatography) purity_fail->review_purification analytical_method Validate Analytical Method (HPLC/LC-MS) review_purification->analytical_method analytical_method->end_node check_protocol Standardize Protocol (Dosing Time, Sampling) assay_var->check_protocol consider_factors Consider Biological Factors (Metabolism, Diurnal Rhythm) check_protocol->consider_factors consider_factors->end_node

Caption: A logical troubleshooting workflow for addressing poor reproducibility in this compound experiments.

trazodone Trazodone inhibition Inhibition trazodone->inhibition antagonism Antagonism trazodone->antagonism serotonin_reuptake Serotonin Reuptake Transporter (SERT) synaptic_serotonin Increased Synaptic Serotonin serotonin_reuptake->synaptic_serotonin leads to ht2a_receptor 5-HT2A Receptor downstream_signaling Modulation of Downstream Signaling ht2a_receptor->downstream_signaling modulates inhibition->serotonin_reuptake antagonism->ht2a_receptor therapeutic_effects Antidepressant & Anxiolytic Effects synaptic_serotonin->therapeutic_effects downstream_signaling->therapeutic_effects

References

long-term stability data for 4-Chloro Trazodone hydrochloride reference standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability, handling, and troubleshooting for 4-Chloro Trazodone hydrochloride reference standards. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound reference standards?

A1: While specific long-term stability data for this compound is not publicly available, general recommendations for Trazodone hydrochloride reference standards should be followed. These standards are typically stable when stored in cool, dry, and well-ventilated places.[1][2][3] It is crucial to preserve the reference standard in a tightly sealed, light-resistant container.[4] For solutions, storage at -20°C for one month or -80°C for six months is recommended, ensuring the container is sealed to prevent moisture exposure.[5] Always refer to the manufacturer's certificate of analysis for specific storage instructions.[1]

Q2: What are the known impurities associated with Trazodone hydrochloride?

A2: Several impurities related to Trazodone hydrochloride have been identified. These can arise during synthesis or degradation. Some of the known impurities include Trazodone Impurity A (Trazodone N-Oxide) and Trazodone Impurity C.[6][7][8] A comprehensive list of related compounds can be found in pharmacopeial resources.[4][6][9][10]

Q3: Is this compound susceptible to degradation? Under what conditions?

A3: Trazodone hydrochloride, and likely its 4-Chloro analogue, is susceptible to degradation under forced conditions such as exposure to acid, base, oxidation, heat, and UV light.[11] Forced degradation studies have shown that Trazodone hydrochloride degrades in the presence of strong acids (0.1M HCl), bases (0.5M NaOH), and oxidizing agents (10% v/v H2O2).[11] It is also affected by heat (105°C) and UV light (254 nm).[11] The substance is known to be incompatible with strong oxidizing agents.[1][5]

Troubleshooting Guide

Issue: Inconsistent or unexpected analytical results when using the reference standard.

Possible Cause 1: Degradation of the reference standard.

  • Troubleshooting Steps:

    • Verify that the storage conditions have been consistently met as per the manufacturer's guidelines.

    • Inspect the physical appearance of the standard for any changes in color or texture. Trazodone hydrochloride is typically a white to off-white crystalline powder.[3][11]

    • Prepare a fresh solution from the reference standard and re-analyze.

    • If degradation is suspected, a stability-indicating HPLC method should be used to check for the presence of degradation products.

Possible Cause 2: Improper handling or solution preparation.

  • Troubleshooting Steps:

    • Ensure the reference standard was brought to room temperature before opening to prevent moisture absorption.

    • Review the solvent used for dissolution. While sparingly soluble in water and chloroform, the choice of solvent is critical for stability.[12]

    • Confirm the accuracy of weighing and dilution steps.

Issue: Appearance of unknown peaks in the chromatogram.

  • Troubleshooting Steps:

    • This could indicate the presence of impurities or degradation products.

    • Review the synthesis pathway and known impurities of Trazodone to tentatively identify the peaks.[6][7][8][9][10]

    • Perform co-injection with known impurity standards if available.

    • Subject the reference standard to forced degradation conditions (acid, base, oxidation, heat, light) and compare the resulting chromatograms to identify if the unknown peaks are degradation products.[11][13]

Data Presentation

Table 1: Summary of Forced Degradation Studies on Trazodone Hydrochloride

Stress ConditionReagent/ParameterObservations
Acid Hydrolysis0.1M HClDegradation observed[11]
Base Hydrolysis0.5M NaOHDegradation observed[11][13]
Oxidation10% v/v H2O2Degradation observed[11][13]
Thermal105°CDegradation observed[11]
PhotolyticUV light (254 nm) for 24hDegradation observed[11]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol is based on a validated method for the determination of Trazodone hydrochloride and its related substances.[11][14][15]

  • Chromatographic Conditions:

    • Column: C8 ODS (150 x 4.6 mm) or C18 ODS (250 x 4.6 mm, 10µm).[11][15]

    • Mobile Phase: A mixture of acetonitrile (B52724), THF, water, and methanol (B129727). One example composition is 300ml acetonitrile, 50ml THF, 400ml water, and 250ml methanol, with the pH adjusted to 11 using triethylamine (B128534) (TEA).[11][14] Another composition is methanol (180 ml), acetonitrile (180 ml), THF (40 ml), and 0.5% trifluoroacetic acid (600 ml).[15]

    • Flow Rate: 1.0 mL/min or 1.5 mL/min.[11][15]

    • Detection: UV at 255 nm or 252 nm.[11][15]

    • Injection Volume: 10 µL.[11][15]

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of the Trazodone hydrochloride reference standard.

    • Transfer to a 50 mL volumetric flask.

    • Dissolve in and dilute to the mark with the mobile phase.

    • Further dilute this stock solution with the mobile phase to achieve the desired concentration (e.g., 100 ppm).[11]

  • Sample Preparation for Stability Testing:

    • Subject the this compound to stress conditions as outlined in Table 1.

    • After the specified duration, neutralize the acidic and basic samples.

    • Dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Optional) cluster_analysis HPLC Analysis start Weigh Reference Standard dissolve Dissolve in Mobile Phase start->dissolve stock Prepare Stock Solution dissolve->stock working Prepare Working Standard stock->working hplc Inject into HPLC System working->hplc stress Subject to Stress Conditions (Acid, Base, Heat, etc.) neutralize Neutralize/Dilute stress->neutralize neutralize->hplc data Data Acquisition & Processing hplc->data results Evaluate Stability Profile data->results

Caption: Workflow for Stability Assessment of Reference Standards.

troubleshooting_logic cluster_degradation Degradation Pathway cluster_handling Handling & Preparation Pathway start Unexpected Analytical Results check_storage Verify Storage Conditions start->check_storage check_temp Ensure Room Temperature Equilibration start->check_temp check_appearance Inspect Physical Appearance check_storage->check_appearance prepare_fresh Prepare Fresh Solution check_appearance->prepare_fresh stability_hplc Run Stability-Indicating HPLC prepare_fresh->stability_hplc end_node Identify Root Cause stability_hplc->end_node review_solvent Review Solvent Choice check_temp->review_solvent verify_prep Confirm Weighing & Dilution Accuracy review_solvent->verify_prep verify_prep->end_node

Caption: Troubleshooting Logic for Unexpected Analytical Results.

References

strategies to reduce signal-to-noise ratio in 4-Chloro Trazodone hydrochloride detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of 4-Chloro Trazodone (B27368) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and achieve a higher signal-to-noise ratio in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a low signal-to-noise (S/N) ratio in the LC-MS/MS analysis of 4-Chloro Trazodone hydrochloride?

A low S/N ratio can stem from several factors throughout the analytical workflow. Key contributors include:

  • High Background Noise: This can be caused by contaminated solvents, improper sample cleanup leading to matrix effects, or electronic noise from the instrument.[1]

  • Weak Analyte Signal: This may result from low analyte concentration, poor ionization efficiency, suboptimal chromatographic peak shape, or signal suppression by co-eluting matrix components.[2][3]

  • Suboptimal Instrument Parameters: Incorrect settings for the ion source, collision energy, or detector can significantly impact signal intensity.[4][5]

Q2: How can I improve the ionization of this compound in my ESI-MS system?

Optimizing the ionization process is critical for enhancing the signal. Consider the following strategies:

  • Mobile Phase Modification: The addition of volatile additives to the mobile phase can significantly improve ionization. For amine-containing compounds like 4-Chloro Trazodone, acidic modifiers such as formic acid or ammonium (B1175870) formate (B1220265) are commonly used in positive ion mode to promote protonation.[6][7]

  • Source Parameter Optimization: Systematically tune the electrospray ionization (ESI) source parameters. This includes optimizing the capillary voltage, cone voltage (or fragmentor voltage), nebulizer gas flow, and drying gas temperature and flow rate.[4][5][8] It is recommended to perform an infusion of a standard solution to fine-tune these parameters for maximum signal intensity.[5]

  • Solvent Composition: Ensure the solvent composition at the point of elution is conducive to good ionization. A higher percentage of organic solvent at the time of elution can facilitate more efficient desolvation and ionization.

Q3: What type of sample preparation is recommended for analyzing this compound in complex matrices like plasma?

Effective sample preparation is crucial for removing interfering substances that can cause ion suppression and increase background noise.[9][10]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[9][10][11] For trazodone and its analogs, reversed-phase (C8 or C18) or mixed-mode cation exchange cartridges can be used.[10][11]

  • Liquid-Liquid Extraction (LLE): LLE is another common and effective method for extracting trazodone and its metabolites from biological fluids.[6][12][13]

  • Protein Precipitation: While simpler, protein precipitation with a solvent like acetonitrile (B52724) can be a quick method for sample cleanup, though it may be less effective at removing other matrix components compared to SPE or LLE.[7]

Troubleshooting Guides

Issue 1: High Baseline Noise in the Chromatogram

Question: I am observing a very noisy baseline in my chromatogram, which is making it difficult to integrate the peak for this compound. What should I do?

Answer: A noisy baseline can originate from the mobile phase, the HPLC system, or the detector. Follow these steps to diagnose and resolve the issue:

Troubleshooting Workflow for High Baseline Noise

cluster_mobile_phase Mobile Phase Checks cluster_system_check System Inspection cluster_detector_check Detector Evaluation start High Baseline Noise Observed mobile_phase Check Mobile Phase start->mobile_phase Step 1 system_check Inspect HPLC System mobile_phase->system_check If noise persists fresh_solvents Prepare fresh mobile phase with HPLC-grade solvents. mobile_phase->fresh_solvents detector_check Evaluate Detector system_check->detector_check If noise persists leaks Check for leaks in fittings and pump. system_check->leaks solution Noise Reduced detector_check->solution If noise is resolved lamp Check detector lamp intensity/age. detector_check->lamp degas Degas mobile phase thoroughly. fresh_solvents->degas pump Purge the pump to remove air bubbles. leaks->pump column Flush or replace the column. pump->column cell Clean the flow cell. lamp->cell

Caption: A logical workflow for troubleshooting high baseline noise.

Potential Cause Troubleshooting Step Expected Outcome
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity, HPLC-grade solvents and water. Filter all aqueous buffers.[1]A stable, quiet baseline.
Dissolved Gas in Mobile Phase Degas the mobile phase thoroughly using an in-line degasser, sparging with helium, or sonication.Reduction in baseline fluctuations and spikes.
Pump Issues Purge the pump to remove any trapped air bubbles. Check for leaks at pump heads and fittings.[1]A consistent and pulseless baseline.
Contaminated Column Flush the column with a strong solvent. If the noise persists, it may indicate column degradation, and replacement might be necessary.A cleaner baseline after flushing or with a new column.
Detector Malfunction Check the detector's lamp energy (for UV detectors) and ensure the flow cell is clean.Improved baseline stability.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My peak for this compound is showing significant tailing, which is affecting the accuracy of quantification. What could be the cause and how can I fix it?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase or column.

Decision Tree for Poor Peak Shape

cluster_tailing Tailing Troubleshooting cluster_fronting Fronting Troubleshooting start Poor Peak Shape tailing Peak Tailing? start->tailing fronting Peak Fronting? tailing->fronting No secondary_interactions Secondary Interactions with Silanols tailing->secondary_interactions Yes mobile_phase_ph Mobile Phase pH incorrect tailing->mobile_phase_ph Yes overload Sample Overload fronting->overload Yes injection_solvent Injection solvent stronger than mobile phase fronting->injection_solvent Yes solution_tailing Add competing base (e.g., triethylamine) or use a base-deactivated column. secondary_interactions->solution_tailing adjust_ph Adjust mobile phase pH to ensure analyte is in a single ionic state. mobile_phase_ph->adjust_ph column_overload Column Overload (less common for tailing) solution_fronting Reduce sample concentration or injection volume. overload->solution_fronting adjust_solvent Use mobile phase or a weaker solvent for sample dissolution. injection_solvent->adjust_solvent

Caption: A decision tree for troubleshooting poor peak shape.

Potential Cause Troubleshooting Step Expected Outcome
Secondary Interactions Add a competing base like triethylamine (B128534) (0.1%) to the mobile phase to block active silanol (B1196071) groups on the column. Alternatively, use a base-deactivated column.[11]Symmetrical peak shape.
Mobile Phase pH Adjust the mobile phase pH to ensure that this compound is in a consistent, single ionic form (protonated). A pH 2-3 units below the pKa of the amine group is generally recommended.Improved peak symmetry.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.Restoration of good peak shape.
Sample Overload (causes fronting) Reduce the concentration of the sample or the injection volume.[14]A more symmetrical peak.
Inappropriate Injection Solvent Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.[14]Sharper, more symmetrical peaks.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is adapted from methods used for trazodone and its metabolites and should be optimized for this compound.[11]

  • Conditioning: Condition a C8 SPE cartridge (e.g., 50mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load 0.5 mL of plasma sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol or an appropriate organic solvent mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Starting Conditions

These are general starting parameters that should be optimized for your specific instrument and this compound standard.

Parameter Suggested Starting Condition
LC Column C18 or C8, 2.1 or 4.6 mm i.d., <3 µm particle size
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.5 mL/min for 2.1 mm i.d. columns
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Determine the precursor ion (MH+) for this compound and optimize collision energy to identify a stable and intense product ion. For trazodone, a common transition is m/z 372.2 -> 176.2.[13]

Data Presentation

Table 1: Mobile Phase Modifier Comparison
Mobile Phase Additive Typical Concentration Pros Cons
Formic Acid 0.1%Good for positive ionization, volatile.[7]Can cause ion suppression for some compounds.
Ammonium Formate 5-10 mMProvides good buffering and enhances ionization.[5]May form adducts with the analyte.[4]
Trifluoroacetic Acid (TFA) 0.05-0.1%Excellent for chromatography peak shape.Strong ion pairing agent that can cause significant signal suppression in ESI-MS.[15]
Table 2: Mass Spectrometry Source Parameter Optimization

This table provides a general guide for optimizing ESI source parameters. The optimal values will be instrument-dependent.

Parameter Typical Range Impact on Signal
Capillary Voltage 2.5 - 4.5 kVOptimizes the electric field for efficient droplet charging.
Cone/Fragmentor Voltage 20 - 60 VAffects in-source fragmentation and ion transmission.[4]
Source Temperature 100 - 150 °CAids in the desolvation of the ESI droplets.
Desolvation Gas Flow 600 - 1200 L/hrFacilitates solvent evaporation from the charged droplets.
Desolvation Temperature 300 - 500 °CFurther aids in the desolvation process.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 4-Chloro Trazodone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of various validated analytical methods for the quantification of 4-Chloro Trazodone (B27368) hydrochloride, a widely used antidepressant. The methods discussed include High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and UV-Visible Spectrophotometry.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, speed, and the nature of the sample matrix. Below is a summary of the performance characteristics of different methods validated for the quantification of Trazodone hydrochloride.

MethodLinearity (µg/mL)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Key Features
RP-HPLC [1]20 - 10097.65%< 2%--Simple, accurate, and precise method suitable for routine quality control.[1]
UHPLC [2][3]--< 2%0.16050.4866Rapid analysis with a short run time, highly sensitive and reproducible.[2][3]
UV-Spectrophotometry (Zero Order) [4]5 - 3599%---Simple and economical method for bulk and pharmaceutical dosage forms.[4]
UV-Spectrophotometry (AUC) [4]5 - 3598.80%---Utilizes the area under the curve for quantification, offering an alternative to single wavelength measurement.[4]
Extractive Spectrophotometry (BTB) [5]0.2 - 14.5----Based on ion-association complex formation, suitable for pharmaceutical formulations.[5]
Extractive Spectrophotometry (BCP) [5]0.2 - 14.1----Another ion-association complex-based method with a different reagent.[5]
Spectrofluorimetry [6]-----Measures the native fluorescence of the drug, offering high sensitivity.[6]
HPTLC [7]0.2 - 2.0 (ng/µL)92.52% - 96.73%0.98% - 3.54%0.016 (ng/µL)0.048 (ng/µL)Suitable for quantification in biological matrices like human serum.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the key methods cited.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides a robust and reliable approach for the quantification of Trazodone HCl in bulk and dosage forms.[1]

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Kromasil 100-5C18 (or equivalent C18 column).[1]

  • Mobile Phase: A mixture of acetonitrile, methanol, and water in a specified ratio.[1]

  • Flow Rate: Optimized for good separation and peak shape (e.g., 1.0 mL/min).

  • Detection Wavelength: 255 nm.[8]

  • Injection Volume: 10 µL.[8]

  • Quantification: Based on the peak area of the analyte compared to a standard of known concentration.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC offers a significant advantage in terms of speed and resolution, making it ideal for high-throughput analysis.[2][9]

  • Instrumentation: An Ultra-High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

  • Column: A sub-2 µm particle size column, such as an Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm).[10]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 8.5) and an organic solvent (e.g., methanol).[10]

  • Flow Rate: Typically in the range of 0.25 - 0.7 mL/min.[2][10]

  • Detection Wavelength: 249 nm or 254 nm.[2][9]

  • Injection Volume: A small volume, typically 1-5 µL.

  • Quantification: Peak area integration against a calibration curve.

UV-Visible Spectrophotometry

This is a simpler and more accessible method, suitable for routine analysis where high sensitivity is not the primary requirement.

  • Instrumentation: A UV-Visible Spectrophotometer.

  • Solvent: Water is a commonly used solvent.[4]

  • Method I: Zero Order Spectrometry

    • Wavelength of Maximum Absorbance (λmax): 246.0 nm.[4]

    • Procedure: Prepare a series of standard solutions of Trazodone HCl in the solvent. Measure the absorbance of the standards and the sample solution at 246.0 nm.

    • Quantification: Determine the concentration of the sample from a calibration curve of absorbance versus concentration.

  • Method II: Area Under Curve (AUC) Technique

    • Wavelength Range: 235.20 nm – 256.60 nm.[4]

    • Procedure: Record the absorption spectra of the standard and sample solutions. Calculate the area under the curve between the selected wavelengths.

    • Quantification: Correlate the AUC of the sample with that of the standards using a calibration plot.

Visualizing the Workflow

Diagrams illustrating the experimental workflows can aid in understanding the procedural steps involved in each analytical technique.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Prep Weigh & Dissolve Trazodone HCl Dilute Serial Dilution to working concentrations Prep->Dilute Inject Inject into HPLC System Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (e.g., 255 nm) Separate->Detect Acquire Record Chromatogram Detect->Acquire Analyze Integrate Peak Area & Quantify vs. Standard Acquire->Analyze

Caption: RP-HPLC Experimental Workflow.

UVSpec_Workflow cluster_methods Measurement cluster_quant Quantification start Prepare Standard & Sample Solutions in Water zero_order Method I: Zero Order Measure Absorbance at λmax (246 nm) start->zero_order auc Method II: AUC Scan Spectrum & Calculate Area (235-257 nm) start->auc quant_zero Compare Absorbance to Calibration Curve zero_order->quant_zero quant_auc Compare AUC to Calibration Curve auc->quant_auc

Caption: UV-Spectrophotometry Workflow.

References

Comparative Analysis of 4-Chloro Trazodone Hydrochloride vs. Trazodone Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the pharmacological activities of 4-Chloro Trazodone hydrochloride and its parent compound, Trazodone. Aimed at researchers, scientists, and drug development professionals, this document summarizes the available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of these two psychoactive compounds.

Introduction

Trazodone is a well-established antidepressant medication, classified as a serotonin (B10506) antagonist and reuptake inhibitor (SARI).[1][2] Its unique pharmacological profile, which includes antagonism of serotonin 5-HT2A receptors and inhibition of the serotonin transporter (SERT), contributes to its antidepressant, anxiolytic, and hypnotic effects.[3] this compound is an isomer of Trazodone, also categorized as an antidepressant.[4][5] While comprehensive comparative data is limited, this guide synthesizes the available information to draw a comparative picture of their activities.

Data Presentation: Pharmacological Activity

Table 1: In Vitro Receptor Binding Affinities of Trazodone

Receptor/TransporterKi (nM)Reference
5-HT1A78[6]
5-HT2A16[6]
5-HT2C--
Serotonin Transporter (SERT)196[6]
Dopamine (B1211576) D23650[6]
α1-Adrenergic--
Histamine H1--
Note: A lower Ki value indicates a higher binding affinity. Data for 5-HT2C, α1-Adrenergic, and Histamine H1 receptors are widely cited but specific Ki values vary across studies.

Table 2: In Vivo Activity of this compound in Mice

AssayEndpointED50 (mg/kg)Reference
Apomorphine-Induced StereotypyInhibition0.24-
CatalepsyInduction0.9-
Note: ED50 (Median Effective Dose) is the dose that produces a quantal effect in 50% of the population that takes it.

Comparative Analysis of Activity

Due to the limited direct comparative data, a definitive statement on the relative potency and selectivity of this compound versus Trazodone is challenging. However, based on the available information and structure-activity relationships of Trazodone analogs, some inferences can be drawn.

The single data point on the in vivo activity of this compound suggests potent central nervous system activity. The inhibition of apomorphine-induced stereotypy at a low ED50 indicates potential dopamine receptor interaction or modulation of dopaminergic pathways, while the induction of catalepsy is often associated with dopamine D2 receptor antagonism.

Trazodone itself has a very low affinity for D2 receptors (Ki = 3650 nM), suggesting that the 4-chloro substitution might alter the receptor binding profile significantly. Halogenation of the phenylpiperazine ring in related compounds is known to influence receptor affinity and selectivity.[7] Further in vitro binding and functional assays are necessary to elucidate the precise pharmacological profile of this compound and to directly compare it with Trazodone.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of Trazodone

Trazodone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_vesicle Serotonin Serotonin_cleft Serotonin Serotonin_vesicle->Serotonin_cleft Release Serotonin_cleft->SERT Reuptake HTR2A 5-HT2A Receptor Serotonin_cleft->HTR2A HTR1A 5-HT1A Receptor Serotonin_cleft->HTR1A Downstream Downstream Signaling (Antidepressant, Anxiolytic, Sedative Effects) HTR2A->Downstream HTR1A->Downstream Alpha1 α1-Adrenergic Receptor Alpha1->Downstream H1 H1 Receptor H1->Downstream Trazodone Trazodone Trazodone->SERT Inhibits Trazodone->HTR2A Antagonizes Trazodone->Alpha1 Antagonizes Trazodone->H1 Antagonizes

Caption: Trazodone's multifaceted mechanism of action.

Experimental Workflow: Apomorphine-Induced Stereotypy

Apomorphine_Stereotypy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_procedure Procedure cluster_analysis Data Analysis Animals Mice Housing Standard Housing Animals->Housing Habituation Habituation to Test Environment Housing->Habituation Administration Administer Vehicle or Test Compound Habituation->Administration Vehicle Vehicle Control Vehicle->Administration Test_Compound 4-Chloro Trazodone HCl or Trazodone HCl Test_Compound->Administration Apomorphine_injection Inject Apomorphine (B128758) (Dopamine Agonist) Administration->Apomorphine_injection Observation Observe Stereotypical Behaviors (e.g., sniffing, gnawing, licking) Apomorphine_injection->Observation Scoring Score Stereotypy Intensity Observation->Scoring Comparison Compare Scores between Groups Scoring->Comparison ED50 Calculate ED50 for Inhibition Comparison->ED50

Caption: Workflow for assessing apomorphine-induced stereotypy.

Experimental Workflow: Catalepsy Test

Catalepsy_Test_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_procedure Procedure cluster_analysis Data Analysis Animals Mice Apparatus Horizontal Bar Apparatus Animals->Apparatus Placement Gently Place Mouse's Forepaws on Bar Apparatus->Placement Vehicle Vehicle Control Administration Administer Vehicle or Test Compound Vehicle->Administration Test_Compound 4-Chloro Trazodone HCl or Trazodone HCl Test_Compound->Administration Administration->Placement Measurement Measure Latency to Descend (Catalepsy Duration) Placement->Measurement Comparison Compare Latencies between Groups Measurement->Comparison ED50 Calculate ED50 for Induction Comparison->ED50

Caption: Workflow for the catalepsy test in mice.

Experimental Protocols

Apomorphine-Induced Stereotypy Test in Mice

Objective: To assess the effect of a test compound on dopamine receptor-mediated stereotyped behaviors induced by apomorphine.

Materials:

  • Male Swiss mice (20-25 g)

  • Apomorphine hydrochloride

  • Test compound (4-Chloro Trazodone HCl or Trazodone HCl)

  • Vehicle (e.g., saline, distilled water with 0.5% Tween 80)

  • Observation cages (transparent, e.g., 20x20x30 cm)

Procedure:

  • Acclimatization: House mice in standard laboratory conditions for at least one week before the experiment. Allow them to acclimatize to the testing room for at least 1 hour before the experiment begins.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, and different dose levels of the test compound.

  • Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the apomorphine challenge (e.g., 30 or 60 minutes).

  • Apomorphine Challenge: Inject apomorphine hydrochloride (e.g., 1-5 mg/kg, s.c.) to induce stereotyped behavior.

  • Observation: Immediately after apomorphine injection, place each mouse individually into an observation cage. Observe the animals for a set period (e.g., 30-60 minutes).

  • Scoring: Score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing, and head-weaving) at regular intervals (e.g., every 5 minutes) using a standardized scoring system. For example:

    • 0: Normal behavior

    • 1: Intermittent sniffing

    • 2: Continuous sniffing

    • 3: Intermittent licking or gnawing

    • 4: Continuous licking or gnawing

  • Data Analysis: Calculate the total stereotypy score for each animal. Compare the scores of the test compound-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). Calculate the ED50 for the inhibition of stereotypy.

Catalepsy Test in Mice

Objective: To assess the cataleptic effect of a test compound, often indicative of dopamine D2 receptor blockade.

Materials:

  • Male Swiss mice (20-25 g)

  • Test compound (4-Chloro Trazodone HCl or Trazodone HCl)

  • Vehicle

  • Catalepsy bar apparatus (a horizontal bar, approximately 0.5 cm in diameter, raised 3-5 cm from a flat surface)

Procedure:

  • Acclimatization: As described for the stereotypy test.

  • Grouping: As described for the stereotypy test.

  • Administration: Administer the test compound or vehicle (i.p. or p.o.).

  • Testing: At various time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the forepaws of the mouse onto the horizontal bar.

  • Measurement: Start a stopwatch immediately upon placement. Measure the time the mouse remains in this unnatural posture (latency to descend). The endpoint is when the mouse removes one or both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used to avoid animal distress.

  • Data Analysis: Compare the mean latency to descend for each treatment group with the vehicle control group using appropriate statistical tests. Calculate the ED50 for the induction of catalepsy.

Conclusion

This guide provides a comparative overview of this compound and Trazodone based on the currently available scientific literature. While Trazodone's pharmacological profile is well-characterized, data on this compound is sparse. The limited in vivo data for this compound suggests it is a potent CNS-active agent. However, without direct comparative in vitro studies, a detailed comparison of their mechanisms of action and receptor affinities remains speculative. Further research, particularly head-to-head receptor binding and functional assays, is crucial to fully elucidate the pharmacological similarities and differences between these two compounds. The provided experimental protocols and workflows offer a foundation for conducting such comparative studies.

References

A Comparative Guide to the In Vitro and In Vivo Effects of Trazodone Hydrochloride and Other Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the pharmacological effects of Trazodone hydrochloride with other commonly prescribed antidepressants, including the tricyclic antidepressant (TCA) Amitriptyline, the tetracyclic antidepressant Mirtazapine, and the selective serotonin (B10506) reuptake inhibitor (SSRI) Paroxetine (B1678475). The information is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed methodologies to support further investigation and drug discovery efforts.

I. In Vitro Pharmacological Profile

The in vitro activity of an antidepressant is crucial in defining its mechanism of action and potential side-effect profile. This is primarily determined by its binding affinity (Ki) to various neurotransmitter receptors and transporters. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative In Vitro Receptor and Transporter Binding Affinities (Ki, nM)

TargetTrazodoneAmitriptylineMirtazapineParoxetine
Serotonin Transporter (SERT) 367[1]4.3[2]-0.05[3]
Norepinephrine Transporter (NET) >10,00035[2]-40
Dopamine Transporter (DAT) >10,0003,250[2]-490
5-HT1A Receptor 118 (partial agonist)[1]215Low Affinity[4]>1000[3]
5-HT2A Receptor 35.6 (antagonist)[1]2.4High Affinity[4]>1000[3]
5-HT2C Receptor 224 (antagonist)[1]5.4High Affinity[4]-
α1-Adrenergic Receptor 153 (antagonist)[1]19Moderate Affinity[5]>1000[3]
α2-Adrenergic Receptor 155 (antagonist)[1]1,300High Affinity[6]>1000[3]
Histamine H1 Receptor ~3000.9High Affinity[4][7]-
Muscarinic M1 Receptor >10,00014Low Affinity[4]76[2]

II. In Vivo Antidepressant-Like Effects

The in vivo efficacy of antidepressants is commonly assessed in rodent models of depression, which aim to replicate certain behavioral aspects of the disorder. Key behavioral assays include the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Chronic Mild Stress (CMS) model with a subsequent Sucrose (B13894) Preference Test (SPT).

Table 2: Comparative In Vivo Effects in Rodent Models of Depression

ModelTrazodoneAmitriptylineMirtazapineParoxetine
Forced Swim Test (FST) Reduction in immobility time.Dose-dependent reduction in immobility time.[8][9]Reduction in immobility time.Strain-dependent reduction in immobility time.[10][11]
Tail Suspension Test (TST) Reduction in immobility time.Dose-dependent reduction in immobility time.[12][13]Reduction in immobility time.Reduction in immobility time.
Chronic Mild Stress (CMS) + Sucrose Preference Test (SPT) Reversal of stress-induced anhedonia.Reversal of stress-induced anhedonia.[14]Reversal of stress-induced anhedonia.Reversal of stress-induced anhedonia.[15]

Note: The magnitude of the effect is dependent on the dose, duration of treatment, and animal strain used in the study.

III. Signaling Pathways and Mechanisms of Action

The therapeutic effects of these antidepressants are mediated by complex intracellular signaling cascades that are initiated by their interaction with specific molecular targets.

Trazodone_Signaling Trazodone Trazodone SERT SERT Trazodone->SERT Inhibition HTR2A 5-HT2A Receptor Trazodone->HTR2A Antagonism HTR2C 5-HT2C Receptor Trazodone->HTR2C Antagonism ADRA1 α1-Adrenergic Receptor Trazodone->ADRA1 Antagonism CREB CREB HTR2A->CREB Modulation of HTR2C->CREB Modulation of GeneTranscription Gene Transcription CREB->GeneTranscription NeuronalSurvival Neuronal Survival & Plasticity GeneTranscription->NeuronalSurvival

Trazodone's primary mechanism of action.

Amitriptyline_Signaling Amitriptyline Amitriptyline SERT SERT Amitriptyline->SERT Inhibition NET NET Amitriptyline->NET Inhibition MAPK_ERK MAPK/ERK Pathway Amitriptyline->MAPK_ERK Inhibition CREB CREB MAPK_ERK->CREB Phosphorylation GeneTranscription Gene Transcription CREB->GeneTranscription NeuronalSurvival Neuronal Survival & Plasticity GeneTranscription->NeuronalSurvival

Amitriptyline's signaling pathway.

Mirtazapine_Signaling Mirtazapine Mirtazapine ADRA2 α2-Adrenergic Receptor Mirtazapine->ADRA2 Antagonism HTR2A 5-HT2A Receptor Mirtazapine->HTR2A Antagonism HTR2C 5-HT2C Receptor Mirtazapine->HTR2C Antagonism H1 H1 Receptor Mirtazapine->H1 Antagonism NE_release Increased Norepinephrine Release ADRA2->NE_release SER_release Increased Serotonin Release ADRA2->SER_release

Mirtazapine's receptor antagonism and effects.

Paroxetine_Signaling Paroxetine Paroxetine SERT SERT Paroxetine->SERT Potent Inhibition JAK2_STAT3 JAK2/STAT3 Pathway Paroxetine->JAK2_STAT3 Activation MAPK MAPK Pathway Paroxetine->MAPK Inhibition Inflammation Modulation of Inflammation JAK2_STAT3->Inflammation NeuronalFunction Modulation of Neuronal Function MAPK->NeuronalFunction

Paroxetine's signaling pathways.

IV. Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results across different studies.

A. In Vitro: Receptor Binding Assay

This protocol provides a general framework for determining the binding affinity of a compound to a specific receptor using a radioligand competition assay.

  • Preparation of Cell Membranes:

    • Culture cells expressing the target receptor (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) using a tissue homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Competition Binding Assay:

    • In a multi-well plate, add a constant concentration of a specific radioligand (e.g., [3H]-paroxetine for SERT) to each well.

    • Add increasing concentrations of the unlabeled test compound (e.g., Trazodone).

    • Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known potent unlabeled ligand (non-specific binding).

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

  • Detection and Data Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. In Vivo: Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.[1][16]

  • Apparatus:

    • A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Administer the test compound or vehicle to the animals at a specified time before the test (e.g., 30-60 minutes for acute administration).

    • Gently place each animal individually into the water cylinder for a 6-minute session.

    • Record the entire session using a video camera for later analysis.

    • After the 6 minutes, remove the animal from the water, dry it with a towel, and return it to its home cage.

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.

    • A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

C. In Vivo: Tail Suspension Test (TST)

The TST is another common behavioral despair model used to assess antidepressant efficacy in mice.[17][18][19]

  • Apparatus:

    • A suspension box or a horizontal bar from which the mouse can be suspended.

  • Procedure:

    • Administer the test compound or vehicle to the mice at a specified time before the test.

    • Suspend each mouse individually by its tail using adhesive tape, ensuring the tape is securely attached to the tail and the suspension bar. The mouse's body should hang freely without touching any surfaces.

    • The test duration is typically 6 minutes.[17][19]

    • Record the session for subsequent analysis.

  • Data Analysis:

    • Measure the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

    • A significant reduction in immobility time in the drug-treated group compared to the vehicle-treated group suggests an antidepressant-like effect.[13]

D. In Vivo: Chronic Mild Stress (CMS) and Sucrose Preference Test (SPT)

The CMS model is considered to have high face and predictive validity for depression, as it induces a state of anhedonia (a core symptom of depression) in rodents.[20]

  • CMS Protocol (typically 3-8 weeks):

    • Expose animals to a series of mild, unpredictable stressors on a daily basis.[20]

    • Stressors may include: tilted cage, wet bedding, food or water deprivation for a short period, light/dark cycle reversal, and social stress.[20]

    • The stressors should be varied and unpredictable to prevent habituation.

  • Sucrose Preference Test (SPT):

    • This test is conducted periodically throughout the CMS protocol to assess the development of anhedonia.

    • Habituate the animals to a two-bottle choice: one bottle containing water and the other containing a 1% sucrose solution.

    • Following a period of food and water deprivation (e.g., 12-24 hours), present the animals with the two pre-weighed bottles for a specific duration (e.g., 1-2 hours).[21]

    • Measure the consumption from each bottle by weighing them before and after the test.

    • Calculate the sucrose preference as: (sucrose solution consumed / total fluid consumed) x 100.

    • A significant decrease in sucrose preference in the stress group compared to the control group indicates anhedonia.

    • To test the efficacy of an antidepressant, the drug is administered chronically during the later weeks of the CMS protocol. A reversal of the decreased sucrose preference in the drug-treated stressed group is indicative of an antidepressant effect.

V. Experimental Workflow

The following diagram illustrates a general workflow for the preclinical screening and validation of a potential antidepressant compound.

Antidepressant_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Behavioral Screening (Acute) cluster_2 In Vivo Efficacy Models (Chronic) cluster_3 Mechanism of Action & Safety ReceptorBinding Receptor Binding Assays (Ki) TransporterUptake Transporter Uptake Assays (IC50) FST Forced Swim Test ReceptorBinding->FST TransporterUptake->FST TST Tail Suspension Test CMS Chronic Mild Stress + SPT FST->CMS TST->CMS OtherModels Other Models (e.g., Social Defeat) Signaling Signaling Pathway Analysis CMS->Signaling OtherModels->Signaling Tox Toxicology & Safety Pharmacology

References

A Comparative Guide to 4-Chloro Trazodone Hydrochloride Reference Materials for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the quality and reliability of analytical reference materials are paramount. This guide provides a comprehensive comparison of 4-Chloro Trazodone hydrochloride reference materials, also known as Trazodone Related Compound C, a critical impurity and metabolite of the antidepressant drug Trazodone. This document is intended to assist researchers, scientists, and quality control professionals in making informed decisions when selecting a reference standard for their analytical needs.

Comparison of typical Certificate of Analysis (CoA) Specifications

The quality of a reference material is primarily assessed through its Certificate of Analysis (CoA), which provides key data on its purity, identity, and other critical parameters. Below is a comparison of typical specifications for this compound reference materials from leading suppliers.

ParameterSupplier ASupplier B (Typical)Supplier C (Typical)
Product Name Trazodone EP Impurity C (HCl)Trazodone Related Compound C (USP)4-Chloro Trazodone HCl
CAS Number 1263278-77-81263278-77-81263278-77-8
Molecular Formula C₁₉H₂₂ClN₅O · HClC₁₉H₂₂ClN₅O · HClC₁₉H₂₂ClN₅O · HCl
Molecular Weight 408.32 g/mol 408.32 g/mol 408.32 g/mol
HPLC Purity 98.96 %≥ 98.0%≥ 98.0%
Identity (¹H NMR, MS, IR) ConformsConformsConforms
Weight Loss by TGA 1.63 %≤ 2.0%≤ 2.0%
Potency (as is) 97.35 %Reported on CoAReported on CoA
Traceability N/ATraceable to USP RSCertified Reference Material

Note: Data for Supplier A is based on an available Certificate of Analysis. Data for Suppliers B and C are representative of typical specifications for certified reference materials and may vary between lots.

Experimental Protocols

Accurate and reproducible analytical results depend on robust experimental protocols. The following are detailed methodologies for the key experiments cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the purity of this compound and separating it from related impurities.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C8 or C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer pH 4.5 or 0.01% triethylamine (B128534) in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a ratio of approximately 60:40 (v/v).[4] The exact ratio should be optimized for system suitability.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 255 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Accurately weigh and dissolve the reference material in the mobile phase to a concentration of about 1 mg/mL. Further dilute as needed.

  • System Suitability: The system is deemed suitable for use if the relative standard deviation of replicate injections is not more than 2.0%.

Thermogravimetric Analysis (TGA) for Determination of Volatiles

TGA is employed to determine the presence of volatile components such as water or residual solvents.[5][6][7][8]

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Size: 5-10 mg of the reference material.

  • Crucible: Platinum or alumina (B75360) pan.

  • Temperature Program:

    • Equilibrate at 25°C.

    • Ramp up to 150°C at a heating rate of 10°C/min.

  • Purge Gas: Dry nitrogen at a flow rate of 50-60 mL/min.

  • Analysis: The weight loss is recorded as a function of temperature. The percentage of weight loss within a specified temperature range (e.g., up to 120°C for moisture) is reported.

Visualizing the Quality Control Workflow

The following diagrams illustrate the logical workflow for the quality control and use of a this compound reference material.

Workflow for Reference Material Qualification cluster_0 Material Reception and Initial Checks cluster_1 Analytical Testing cluster_2 Acceptance and Use Receive Material Receive Material Visual Inspection Visual Inspection Receive Material->Visual Inspection CoA Review CoA Review Visual Inspection->CoA Review HPLC Purity HPLC Purity CoA Review->HPLC Purity Identity (NMR, MS, IR) Identity (NMR, MS, IR) CoA Review->Identity (NMR, MS, IR) TGA Analysis TGA Analysis CoA Review->TGA Analysis Potency Calculation Potency Calculation HPLC Purity->Potency Calculation TGA Analysis->Potency Calculation Material Acceptance Material Acceptance Potency Calculation->Material Acceptance Use in Assays Use in Assays Material Acceptance->Use in Assays

Caption: A flowchart illustrating the qualification process for a new batch of reference material.

Signaling Pathway Context

While 4-Chloro Trazodone is primarily an impurity, its parent compound, Trazodone, has a well-defined mechanism of action involving serotonin (B10506) receptors. Understanding this can be relevant for toxicological and pharmacological assessments of the impurity.

Simplified Trazodone Signaling Pathway Trazodone Trazodone SERT Serotonin Transporter (SERT) Trazodone->SERT Inhibition 5-HT2A Receptor 5-HT2A Receptor Trazodone->5-HT2A Receptor Antagonism Synaptic Serotonin Increased Synaptic Serotonin SERT->Synaptic Serotonin Leads to Neuronal Signaling Modulation of Neuronal Signaling 5-HT2A Receptor->Neuronal Signaling Modulates Synaptic Serotonin->Neuronal Signaling Impacts

Caption: A diagram showing the primary targets of Trazodone in the central nervous system.

References

Assessing the Specificity of Trazodone Hydrochloride for 5-HT Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Trazodone (B27368) hydrochloride's binding affinity and functional activity at serotonin (B10506) (5-HT) receptors. Due to a lack of publicly available data on the binding profile of 4-Chloro Trazodone hydrochloride, this document focuses on Trazodone and its primary active metabolite, meta-chlorophenylpiperazine (m-CPP), to offer a comprehensive overview of its serotonergic specificity. This analysis is supported by experimental data from publicly available literature and detailed experimental protocols for key assays.

Comparative Analysis of Receptor Binding Affinity

Trazodone is a multifunctional antidepressant that interacts with various neurotransmitter receptors. Its clinical efficacy is attributed to its complex pharmacological profile, particularly its interactions with serotonin receptors and the serotonin transporter (SERT). The following table summarizes the binding affinities (Ki, in nM) of Trazodone and its active metabolite, m-CPP, for a range of 5-HT receptor subtypes and other relevant targets. Lower Ki values indicate higher binding affinity.

Receptor/TransporterTrazodone Ki (nM)m-CPP Ki (nM)Comparator: Fluoxetine Ki (nM)
5-HT Receptors
5-HT1A23.6 - 78[1][2]18.9[2]130
5-HT2A1.1 - 14[1]3133
5-HT2C33 - 190[1]423
Serotonin Transporter
SERT160 - 470[1]2801.1
Adrenergic Receptors
α1-adrenergic15 - 38[1]16001800
α2-adrenergic560[1]1000010000
Histamine (B1213489) Receptors
H1401000011000

Data Interpretation:

  • Trazodone exhibits the highest affinity for the 5-HT2A receptor , where it acts as an antagonist.[1] It also has a moderate affinity for the 5-HT1A and 5-HT2C receptors.[1] Its affinity for the serotonin transporter (SERT) is considerably lower than that of selective serotonin reuptake inhibitors (SSRIs) like Fluoxetine. Trazodone also demonstrates significant binding to α1-adrenergic and H1 histamine receptors, which contributes to its sedative effects.[3]

  • The active metabolite, m-CPP , shows a different binding profile, with a higher affinity for the 5-HT2C receptor where it acts as an agonist.[4]

  • Fluoxetine , a representative SSRI, is included for comparison to highlight the relatively low affinity of Trazodone for SERT.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for a radioligand binding assay and a calcium flux functional assay, commonly used to characterize the interaction of compounds with 5-HT receptors.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a method to determine the binding affinity of a test compound for the 5-HT2A receptor using a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human 5-HT2A receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]-Ketanserin (a 5-HT2A receptor antagonist).

  • Non-specific Binding Control: Spiperone or another suitable 5-HT2A antagonist at a high concentration (e.g., 10 µM).

  • Test Compound: this compound (or Trazodone as a reference).

  • Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired final concentration in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Ketanserin, and 150 µL of the membrane preparation.

    • Non-specific Binding: 50 µL of Spiperone (10 µM final concentration), 50 µL of [3H]-Ketanserin, and 150 µL of the membrane preparation.

    • Test Compound: 50 µL of the test compound at various concentrations, 50 µL of [3H]-Ketanserin, and 150 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay for 5-HT2A Receptor

This protocol outlines a method to assess the functional activity (agonist or antagonist) of a test compound at the Gq-coupled 5-HT2A receptor by measuring changes in intracellular calcium concentration.

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound at the human 5-HT2A receptor.

Materials:

  • Cell Line: U2OS or CHO cells stably expressing the human 5-HT2A receptor.

  • Calcium Indicator Dye: Fluo-8 AM or a similar calcium-sensitive fluorescent dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Serotonin (5-HT) or another known 5-HT2A agonist.

  • Test Compound: this compound (or Trazodone as a reference).

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into the microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.

  • Assay Protocol (Antagonist Mode):

    • Add the test compound at various concentrations to the wells and incubate for a predetermined period.

    • Place the plate in the fluorescence microplate reader.

    • Initiate the reading and, after establishing a baseline fluorescence, add a pre-determined concentration of the 5-HT agonist (typically the EC80 concentration) to all wells.

    • Continue to measure the fluorescence intensity over time to capture the calcium transient.

  • Assay Protocol (Agonist Mode):

    • Place the dye-loaded plate in the fluorescence microplate reader.

    • Initiate the reading and, after establishing a baseline, add the test compound at various concentrations to the wells.

    • Continue to measure the fluorescence intensity to detect any agonist-induced calcium mobilization.

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU) is calculated for each well.

    • For antagonist activity, plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50.

    • For agonist activity, plot the ΔRFU against the logarithm of the test compound concentration to determine the EC50.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release Stimulates cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response ligand Trazodone (Antagonist) ligand->receptor Binds & Blocks agonist Serotonin (5-HT) (Agonist) agonist->receptor Binds & Activates

Caption: 5-HT2A Receptor Signaling Pathway

G start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Test Compound) prep_membranes->setup_assay add_radioligand Add Radioligand (e.g., [3H]-Ketanserin) setup_assay->add_radioligand incubate Incubate to Reach Equilibrium add_radioligand->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow

Conclusion

Trazodone hydrochloride demonstrates a complex pharmacological profile with a notable specificity for the 5-HT2A receptor, where it acts as an antagonist. Its lower affinity for the serotonin transporter distinguishes it from typical SSRIs. The primary active metabolite, m-CPP, exhibits a different profile, with higher affinity for the 5-HT2C receptor. A comprehensive understanding of Trazodone's in vivo effects requires consideration of the combined actions of the parent drug and its active metabolites.

Crucially, there is a significant lack of publicly available data regarding the binding affinity and functional activity of this compound at 5-HT receptors or other targets. Further research is necessary to characterize the pharmacological profile of this specific isomer and to enable a direct comparison with Trazodone. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

Inter-Laboratory Validation of a 4-Chloro Trazodone Hydrochloride Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory validation of an assay for 4-Chloro Trazodone hydrochloride, a compound structurally related to the antidepressant drug Trazodone. The information presented is synthesized from various validated analytical methods for Trazodone and its related substances, offering a robust framework for researchers, scientists, and drug development professionals. This guide will objectively compare the performance of a typical High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, supported by experimental data and detailed protocols.

It is important to note that "this compound" is not a standard nomenclature for Trazodone hydrochloride, which features a chlorine atom at the 3-position of the phenylpiperazine ring. This guide assumes "this compound" refers to a positional isomer or a related compound and leverages data from validated Trazodone hydrochloride assays as a highly relevant proxy.

Comparative Performance of Analytical Methods

The primary method for the assay of Trazodone hydrochloride and its related compounds is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2] This technique offers a balance of specificity, sensitivity, and robustness for quality control and stability testing.[3][4] Alternative methods, though less common for routine quality control, include Gas Chromatography (GC) and Spectrophotometric methods.[5]

Table 1: Comparison of Analytical Methods for Trazodone and Related Compounds

ParameterRP-HPLC with UV DetectionGas Chromatography (GC)UV-Vis Spectrophotometry
Principle Separation based on polaritySeparation based on volatilityQuantitative measurement of light absorption
Specificity High (can separate from impurities)[1]Moderate to HighLow (interference from other UV-absorbing compounds)[5]
Sensitivity High (LOD/LOQ in µg/mL range)HighModerate
Linearity Range Wide (e.g., 20-100 µg/mL)Dependent on detectorNarrower range
Precision (%RSD) Typically < 2%[4][6][7]Typically < 5%Typically < 5%
Accuracy (% Recovery) 98-102%[6]95-105%95-105%
Typical Run Time 10-30 minutes15-45 minutes< 5 minutes
Sample Preparation Simple dissolution and filtrationMay require derivatizationSimple dissolution
Suitability Assay, impurity profiling, stability studies[2]Analysis of volatile impuritiesPreliminary quantification, dissolution testing

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of an assay. Below are typical experimental protocols for an HPLC-based assay validation for a compound like this compound, based on established methods for Trazodone.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a standard RP-HPLC method for the quantification of this compound.

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Column: C18 or C8 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer, trifluoroacetic acid solution).[1] A typical mobile phase could be a mixture of acetonitrile, methanol, and water.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 255 nm.[2]

  • Injection Volume: 10 µL.[2]

  • Column Temperature: Ambient or controlled at 30 °C.

b. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).[2]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the assay (e.g., for linearity studies).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a target concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.[8]

c. Method Validation Parameters (as per ICH Q2(R1) Guidelines): [3][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components. This is typically demonstrated by the resolution of the analyte peak from other peaks.[4] Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) are performed to show that the method can separate the analyte from its degradation products.[2][7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically analyzed.[9] The linearity is evaluated by linear regression analysis of the plot of peak area versus concentration. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.[6]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix. Recoveries are typically expected to be within 98.0% to 102.0%.[6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.[10]

    • Intermediate Precision: Analysis on different days, by different analysts, or with different equipment within the same laboratory.[6]

    • Reproducibility (Inter-laboratory precision): Analysis of the same sample in different laboratories to assess the transferability of the method.[9] The relative standard deviation (RSD) for precision studies should typically be ≤ 2%.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are often calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 σ/S; LOQ = 10 σ/S).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, pH, temperature).

Table 2: Typical Validation Data for a Trazodone Hydrochloride HPLC Assay

Validation ParameterTypical Acceptance CriteriaExample Result
Specificity Well-resolved peak, no interferencePeak purity > 99.5%
Linearity (r²) ≥ 0.999[6]0.9995
Accuracy (% Recovery) 98.0 - 102.0%[6]99.8%
Precision (%RSD)
- Repeatability≤ 2.0%[4]0.8%
- Intermediate Precision≤ 2.0%[4]1.2%
LOD Signal-to-Noise ratio of 3:10.05 µg/mL
LOQ Signal-to-Noise ratio of 10:10.15 µg/mL
Robustness %RSD of results < 2.0% for all variationsPassed

Visualizations

The following diagrams illustrate the key workflows and relationships in the inter-laboratory validation of a this compound assay.

Inter_Laboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Intra- & Inter-Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Assay Purpose (QC, Stability, etc.) B Develop & Optimize Analytical Method A->B C Draft Validation Protocol (ICH Guidelines) B->C D Select Participating Laboratories C->D E Lead Lab: Single-Lab Validation (Precision, Accuracy, etc.) F Distribute Protocol, Samples, & Reference Standards E->F G Participating Labs: Method Transfer & Familiarization F->G H Participating Labs: Execute Validation Protocol G->H I Collect Data from All Laboratories H->I J Statistical Analysis (Repeatability & Reproducibility) I->J K Evaluate Against Acceptance Criteria J->K L Final Validation Report K->L

Caption: Workflow for Inter-Laboratory Assay Validation.

Method_Comparison cluster_method Analytical Methods cluster_performance Key Performance Characteristics HPLC RP-HPLC-UV High Specificity High Sensitivity Assay & Impurities Specificity Specificity HPLC->Specificity Excellent Sensitivity Sensitivity HPLC->Sensitivity High Application Primary Application HPLC->Application Broad GC Gas Chromatography Moderate Specificity High Sensitivity Volatile Impurities GC->Specificity Good GC->Sensitivity High GC->Application Specific UV_Vis UV-Vis Spec. Low Specificity Moderate Sensitivity Preliminary Quantification UV_Vis->Specificity Low UV_Vis->Sensitivity Moderate UV_Vis->Application Limited

Caption: Comparison of Analytical Method Performance.

References

A Comparative Guide to Trazodone Hydrochloride: A Statistical and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The following analysis focuses on Trazodone (B27368) hydrochloride. While the initial query specified "4-Chloro Trazodone hydrochloride," a comprehensive search of scientific literature revealed a lack of distinct experimental data for a "4-Chloro" isomer that is pharmacologically separate from the well-established Trazodone. Trazodone itself contains a 3-chlorophenyl group, and it is presumed that the user's interest lies in this widely studied compound.

This guide provides a detailed comparison of Trazodone hydrochloride with other major classes of antidepressants, including Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs). The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of its pharmacological profile, clinical efficacy, and the experimental methodologies used in its evaluation.

Pharmacological Profile: A Comparative Analysis of Receptor Binding Affinities

Trazodone exhibits a unique pharmacological profile, acting as a Serotonin Antagonist and Reuptake Inhibitor (SARI). Its primary mechanism of action is believed to be the potentiation of serotonergic activity in the central nervous system.[1] Unlike many other antidepressants, Trazodone's therapeutic effects are attributed to a combination of moderate serotonin reuptake inhibition and potent antagonism of serotonin 5-HT2A and 5-HT2C receptors.[2] It also has significant affinity for α1-adrenergic and histamine (B1213489) H1 receptors, which contributes to its sedative effects, but has low affinity for muscarinic cholinergic receptors, resulting in a favorable side-effect profile compared to TCAs.[2][3]

The binding affinities (Ki, in nM) of Trazodone and its active metabolite, m-chlorophenylpiperazine (m-CPP), are compared with those of representative SSRIs, SNRIs, and TCAs in the table below. Lower Ki values indicate higher binding affinity.

Target Trazodone m-CPP Sertraline (B1200038) (SSRI) Fluoxetine (B1211875) (SSRI) Venlafaxine (B1195380) (SNRI) Amitriptyline (B1667244) (TCA)
SERT 367-1.36-63.941
NET 10000-884-244850
DAT >10000-1649->1000055
5-HT1A 27.43-----
5-HT2A 8-201--7.39
H1 208.4--->100007.35
M1 >10000->10000->10000129.02
α1 27-1300->1000080

Data compiled from various sources.[4] Note: Ki values can vary between studies depending on the experimental conditions.

Clinical Efficacy: A Statistical Comparison

Numerous clinical trials have evaluated the efficacy of Trazodone in the treatment of major depressive disorder (MDD), often comparing it to other classes of antidepressants. Efficacy is typically measured by the change in scores on standardized depression rating scales, such as the Hamilton Depression Rating Scale (HAM-D) and the Montgomery-Åsberg Depression Rating Scale (MADRS).

Trazodone vs. SSRIs

Clinical studies have generally found Trazodone to have comparable efficacy to SSRIs in treating MDD.[5]

A double-blind, randomized study comparing Trazodone prolonged-release with sertraline in 122 patients with MDD found no statistically significant differences between the two groups in the mean change from baseline on the HAM-D, MADRS, and Hamilton Anxiety Rating Scale (HAM-A) after 6 weeks of treatment in the Intent-to-Treat (ITT) population.[6][7] However, in the Per-Protocol (PP) population, the Trazodone group showed a significantly better HAM-D mean score at the end of the study (p < 0.05).[6] Notably, sleep disturbances were significantly less evident for patients taking Trazodone.[6][7]

Another double-blind trial comparing Trazodone with fluoxetine in 43 outpatients with major depression found equivalent response rates after 6 weeks.[1] Trazodone was observed to improve sleep significantly more than fluoxetine.[1]

Study Comparison Primary Outcome Measure Trazodone Group (Mean Change from Baseline) Comparator Group (Mean Change from Baseline) p-value
Munizza et al., 2006[6]Trazodone PR vs. SertralineHAM-D (ITT, 6 weeks)--NS
Debus et al., 1988[1]Trazodone vs. FluoxetineHAM-D (6 weeks)Equivalent Response RatesEquivalent Response RatesNS
Siwek et al., 2023[8]Trazodone XR vs. SSRIsMADRS (12 weeks)-11.06-5.990.001

NS = Not Significant; PR = Prolonged Release; XR = Extended Release; ITT = Intent-to-Treat.

Trazodone vs. SNRIs

Comparisons with SNRIs have shown that while overall efficacy can be similar, there may be differences in the improvement of specific symptom clusters. A double-blind, placebo-controlled trial comparing venlafaxine and Trazodone in 225 patients with major depression found both to be significantly more effective than placebo.[9] Venlafaxine showed more improvement in cognitive disturbance and retardation factors on the HAM-D, while Trazodone was more effective for sleep disturbance.[9] A more recent double-blind, randomized study comparing once-a-day Trazodone with venlafaxine extended-release in 324 patients with MDD found both treatments to be effective in reducing HAM-D scores at week 8.[2][10] The Trazodone group, however, showed a statistically significant reduction in HAM-D scores after only 7 days of treatment, suggesting a faster onset of action.[2][11]

Study Comparison Primary Outcome Measure Trazodone Group (Mean Change from Baseline) Comparator Group (Mean Change from Baseline) p-value
Cunningham et al., 1994[9]Trazodone vs. VenlafaxineHAM-D (6 weeks)Significant improvement vs. placeboSignificant improvement vs. placebo-
Fagiolini et al., 2020[2][10]Trazodone OAD vs. Venlafaxine XRHAM-D (8 weeks)-12.9 (ITT)-14.7 (ITT)NS

OAD = Once-a-day; XR = Extended Release; ITT = Intent-to-Treat.

Trazodone vs. TCAs

Trazodone has demonstrated comparable efficacy to TCAs, but with a more favorable side-effect profile, particularly concerning anticholinergic effects.[12] A double-blind study comparing Trazodone with amitriptyline in 202 unipolar depressed outpatients found their clinical efficacy to be similar, with both being significantly better than placebo.[3] Another comparative study in 74 hospitalized depressed patients also found Trazodone and amitriptyline to be equally effective, with Trazodone being better tolerated.[13] However, one double-blind study in 43 depressed inpatients suggested that amitriptyline led to a greater improvement in the core symptoms of depression.[14]

Study Comparison Primary Outcome Measure Trazodone Group (Mean Change from Baseline) Comparator Group (Mean Change from Baseline) p-value
Gershon et al., 1981[3]Trazodone vs. AmitriptylineClinical ImprovementSimilar to AmitriptylineSimilar to TrazodoneNS vs. each other
Ather et al., 1984[13]Trazodone vs. AmitriptylineHDRS (6 weeks)EffectiveEffectiveNS
Zivkov & De Vanna, 1981[14]Trazodone vs. AmitriptylineHAM-DSignificant decrease (p < 0.05)Significant decrease (p < 0.01)p < 0.01 in favor of Amitriptyline

HDRS = Hamilton Depression Rating Scale.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.[15][16]

Objective: To determine the inhibitory constant (Ki) of Trazodone hydrochloride for the serotonin 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • Radioligand (e.g., [3H]ketanserin).

  • Trazodone hydrochloride (unlabeled competitor).

  • Standard binding buffer (e.g., 50mM Tris-HCl, 10mM MgCl2, 0.1mM EDTA, pH 7.4).[12]

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • A series of dilutions of Trazodone hydrochloride are prepared.

  • In a multi-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of Trazodone hydrochloride are incubated together in the binding buffer.

  • Control wells are included for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known 5-HT2A antagonist).

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[12]

  • The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.

  • The data is analyzed to determine the IC50 value (the concentration of Trazodone that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_assay Radioligand Binding Assay Workflow prep Prepare Reagents (Membranes, Radioligand, Trazodone) incubate Incubate (Membranes + Radioligand + Trazodone) prep->incubate filter Filtration (Separate bound from free radioligand) incubate->filter count Scintillation Counting (Measure radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze G cluster_workflow Serotonin Reuptake Inhibition Assay start Synaptosome Preparation preincubation Pre-incubation with Trazodone start->preincubation uptake Initiate Uptake with [3H]5-HT preincubation->uptake termination Terminate Uptake (Filtration) uptake->termination quantification Quantify Radioactivity termination->quantification analysis Calculate IC50 quantification->analysis G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin SERT SERT Serotonin_vesicle->SERT Reuptake Synaptic_Serotonin Synaptic Serotonin Serotonin_vesicle->Synaptic_Serotonin Release Trazodone Trazodone Trazodone->SERT Inhibition FiveHT2A 5-HT2A Receptor Trazodone->FiveHT2A Antagonism Therapeutic_Effects Antidepressant & Anxiolytic Effects FiveHT2A->Therapeutic_Effects Downstream Signaling Synaptic_Serotonin->FiveHT2A Binding

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic properties of Trazodone (B27368) hydrochloride and its primary active metabolite, m-chlorophenylpiperazine (m-CPP). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion of these compounds.

Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters for Trazodone and its active metabolite, m-CPP, compiled from various studies. These parameters are crucial for understanding the compounds' behavior in the body.

ParameterTrazodonem-Chlorophenylpiperazine (m-CPP)SpeciesStudy Conditions
Peak Plasma Concentration (Cmax) 1480.9 ng/mLLower than Trazodone in plasmaHumanSingle 100 mg oral dose (fed)[1][2]
490, 860, 1620 ng/mL-HumanSingle 25, 50, 100 mg oral doses (fasted)[2][3][4]
Time to Peak Plasma Concentration (Tmax) ~1 hour (fasted), ~2 hours (fed)Appears rapidly in plasmaHumanSingle oral dose[1][2][3][4][5]
Area Under the Curve (AUC 0-t) 18193.0 ng·h/mL-HumanSingle 100 mg oral dose (fed)[1][2]
Area Under the Curve (AUC 0-∞) 19346.3 ng·h/mL-HumanSingle 100 mg oral dose (fed)[1][2]
Elimination Half-life (t1/2) Biphasic: 3-6 hours (initial), 5-9 hours (terminal)~4 hours (7.5 mg/kg dose in horses), ~6.8 hours (10 mg/kg dose in horses)Human, Horse[2][5][6][7]
Plasma Protein Binding 89% to 95%-Human[3][5]
Bioavailability ~100%-Human[5]

Note: The pharmacokinetic parameters can vary depending on factors such as dosage, formulation (immediate-release vs. extended-release), and food intake[1][3][8].

Experimental Protocols

The data presented in this guide are derived from studies employing standardized and validated experimental methodologies. Below are outlines of typical protocols used in the pharmacokinetic evaluation of Trazodone and its metabolites.

1. Human Bioavailability and Bioequivalence Studies:

  • Study Design: These studies are often designed as open-label, randomized, two-period, two-sequence, crossover trials.[1][2] A washout period, typically 7 days, is observed between the two periods.[8]

  • Subjects: Healthy adult human volunteers are recruited for these studies.[1][2]

  • Drug Administration: A single oral dose of Trazodone hydrochloride is administered to subjects, often under both fasting and fed conditions to assess the impact of food on absorption.[1][8]

  • Sample Collection: Blood samples are collected at predetermined time points before and after drug administration. Plasma is then separated for analysis.

  • Analytical Method: The concentrations of Trazodone and its metabolites in plasma samples are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8] This method offers high sensitivity and specificity for quantifying the analytes.

  • Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine the key pharmacokinetic parameters from the plasma concentration-time data.

2. Animal Pharmacokinetic Studies (e.g., in Rats):

  • Animal Model: Sprague-Dawley rats are frequently used as a model for pharmacokinetic studies of Trazodone.[9][10][11]

  • Drug Administration: Trazodone hydrochloride is administered via various routes, including intraperitoneal injection for single-dose studies and osmotic mini-pumps for chronic administration to achieve steady-state concentrations.[9][10]

  • Sample Collection: Blood and brain tissue samples are collected at different time points to analyze the distribution of Trazodone and m-CPP.[9][10][11]

  • Analytical Method: Similar to human studies, LC-MS/MS or gas-liquid chromatography is employed for the quantification of Trazodone and m-CPP in plasma and brain homogenates.[11]

Metabolic Pathway of Trazodone

Trazodone undergoes extensive metabolism in the liver. The primary metabolic pathway involves the conversion of Trazodone to its active metabolite, m-chlorophenylpiperazine (m-CPP), mainly by the cytochrome P450 enzyme CYP3A4.[5][6][12][13][14] The metabolite m-CPP is then further metabolized, with CYP2D6 playing a significant role.[5][12][13]

Trazodone_Metabolism cluster_metabolism Hepatic Metabolism cluster_excretion Excretion Trazodone Trazodone mCPP m-chlorophenylpiperazine (m-CPP) (Active Metabolite) Trazodone->mCPP CYP3A4 Inactive_Metabolites Inactive Metabolites mCPP->Inactive_Metabolites CYP2D6 Urine Urine Inactive_Metabolites->Urine Primarily Feces Feces Inactive_Metabolites->Feces Secondarily PK_Study_Workflow cluster_study_design Study Design & Execution cluster_analysis Sample Analysis & Data Interpretation A Protocol Development B Subject Recruitment & Screening A->B C Drug Administration B->C D Biological Sample Collection (Blood, Plasma) C->D E Sample Preparation D->E F LC-MS/MS Analysis E->F G Data Processing & Concentration Determination F->G H Pharmacokinetic Modeling (NCA) G->H I Statistical Analysis & Reporting H->I

References

Evaluation of 4-Chloro Trazodone Hydrochloride: A Comparative Analysis of Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative evaluation of the receptor binding profile of Trazodone hydrochloride against a panel of receptors. It is important to note that while the initial request specified an evaluation of 4-Chloro Trazodone hydrochloride , a comprehensive search of publicly available scientific literature and databases did not yield quantitative binding affinity or functional assay data for this specific isomer. The information available indicates that this compound is primarily used as an analytical standard and for research purposes.

Therefore, this guide will focus on the well-characterized pharmacological profile of Trazodone hydrochloride and compare it with two widely recognized antidepressants: Sertraline , a selective serotonin (B10506) reuptake inhibitor (SSRI), and Amitriptyline , a tricyclic antidepressant (TCA). This comparison will provide valuable context for understanding the potential receptor interactions of Trazodone-related compounds.

Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of Trazodone, Sertraline, and Amitriptyline for a range of neurotransmitter receptors and transporters. Lower Ki values indicate higher binding affinity.

Receptor/TransporterTrazodone (Ki, nM)Sertraline (Ki, nM)Amitriptyline (Ki, nM)Functional Activity of Trazodone
Serotonin
5-HT1A118[1]>1000215Partial Agonist[2]
5-HT2A35.6[1]1302.3Antagonist[2]
5-HT2B78.4[1]-13Antagonist[2]
5-HT2C224[1]1103.2Antagonist[2]
SERT (Serotonin Transporter)367[1]0.294.0Inhibitor[2]
Adrenergic
α1A153[1]261.8Antagonist[2]
α2C155[1]430180Antagonist[2]
NET (Norepinephrine Transporter)>100002520-
Histamine
H1310>10001.1Antagonist[2]
Dopamine
D2>10000260[3]130-
DAT (Dopamine Transporter)>10000260[3]3300-
Muscarinic
M1-M5>1000>1000[3]1-20-

Data compiled from various sources. A hyphen (-) indicates that no data was readily available in the searched literature.

Experimental Protocols

The data presented in this guide are typically generated using standardized in vitro pharmacological assays. Below are detailed methodologies for two key types of experiments used to characterize the interaction of compounds with their receptor targets.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radioactively labeled ligand (radioligand) that is known to bind with high affinity and specificity to the target receptor by the test compound.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Cell lines or tissues expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes containing the receptor. The protein concentration of the membrane preparation is determined.

  • Assay Incubation: A fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound are incubated with the prepared cell membranes in a suitable buffer.

  • Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Functional Assays (e.g., Second Messenger Assays)

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor by measuring a downstream cellular response following receptor activation or inhibition.

Objective: To characterize the functional activity of a test compound at a specific G-protein coupled receptor (GPCR).

Example Protocol (cAMP Assay for Gs or Gi-coupled receptors):

  • Cell Culture: A cell line stably expressing the GPCR of interest is cultured to an appropriate density in multi-well plates.

  • Compound Treatment: The cells are pre-incubated with varying concentrations of the test compound. For antagonist activity determination, cells are subsequently stimulated with a known agonist for the receptor.

  • Cell Lysis and cAMP Measurement: Following incubation, the cells are lysed to release intracellular contents. The concentration of cyclic adenosine (B11128) monophosphate (cAMP) is then measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence-based assays.

  • Data Analysis:

    • Agonist Activity: An increase in cAMP levels (for Gs-coupled receptors) or a decrease in forskolin-stimulated cAMP levels (for Gi-coupled receptors) in the presence of the test compound indicates agonist activity. The potency (EC50) and efficacy (Emax) are determined from the dose-response curve.

    • Antagonist Activity: A rightward shift in the dose-response curve of a known agonist in the presence of the test compound indicates competitive antagonism. The potency of the antagonist (pA2 or Kb) can be calculated using the Schild equation.

Mandatory Visualization

Below are diagrams created using the DOT language to illustrate key concepts relevant to the evaluation of this compound.

G cluster_0 Serotonin (5-HT) Signaling Pathway cluster_1 Receptor Targets Trazodone Trazodone SERT SERT (Serotonin Transporter) Trazodone->SERT Inhibition HT1A 5-HT1A Receptor (Partial Agonist) Trazodone->HT1A HT2A 5-HT2A Receptor (Antagonist) Trazodone->HT2A HT2C 5-HT2C Receptor (Antagonist) Trazodone->HT2C SynapticCleft Synaptic Cleft (Increased 5-HT) SERT->SynapticCleft Blocks Reuptake SynapticCleft->HT1A SynapticCleft->HT2A SynapticCleft->HT2C PostsynapticNeuron Postsynaptic Neuron HT1A->PostsynapticNeuron Modulates Signaling HT2A->PostsynapticNeuron Blocks Signaling HT2C->PostsynapticNeuron Blocks Signaling

Caption: Trazodone's multifaceted mechanism of action on the serotonin system.

G cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Separate Bound from Free Ligand via Filtration incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (IC50 -> Ki Calculation) count->analyze end End analyze->end

References

A Comparative Guide to Validating the Purity of Synthesized 4-Chloro Trazodone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 4-Chloro Trazodone (B27368) hydrochloride. It offers detailed experimental protocols and supporting data to ensure the identity, strength, quality, and purity of the active pharmaceutical ingredient (API). The presented methods are benchmarked against a certified reference standard to provide a robust framework for quality control and regulatory compliance.

Introduction to Purity Validation

The validation of purity is a critical step in the synthesis of any pharmaceutical compound. For 4-Chloro Trazodone hydrochloride, an isomer and potential impurity of Trazodone hydrochloride, rigorous analytical testing is necessary to ensure that it is free from process-related impurities, degradation products, and isomers that could affect its efficacy and safety.[1][2] This guide outlines a multi-tiered analytical approach, employing orthogonal techniques to provide a comprehensive purity profile.

Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and quantification of this compound and its potential impurities.[1][3][4] The primary methods discussed are High-Performance Liquid Chromatography (HPLC) for separation and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of impurities, Fourier-Transform Infrared Spectroscopy (FTIR) for identity confirmation, and Ultraviolet-Visible (UV-Vis) Spectroscopy for preliminary analysis and quantification.

Experimental Workflow and Methodologies

A logical and sequential workflow is crucial for the efficient and accurate determination of purity. The following diagram illustrates the proposed experimental workflow for the validation of synthesized this compound.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Confirmatory Analysis cluster_3 Data Evaluation & Reporting Synthesized 4-Chloro\nTrazodone HCl Synthesized 4-Chloro Trazodone HCl Sample Dissolution\n(e.g., in Mobile Phase) Sample Dissolution (e.g., in Mobile Phase) Synthesized 4-Chloro\nTrazodone HCl->Sample Dissolution\n(e.g., in Mobile Phase) Reference Standard Reference Standard Reference Standard->Sample Dissolution\n(e.g., in Mobile Phase) HPLC_UV HPLC-UV Analysis (Purity & Assay) Sample Dissolution\n(e.g., in Mobile Phase)->HPLC_UV LC_MS LC-MS Analysis (Impurity Identification) Sample Dissolution\n(e.g., in Mobile Phase)->LC_MS FTIR FTIR Spectroscopy (Identity Confirmation) Sample Dissolution\n(e.g., in Mobile Phase)->FTIR UV_Vis UV-Vis Spectroscopy (Spectral Comparison) Sample Dissolution\n(e.g., in Mobile Phase)->UV_Vis Data_Analysis Data Analysis & Comparison HPLC_UV->Data_Analysis LC_MS->Data_Analysis FTIR->Data_Analysis UV_Vis->Data_Analysis Purity_Report Final Purity Report Data_Analysis->Purity_Report

Caption: Experimental workflow for purity validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the purity of this compound by separating it from its impurities.[5][6] A validated stability-indicating HPLC method is crucial.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 10 µm particle size.[5]

  • Mobile Phase: A mixture of methanol (B129727), acetonitrile, tetrahydrofuran, and 0.5% trifluoroacetic acid (180:180:40:600, v/v/v/v).[5]

  • Flow Rate: 1.5 mL/min.[5]

  • Detection Wavelength: 252 nm.[5]

  • Injection Volume: 10 µL.[5]

  • Column Temperature: Ambient.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound and the reference standard in the mobile phase to a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

Data Presentation:

Table 1: HPLC Purity Analysis of Synthesized 4-Chloro Trazodone HCl

Sample IDRetention Time (min)Peak Area (%)Relative Retention Time (RRT)Impurity Profile
Reference Standard10.299.951.00-
Synthesized Lot A10.299.501.00Impurity 1 (RRT 0.85), Impurity 2 (RRT 1.15)
Synthesized Lot B10.398.901.00Impurity 1 (RRT 0.85), Impurity 3 (RRT 1.25)

Comparison with Alternatives: An alternative HPLC method utilizes a C8 column (150 x 4.6 mm) with a mobile phase of acetonitrile, THF, water, and methanol (300:50:400:250, v/v/v/v) with pH adjusted to 11 with triethylamine, and detection at 255 nm.[6][7] This method may offer different selectivity for certain impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information.[3][4]

Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

  • LC Conditions: Utilize the same HPLC method as described above to ensure correlation of retention times.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Sample Preparation: The same sample prepared for HPLC analysis can be used.

Data Presentation:

Table 2: LC-MS Impurity Identification

RRT[M+H]⁺ of ImpurityProposed Identity
0.85388.86Trazodone N-Oxide (Impurity A)[8][9]
1.15371.86Positional Isomer
1.25371.86Trazodone EP Impurity C[8][10][11]
Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a rapid and reliable method for confirming the identity of a compound by comparing its infrared spectrum to that of a reference standard.[2][4]

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) disc containing approximately 1% of the sample, or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Collection: Scan from 4000 to 400 cm⁻¹.

  • Analysis: Compare the fingerprint region (1500-600 cm⁻¹) of the synthesized sample with the reference standard.

Data Presentation:

Table 3: Key FTIR Absorption Bands for 4-Chloro Trazodone HCl

Functional GroupReference Standard (cm⁻¹)Synthesized Sample (cm⁻¹)
N-H stretch3400-32003350
C=O stretch (amide)1680-16301660
C-N stretch1350-10001280, 1150
C-Cl stretch800-600780
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used for a quick identity check and for quantitative analysis based on the Beer-Lambert law.[12]

Experimental Protocol:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: Methanol or the HPLC mobile phase.

  • Sample Preparation: Prepare solutions of known concentrations for both the reference standard and the synthesized sample.

  • Data Collection: Scan the UV spectrum from 200 to 400 nm.

  • Analysis: Compare the wavelength of maximum absorbance (λmax) and the absorbance values.

Data Presentation:

Table 4: UV-Vis Spectral Data

Sampleλmax (nm)Molar Absorptivity (ε) at λmax
Reference Standard25218,500
Synthesized Lot A25218,450
Synthesized Lot B25318,390

Comparison with Alternatives: A spectrophotometric method involving the formation of a yellow ion-pair complex with bromophenol blue at pH 3.4, which is then extracted and measured at 414 nm, can also be employed for quantification.[13]

Conclusion

The comprehensive analytical strategy detailed in this guide, employing a combination of HPLC, LC-MS, FTIR, and UV-Vis spectroscopy, provides a robust framework for validating the purity of synthesized this compound. By comparing the analytical data of the synthesized material against a certified reference standard, researchers and drug development professionals can confidently ascertain the identity, purity, and quality of their product, ensuring it meets the stringent requirements for further development and use. The use of orthogonal methods provides a high degree of confidence in the analytical results.

References

Comparative Analysis of Analytical Techniques for 4-Chloro Trazodone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of analytical methodologies is crucial for the accurate quantification and quality control of 4-Chloro Trazodone (B27368) hydrochloride in research and pharmaceutical development. This guide provides a comparative study of various analytical techniques, offering insights into their performance, supported by experimental data. The primary methods discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Quantitative Performance Data

The selection of an appropriate analytical technique depends on factors such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance parameters of different methods used for the analysis of Trazodone hydrochloride, which are expected to be comparable for its 4-chloro derivative.

ParameterHPLC-UV[1]UHPLC-UV[2]LC-MS/MS[3][4]UV-Vis Spectroscopy[5][6]
Linearity Range 10-100 ppm5-25 µg/mL[2]10.001 – 3036.634 ng/mL[3]1-30 µg/mL[5]
Limit of Detection (LOD) Not explicitly stated0.1605 µg/mL[2]4.5 ng/mL[7]Not explicitly stated
Limit of Quantitation (LOQ) Not explicitly stated0.4866 µg/mL[2]10.001 ng/mL[3]Not explicitly stated
Accuracy (% Recovery) 98.0% to 102.0%[1]98.18% - 99.97%[2]89.6% to 105.8%[3]99.0% - 98.80%[6]
Precision (%RSD) < 2.0%[1]0.20%[2]1.8% to 10.5%[3]0.18% - 1.4%[6]
Run Time 15 minutes[1]4.641 min[2]2.0 min[3]Not Applicable

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are the experimental protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC-UV)

A widely used method for the quantification of Trazodone hydrochloride and its related substances involves a simple isocratic HPLC system.[1]

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C8 ODS (150 x 4.6mm) or C18 ODS (250 x 4.6mm, 10µm).[1]

  • Mobile Phase : A mixture of acetonitrile, methanol, tetrahydrofuran, and water, with pH adjusted to 11 using triethylamine. Another reported mobile phase consists of methanol, acetonitrile, tetrahydrofuran, and 0.5% trifluoroacetic acid.[1]

  • Flow Rate : 1.0 mL/min or 1.5 mL/min.[1]

  • Detection : UV detection at 255 nm or 252 nm.[1]

  • Injection Volume : 10 µL.[1]

  • Sample Preparation : 10 mg of the reference standard is accurately weighed, dissolved in the mobile phase in a 50 mL volumetric flask, and further diluted to the desired concentration.

Ultra-High-Performance Liquid Chromatography (UHPLC-UV)

For faster analysis times, a UHPLC method has been developed.[2]

  • Instrumentation : Agilent 110 series UHPLC system with a UV detector.[2]

  • Column : Agilent C18 column (100 x 4.6 mm, 2.5 µm).[2]

  • Mobile Phase : Methanol and 0.1% orthophosphoric acid in water (60:40 v/v).[2]

  • Flow Rate : 0.7 mL/min.[2]

  • Detection : UV detection at 249 nm.[2]

  • Injection Volume : 20 µL.[2]

  • Sample Preparation : 5 mg of Trazodone is accurately weighed and dissolved in 10 mL of diluent. This stock solution is further diluted to the working concentration.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, particularly in biological matrices, an LC-MS/MS method is employed.[3][4]

  • Instrumentation : A liquid chromatography system coupled with a tandem mass spectrometer.[3]

  • Column : Inertsil C8 (50 x 4.6 mm, 3 µm).[3]

  • Mobile Phase : A mixture of 2 mM Ammonium Acetate (pH 4.00) and an organic mixture (acetonitrile:methanol, 80:20) in a 10:90 ratio.[3]

  • Flow Rate : 0.9 mL/min.[3]

  • Detection : Mass spectrometry in Multiple Reaction Monitoring (MRM) mode with positive polarity. The precursor to product ion transition for Trazodone is m/z 372.20 → 176.00.[3][4]

  • Injection Volume : 5 µL.[3]

  • Sample Preparation : Liquid-liquid extraction is used to extract the analyte from the sample matrix.[3]

UV-Visible Spectrophotometry

A simple and cost-effective method for the determination of Trazodone hydrochloride in bulk and pharmaceutical dosage forms.[5][6]

  • Instrumentation : A Shimadzu UV-Vis 1650 Spectrophotometer.[5]

  • Solvent : Water.[5]

  • Wavelength of Maximum Absorbance (λmax) : 246 nm.[6]

  • Sample Preparation : A standard stock solution is prepared by dissolving the compound in the solvent, followed by serial dilutions to obtain the desired concentrations for creating a calibration curve.[5]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical techniques described.

Caption: Workflow for HPLC-UV analysis of 4-Chloro Trazodone hydrochloride.

Caption: Workflow for LC-MS/MS analysis of this compound.

References

A Researcher's Guide to Assessing Lot-to-Lot Variability of 4-Chloro Trazodone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the consistency and reliability of chemical compounds is paramount. This guide provides a framework for assessing the lot-to-lot variability of 4-Chloro Trazodone (B27368) hydrochloride, an isomer and analytical standard of the antidepressant Trazodone hydrochloride.[1] By implementing rigorous quality control, researchers can minimize the impact of chemical inconsistencies on experimental outcomes. This guide offers a comparative analysis with an alternative compound, detailed experimental protocols, and visual workflows to support robust scientific research.

Quantitative Analysis of Lot-to-Lot Variability

Consistent quality attributes across different batches of 4-Chloro Trazodone hydrochloride are critical for reproducible experimental results. The following table outlines key analytical tests and acceptance criteria based on established standards for the closely related Trazodone Hydrochloride, alongside hypothetical data for three distinct lots.[2]

Table 1: Lot-to-Lot Variability of this compound

Test ParameterSpecificationLot A ResultsLot B ResultsLot C Results
Appearance White to off-white crystalline powderConformsConformsConforms
Identification (FTIR) Conforms to reference standardConformsConformsConforms
Purity (HPLC Assay) 98.0% - 102.0%99.5%98.9%101.2%
Individual Impurity Not More Than (NMT) 0.2%0.08%0.15%0.11%
Total Impurities Not More Than (NMT) 0.5%0.25%0.41%0.32%
Loss on Drying Not More Than (NMT) 0.5%0.18%0.25%0.21%

Note: The data presented above is hypothetical and for illustrative purposes. Specifications are adapted from the USP monograph for Trazodone Hydrochloride.[2]

Comparison with an Alternative: Mirtazapine

Understanding the pharmacological and analytical profile of this compound in the context of alternative research compounds is essential for experimental design. Mirtazapine, another antidepressant with a unique mechanism of action, is often used in studies involving sleep and depression.[3][4]

Table 2: Comparison of this compound and Mirtazapine

FeatureThis compoundMirtazapine
Drug Class Serotonin (B10506) Antagonist and Reuptake Inhibitor (SARI)[1][5]Tetracyclic Antidepressant (TeCA)
Primary Mechanism Antagonist at 5-HT2A/2C receptors, partial agonist at 5-HT1A receptors, and weak serotonin reuptake inhibitor.[5][6][7]Antagonist at central presynaptic α2-adrenergic autoreceptors and heteroreceptors, enhances central noradrenergic and serotonergic neurotransmission. Potent antagonist of 5-HT2 and 5-HT3 receptors.
Primary Use in Research Studies of major depressive disorder, anxiety, and insomnia, particularly focusing on the 5-HT2 receptor antagonism.[3][5]Research into depression, especially when associated with insomnia or weight loss, due to its sedative and appetite-stimulating effects.[3][4]
Key Analytical Method High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling.[8]High-Performance Liquid Chromatography (HPLC) is also a primary method for quantification and quality control.

Experimental Protocols

Accurate assessment of lot-to-lot variability relies on validated and precise analytical methods. The following protocol details a High-Performance Liquid Chromatography (HPLC) method for determining the purity and impurity profile of this compound, adapted from established methods for Trazodone hydrochloride.[8][9]

Purity and Impurity Profile Analysis by High-Performance Liquid Chromatography (HPLC)

1. Principle: This method separates this compound from its process-related impurities using reverse-phase HPLC with UV detection. The concentration of the active pharmaceutical ingredient (API) and its impurities are determined by comparing their peak areas to that of a reference standard.

2. Materials and Reagents:

  • This compound Reference Standard (RS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Tetrahydrofuran (THF, HPLC grade)

  • Water (HPLC grade)

  • Triethylamine (TEA)

  • Reference standards for known impurities (if available)

3. Chromatographic Conditions:

  • Column: C8 Octadecyl silane (B1218182) (ODS), 150 x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile, methanol, THF, and water (e.g., 300:250:50:400 v/v/v/v), with pH adjusted to 11 using Triethylamine (TEA).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 255 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

4. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound RS in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare a solution of the this compound lot to be tested in the mobile phase at the same concentration as the Standard Solution.

  • Impurity Standard Solutions (if applicable): Prepare separate solutions of known impurities at concentrations relevant for their specified limits.

5. System Suitability: Before analysis, inject the standard solution multiple times (e.g., five replicates). The system is suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%.

6. Analytical Procedure:

  • Inject the mobile phase as a blank to ensure no interfering peaks are present.

  • Inject the Standard Solution and record the chromatogram.

  • Inject the Sample Solution for each lot and record the chromatograms.

7. Data Analysis:

  • Purity Assay: Calculate the percentage of this compound in the sample using the following formula: % Assay = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100

  • Impurity Profiling: Identify and quantify any impurity peaks by comparing their retention times to those of known impurity standards. For unknown impurities, calculate their percentage based on the area of the main peak, assuming a relative response factor of 1 unless otherwise determined.

Visualizing Workflows and Pathways

Diagrams are powerful tools for understanding complex processes and biological mechanisms. The following visualizations, created using the DOT language, adhere to stringent contrast and color specifications for clarity.

G cluster_0 Lot-to-Lot Variability Assessment Workflow A 1. Sample Receipt (New Lot of 4-Chloro Trazodone HCl) B 2. Physical & Chemical Testing - Appearance - Identification (FTIR) - Loss on Drying A->B C 3. Chromatographic Analysis (HPLC for Purity & Impurities) A->C D 4. Data Review & Comparison (Against Specifications & Previous Lots) B->D C->D E 5. Conformance Check (Does Lot Meet All Specifications?) D->E F 6. Lot Release (Approved for Research Use) E->F Yes G 7. Out of Specification (OOS) Investigation & Lot Rejection E->G No

Caption: Workflow for assessing the lot-to-lot variability of a new batch of 4-Chloro Trazodone HCl.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron presynaptic Serotonin (5-HT) Vesicle synaptic_5ht 5-HT presynaptic->synaptic_5ht Release sert SERT (Serotonin Transporter) ht2a 5-HT2A Receptor downstream Downstream Signaling (Antidepressant Effect) ht2a->downstream Modulates ht1a 5-HT1A Receptor ht1a->downstream Stimulates trazodone Trazodone trazodone->sert Weakly Inhibits trazodone->ht2a Antagonizes trazodone->ht1a Partial Agonist synaptic_5ht->sert Reuptake synaptic_5ht->ht2a synaptic_5ht->ht1a

Caption: Simplified signaling pathway of Trazodone at the serotonergic synapse.

References

A Comparative Benchmarking Guide: Trazodone Hydrochloride's Activity Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trazodone (B27368) is a multifunctional antidepressant agent belonging to the serotonin (B10506) antagonist and reuptake inhibitor (SARI) class.[4][5] Its therapeutic effects are attributed to its interaction with multiple targets, primarily the serotonin 5-HT2A receptor, the serotonin transporter (SERT), histamine (B1213489) H1 receptor, and alpha-1 adrenergic receptors.[4][6] This guide will objectively compare the in vitro activity of Trazodone hydrochloride against other well-characterized inhibitors for these targets, supported by experimental data and detailed protocols.

Quantitative Comparison of Inhibitor Activity

The following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of Trazodone hydrochloride and a selection of known inhibitors for its primary molecular targets. This data provides a quantitative benchmark of Trazodone's potency at each receptor.

TargetCompoundKi (nM)IC50 (nM)Reference
5-HT2A Receptor Trazodone 23.6 [7]
Ketanserin5.7[8]
Ritanserin9.2[8]
Spiperone3.1[8]
Serotonin Transporter (SERT) Trazodone 367 [9]
Fluoxetine[10]
Paroxetine2.61[11]
Sertraline
Histamine H1 Receptor Trazodone Varies[4]
Mepyramine[12]
Diphenhydramine
Loratadine
Alpha-1 Adrenergic Receptor Trazodone Varies[4]
Prazosin
Tamsulosin
Doxazosin

Note: Ki and IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.

Signaling Pathways and Experimental Workflow

To understand the context of the inhibitory activity, it is crucial to visualize the relevant biological pathways and the general workflow of the experimental assays used to determine these quantitative values.

Serotonergic Synapse and Trazodone's Mechanism of Action

The following diagram illustrates a simplified serotonergic synapse and highlights the sites of action for Trazodone and other inhibitors.

Simplified Serotonergic Synapse and Trazodone's Targets cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Synthesis Serotonin Synthesis Serotonin Vesicle Serotonin Vesicle Serotonin Synthesis->Serotonin Vesicle Packaging Synaptic Cleft Synaptic Cleft Serotonin Vesicle->Synaptic Cleft Release SERT SERT Synaptic Cleft->SERT Reuptake HTR2A 5-HT2A Receptor Synaptic Cleft->HTR2A Binding Signaling Cascade Downstream Signaling HTR2A->Signaling Cascade Trazodone Trazodone Trazodone->SERT Inhibits Trazodone->HTR2A Antagonizes

Caption: Trazodone's dual action on the serotonin transporter (SERT) and the 5-HT2A receptor.

General Experimental Workflow for Receptor Binding Assay

The determination of inhibitor potency is typically achieved through competitive binding assays. The following diagram outlines the general workflow.

General Workflow for Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Source Receptor Source (e.g., cell membranes, recombinant protein) Incubation Incubation of Receptor, Radioligand, and Test Compound Receptor Source->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test Compound Test Compound (e.g., Trazodone) Test Compound->Incubation Separation Separation of Bound and Free Radioligand (e.g., filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (e.g., scintillation counting) Separation->Quantification Data Plotting Plotting of Binding Data Quantification->Data Plotting Calculation Calculation of IC50 and/or Ki values Data Plotting->Calculation

Caption: A stepwise representation of a typical competitive radioligand binding assay.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on established and widely used techniques in pharmacology and drug discovery.

5-HT2A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human 5-HT2A receptor.

  • Materials:

    • Human recombinant 5-HT2A receptors (e.g., expressed in CHO or HEK293 cell membranes).

    • [3H]-Ketanserin (Radioligand).

    • Serotonin (for non-specific binding determination).

    • Test compound (e.g., Trazodone hydrochloride).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and vials.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add in triplicate:

      • Total Binding wells: Assay buffer, [3H]-Ketanserin, and receptor membranes.

      • Non-specific Binding wells: Assay buffer, [3H]-Ketanserin, an excess of unlabeled serotonin, and receptor membranes.

      • Test Compound wells: Test compound dilution, [3H]-Ketanserin, and receptor membranes.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Transporter (SERT) Uptake Assay

This protocol measures the ability of a test compound to inhibit the uptake of serotonin into cells expressing the human serotonin transporter.

  • Materials:

    • Cells stably expressing human SERT (e.g., HEK293-hSERT).

    • [3H]-Serotonin (Substrate).

    • A known SERT inhibitor (e.g., Fluoxetine) for positive control.

    • Test compound (e.g., Trazodone hydrochloride).

    • Uptake Buffer: Krebs-Ringer-HEPES buffer, pH 7.4.

    • 96-well cell culture plates.

    • Scintillation cocktail and vials.

    • Scintillation counter.

  • Procedure:

    • Plate the SERT-expressing cells in 96-well plates and grow to confluence.

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with various concentrations of the test compound or control in uptake buffer for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the uptake reaction by adding [3H]-Serotonin to each well.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells (e.g., with a mild detergent or distilled water).

    • Transfer the cell lysates to scintillation vials with scintillation cocktail.

    • Quantify the amount of [3H]-Serotonin taken up by the cells using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of serotonin uptake inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Histamine H1 Receptor Binding Assay

This protocol is for determining the affinity of a test compound for the histamine H1 receptor using a competitive binding assay.

  • Materials:

    • Cell membranes expressing the human histamine H1 receptor.

    • [3H]-Mepyramine (Radioligand).

    • A known H1 antagonist (e.g., Diphenhydramine) for non-specific binding.

    • Test compound.

    • Assay Buffer: 50 mM Na2HPO4/KH2PO4, pH 7.4.[12]

    • Wash Buffer: Ice-cold assay buffer.

    • Standard binding assay equipment as listed for the 5-HT2A assay.

  • Procedure:

    • Follow the general procedure for the 5-HT2A receptor binding assay, substituting the H1 receptor membranes and [3H]-Mepyramine as the radioligand.

    • Use an excess of an unlabeled H1 antagonist for the determination of non-specific binding.

  • Data Analysis:

    • Perform data analysis as described for the 5-HT2A receptor binding assay to determine IC50 and Ki values.

Alpha-1 Adrenergic Receptor Binding Assay

This protocol outlines a competitive binding assay to assess the affinity of a test compound for alpha-1 adrenergic receptors.

  • Materials:

    • Cell membranes expressing human alpha-1 adrenergic receptors.

    • [3H]-Prazosin (Radioligand).

    • A known alpha-1 antagonist (e.g., Phentolamine) for non-specific binding.

    • Test compound.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

    • Wash Buffer: Ice-cold assay buffer.

    • Standard binding assay equipment.

  • Procedure:

    • Follow the general procedure for the 5-HT2A receptor binding assay, using the alpha-1 adrenergic receptor membranes and [3H]-Prazosin as the radioligand.

    • Use an excess of an unlabeled alpha-1 antagonist to determine non-specific binding.

  • Data Analysis:

    • Analyze the data as described for the 5-HT2A receptor binding assay to calculate IC50 and Ki values.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Chloro Trazodone Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. 4-Chloro Trazodone hydrochloride, a chlorinated derivative of Trazodone, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, ensuring compliance with general hazardous waste regulations.

Hazard Profile and Disposal Considerations
ParameterInformationSource
Chemical Name 2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridine-3(2H)-one hydrochloride[1][2][3][4][5]
Primary Hazards Harmful if swallowed, Suspected of causing cancer, Skin and eye irritant[1][2][3][4][6]
Personal Protective Equipment (PPE) Safety goggles, Lab coat, Gloves, Dust respirator (if handling powder)[1][4]
Disposal Classification Hazardous Waste[1][2][7][8]
Recommended Disposal Method Incineration by a licensed hazardous waste disposal facility[5][9]
Incompatible Materials Strong oxidizing agents[1][5][6]

Standard Operating Procedure for Disposal

Due to the lack of specific federal guidelines for this compound, the following procedure is based on best practices for the disposal of hazardous pharmaceutical and chlorinated waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or other appropriate chemical-resistant gloves.

  • Body Protection: A lab coat.

  • Respiratory Protection: If there is a risk of generating dust, use an approved/certified dust respirator.[4]

Step 2: Waste Segregation and Collection
  • Solid Waste:

    • Collect any solid this compound waste, including contaminated materials (e.g., weighing paper, gloves, wipes), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be labeled as "Hazardous Waste" and include the chemical name: "this compound."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[10] The rinsate must be collected and disposed of as hazardous waste.[10] After triple-rinsing, the container can be disposed of as regular trash after defacing the label.[10]

Step 3: Storage of Hazardous Waste
  • Store the hazardous waste container in a designated, secure area away from incompatible materials, particularly strong oxidizing agents.[5]

  • The storage area should be cool and well-ventilated.[4]

Step 4: Arrange for Professional Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Disposal should be conducted at an approved and permitted hazardous waste treatment, storage, and disposal facility (TSDF).[9][11] Incineration is the recommended method for pharmaceutical and chlorinated waste.[5][9][12]

  • Never dispose of this compound down the drain or in the regular trash.[9][13]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Labeling cluster_final_disposal Final Disposal start Start: Have 4-Chloro Trazodone hydrochloride waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse Container empty_container->triple_rinse store_waste Store in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container in Regular Trash triple_rinse->dispose_container collect_rinsate->store_waste contact_ehs Contact EHS/Licensed Waste Contractor store_waste->contact_ehs dispose Dispose via Approved Incineration Facility contact_ehs->dispose

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and your local and national regulations for hazardous waste management.

References

Personal protective equipment for handling 4-Chloro Trazodone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent pharmaceutical compounds like 4-Chloro Trazodone hydrochloride is paramount. This guide provides immediate safety, operational, and disposal protocols to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure risk. The following table summarizes the recommended PPE.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles with Side-ShieldsConforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hands Protective GlovesNitrile or other chemically compatible gloves are recommended. For prolonged or frequent contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is advised. For brief contact, a class 3 or higher (breakthrough time > 60 minutes) is suitable.[2][3]
Body Impervious Clothing/Lab CoatWear a fully buttoned lab coat. For larger quantities or risk of splashing, consider a chemically resistant apron or suit.[1][4]
Respiratory RespiratorIn well-ventilated areas, respiratory protection may not be required for handling small quantities.[5] However, if dust is generated or ventilation is inadequate, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator should be used.[1] For spill cleaning or situations with potential for aerosol generation, an approved air-purifying respirator with appropriate cartridges is necessary.[3]

Health Hazard Information

Understanding the potential health effects of this compound, based on data from the closely related Trazodone hydrochloride, is essential for safe handling.

Hazard TypeDescription
Acute Toxicity Harmful if swallowed.[6][7] Animal studies indicate that ingestion of less than 150 grams may be fatal or cause serious health damage.[2]
Skin Contact May cause skin irritation.[8]
Eye Contact Can cause serious eye damage or irritation.[2][8]
Inhalation Inhalation of dust may cause lung irritation.[8]
Chronic Effects Suspected of causing genetic defects and damage to the unborn child.[3] May cause damage to organs, particularly the central nervous system, through prolonged or repeated exposure.[3]

Emergency Procedures

Immediate and appropriate response during an emergency can significantly mitigate harm.

EmergencyFirst Aid Measures
Ingestion If swallowed, call a poison center or doctor immediately. Rinse mouth with water. Do NOT induce vomiting.[4]
Skin Contact Immediately remove all contaminated clothing. Flush skin and hair with running water and soap if available.[2]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[4]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

AspectProcedure
Handling Avoid contact with skin and eyes.[1] Prevent dust and aerosol formation.[4] Use in a well-ventilated area, preferably in a laboratory fume hood.[1] Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4]
Storage Store in a cool, dry, and well-ventilated place.[1][5] Keep the container tightly closed and locked up.[1][3][4]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for environmental and personal safety.

ProcedureSteps
Minor Spills 1. Wear appropriate PPE.[2] 2. Avoid breathing dust.[2] 3. Use dry clean-up procedures; avoid generating dust.[2] 4. Sweep or vacuum up the spillage and collect it in a suitable container for disposal.[1][2] 5. Clean the spill surface thoroughly to remove residual contamination.[1]
Major Spills 1. Evacuate personnel to a safe area.[4] 2. Alert emergency responders.[2] 3. Wear full protective equipment, including a self-contained breathing apparatus.[4] 4. Prevent further leakage or spillage if safe to do so.[4] 5. Contain the spill and absorb it with an inert material.[4] 6. Collect the material in a suitable container for disposal.[4]
Disposal All waste must be handled in accordance with local, state, and federal regulations.[2] Dispose of contents and container to an approved waste disposal plant.[7] Do not allow the product to enter drains.[4] For unused or expired medicine, it is recommended to use a drug take-back program if available.[9] If not, mix the medicine with an undesirable substance like dirt or cat litter, place it in a sealed plastic bag, and then in the household trash.[10]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh Compound in Ventilated Enclosure C->D Proceed to Handling E Perform Experiment in Fume Hood D->E F Decontaminate Work Surfaces E->F Proceed to Cleanup G Dispose of Waste in Labeled Containers F->G H Remove and Dispose of PPE Properly G->H I Wash Hands Thoroughly H->I

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro Trazodone hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Chloro Trazodone hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。